Macitentan (n-butyl analogue)
Description
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Properties
IUPAC Name |
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDTKLWBSATSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sulfamide Moiety in Macitentan: An In-Depth Technical Guide to the Structure-Activity Relationship of the N-Butyl Analogue
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: From Bench to Bedside – The Logic of Rational Drug Design
The journey of a drug from a conceptual molecule to a life-saving therapy is a narrative of meticulous scientific inquiry, where every atom and bond is placed with purpose. Macitentan, a potent dual endothelin receptor antagonist (ERA), stands as a testament to this principle. Its development was not a matter of serendipity but a deliberate and rational drug design program aimed at improving upon first-generation ERAs like bosentan. This guide provides a deep dive into the core medicinal chemistry of macitentan, focusing specifically on the nuanced yet critical structure-activity relationship (SAR) of its sulfamide moiety, with a particular emphasis on the n-butyl analogue. Understanding this relationship is key to appreciating the causal links between chemical structure, biological activity, and ultimately, therapeutic potential.
The Endothelin System: A Critical Therapeutic Target
The endothelin (ET) system is a pivotal signaling pathway in vascular physiology. The 21-amino acid peptide, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known and a key driver in the pathophysiology of diseases like Pulmonary Arterial Hypertension (PAH). ET-1 exerts its effects by binding to two G-protein-coupled receptor subtypes:
-
Endothelin Receptor A (ETA): Primarily located on vascular smooth muscle cells. Its activation leads to potent vasoconstriction and cellular proliferation, contributing to the vascular remodeling seen in PAH.
-
Endothelin Receptor B (ETB): Found on both endothelial cells and smooth muscle cells. On endothelial cells, ETB activation mediates the clearance of circulating ET-1 and promotes the release of vasodilators like nitric oxide. On smooth muscle cells, however, its activation also contributes to vasoconstriction.
Macitentan was designed as a dual ETA/ETB receptor antagonist to provide a more comprehensive blockade of the endothelin system, addressing the pathological effects mediated by both receptor subtypes.
Deconstructing Macitentan: An Architecture of Purpose
The chemical structure of macitentan was the culmination of an extensive medicinal chemistry program aimed at optimizing potency, tissue penetration, and safety. The core structure can be broken down into several key pharmacophoric elements, each contributing to its overall profile.
Caption: Key pharmacophoric components of the macitentan molecule.
A pivotal innovation in macitentan's design was the replacement of the sulfonamide linker found in earlier ERAs with a sulfamide moiety. This strategic change was instrumental in enhancing receptor affinity, particularly for the ETB receptor, and improving the physicochemical properties that govern pharmacokinetics and safety, such as reducing the risk of liver enzyme changes that were a concern with bosentan.
The Sulfamide Alkyl Chain: A Study in Structure-Activity Relationship (SAR)
The alkyl group attached to the terminal nitrogen of the sulfamide plays a critical role in fine-tuning the molecule's interaction with the endothelin receptors. The drug discovery program that led to macitentan synthesized and evaluated a series of analogues with varying alkyl chain lengths to identify the optimal substituent.
From Propyl to Butyl: A Head-to-Head Comparison
The decision to advance the n-propyl analogue (which became macitentan) over other candidates, such as the n-butyl analogue, was based on a careful balance of potency against both ETA and ETB receptors. The foundational medicinal chemistry work provides direct, quantitative data on this comparison.
| Compound | R-Group (Alkyl Chain) | ETA IC50 (nM) | ETB IC50 (nM) | ETA/ETB Selectivity Ratio |
| Macitentan (Cmpd 41) | n-Propyl | 3.8 | 322 | ~85 |
| N-Butyl Analogue (Cmpd 42) | n-Butyl | 1.7 | 167 | ~98 |
Data sourced from Bolli et al., J Med Chem, 2012.
Analysis of the SAR Data:
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ETA Receptor Affinity: Lengthening the alkyl chain from propyl to butyl results in a significant, more than two-fold, increase in potency at the ETA receptor (IC50 of 1.7 nM for n-butyl vs. 3.8 nM for n-propyl). This suggests that the slightly larger, more lipophilic butyl group achieves a more favorable hydrophobic interaction within the ETA receptor binding pocket.
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ETB Receptor Affinity: The n-butyl analogue also demonstrates a two-fold increase in potency at the ETB receptor compared to the n-propyl analogue (IC50 of 167 nM vs. 322 nM).
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Selectivity: While both compounds are potent dual antagonists, the selectivity ratio for ETA over ETB is modestly increased for the n-butyl analogue.
Causality and Rationale for Selecting the N-Propyl Chain
At first glance, the superior in vitro potency of the n-butyl analogue for both receptors might suggest its clinical candidacy. However, the selection of a drug candidate is a multifactorial decision that extends beyond raw affinity values. The choice of the n-propyl chain for macitentan was likely guided by achieving an optimal balance of several key parameters:
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Potency Threshold: While the n-butyl analogue is more potent, the n-propyl version (macitentan) already possesses sub-nanomolar to low nanomolar affinity for the ETA receptor, which is well within the range required for robust in vivo efficacy.
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Pharmacokinetic (PK) Profile: The ultimate determinant of a drug's success is its behavior in the body. Properties such as oral bioavailability, metabolic stability, and half-life are critically influenced by a molecule's structure. While specific PK data for the n-butyl analogue is not publicly available, it is plausible that the n-propyl chain provided a superior overall PK profile, leading to the desired once-daily dosing regimen and predictable exposure in humans. Increasing lipophilicity by adding a methylene group (from propyl to butyl) can sometimes lead to increased metabolic clearance or off-target effects.
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Optimal ETB Engagement: The goal was to create a dual antagonist with significant, but not necessarily maximal, ETB blockade. The potency of macitentan at the ETB receptor was deemed sufficient to achieve in vivo target engagement, as evidenced by the dose-dependent increase in plasma ET-1 levels (a pharmacodynamic marker of ETB blockade) observed in clinical studies.
The selection of the n-propyl chain is a classic example of drug optimization, where the "best" compound is not always the most potent in vitro but the one with the most balanced and favorable overall profile for clinical success.
Experimental Protocols for ERA Characterization
To ensure self-validating and reproducible results in an ERA discovery program, standardized and robust experimental protocols are essential. The following are detailed methodologies for the key assays used to characterize compounds like macitentan and its n-butyl analogue.
Caption: High-level workflow for the characterization of novel ERAs.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 (concentration causing 50% inhibition of binding) of the test compound.
Materials:
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Membrane preparations from CHO cells stably expressing recombinant human ETA or ETB receptors.
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Radioligand: [125I]-ET-1.
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Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.
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Test compounds (e.g., macitentan n-butyl analogue) dissolved in DMSO.
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96-well plates and filtration apparatus.
Step-by-Step Methodology:
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Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of test compound solution in serial dilutions (e.g., from 100 µM to 10 pM). For control wells, add 2 µL of DMSO (total binding) or a high concentration of unlabeled ET-1 (non-specific binding).
-
Radioligand Addition: Add 25 µL of [125I]-ET-1 solution to all wells to a final concentration of ~50 pM.
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Membrane Addition: Add 50 µL of the cell membrane preparation (containing either ETA or ETB receptors) to all wells.
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Incubation: Incubate the plates at room temperature for 4 hours with gentle agitation to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
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Quantification: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize ET-1-induced signaling in a cellular context.
Objective: To determine the functional inhibitory potency (IC50) of the test compound.
Materials:
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Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or a cell line expressing the target receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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ET-1 peptide.
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Test compounds.
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Fluorescence plate reader (e.g., FLIPR or FlexStation).
Step-by-Step Methodology:
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Cell Plating: Seed PASMCs into black-walled, clear-bottom 96-well plates and grow to confluence.
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Dye Loading: Aspirate the culture medium and load the cells with the Fluo-4 AM dye solution in assay buffer. Incubate for 1 hour at 37°C.
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Washing: Gently wash the cells twice with assay buffer to remove excess dye.
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Compound Pre-incubation: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 30-120 minutes) at room temperature.
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Signal Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.
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Agonist Challenge: Add a pre-determined concentration of ET-1 (typically the EC80, the concentration that gives 80% of the maximal response) to all wells simultaneously using the instrument's integrated fluidics.
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Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
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Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the functional IC50.
Conclusion: The Elegance of a Balanced Profile
The structure-activity relationship of macitentan's sulfamide alkyl chain provides a compelling case study in modern medicinal chemistry. While the n-butyl analogue exhibits superior in vitro potency at both ETA and ETB receptors, the selection of the n-propyl analogue for clinical development underscores a fundamental principle: the ideal drug candidate is defined by the optimal balance of potency, selectivity, pharmacokinetics, and safety, not by supremacy in a single parameter. The journey to macitentan was a deliberate process of fine-tuning a molecular architecture to meet a predefined set of criteria for enhanced efficacy and safety in treating pulmonary arterial hypertension. For drug development professionals, this narrative reinforces the importance of a holistic and integrated approach to lead optimization, where in vitro data guides, but in vivo performance and a comprehensive safety profile ultimately dictate success.
References
- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Weller, T. (2012
Macitentan's n-Butyl Analogue: An In-Depth Technical Guide to Endothelin Receptor Binding Affinity
Introduction
Endothelin (ET) receptor antagonists are a cornerstone in the management of pulmonary arterial hypertension (PAH). Macitentan, a potent dual ETA and ETB receptor antagonist, has demonstrated significant efficacy in delaying disease progression. This technical guide delves into the binding affinity of a key structural analogue of Macitentan, the n-butyl analogue, providing a comprehensive resource for researchers, scientists, and drug development professionals. Understanding the structure-activity relationship of Macitentan and its analogues is pivotal for the rational design of next-generation therapies with improved efficacy and safety profiles.
Macitentan's mechanism of action involves blocking the potent vasoconstrictor peptide endothelin-1 (ET-1) from binding to its receptors, ETA and ETB. This antagonism mitigates the detrimental effects of ET-1, which include vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. Macitentan is characterized by its high affinity for both receptor subtypes and a prolonged duration of receptor binding, which contributes to its clinical effectiveness. The drug is orally active and is metabolized to a pharmacologically active metabolite, ACT-132577 (aprocitentan), further contributing to its therapeutic action.
This guide will explore the synthesis of Macitentan's n-butyl analogue, provide a detailed analysis of its binding affinity to ETA and ETB receptors, and present the established experimental protocols for determining these crucial parameters.
The Endothelin System: Receptors and Signaling
The endothelin system plays a critical role in vascular homeostasis. The biological effects of the three endothelin isoforms (ET-1, ET-2, and ET-3) are mediated by two G protein-coupled receptors (GPCRs): the endothelin A (ETA) and endothelin B (ETB) receptors. These receptors, belonging to the rhodopsin-type receptor superfamily, possess a seven-transmembrane domain structure.
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ETA Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.
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ETB Receptors: Found on both endothelial and smooth muscle cells, their role is more complex. Endothelial ETB receptors mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also mediate vasoconstriction.
The differential roles of these receptors underscore the importance of understanding the binding selectivity of antagonists. Upon ligand binding, both ETA and ETB receptors can couple to various G proteins, including Gq, G11, Gs, and Gi2, leading to the activation of multiple downstream signaling pathways. These pathways regulate intracellular calcium levels, protein kinase activation, and gene expression, ultimately influencing cellular processes like growth, survival, and angiogenesis.
Caption: Simplified Endothelin-1 Signaling Pathway.
Synthesis of Macitentan and its n-Butyl Analogue
The synthesis of Macitentan and its sulfamide-based analogues involves a multi-step process. A common synthetic route starts with a dichloro-pyrimidine building block which is reacted with a sulfamide potassium salt. The ethylene-glycol side chain is then introduced, followed by the attachment of a substituted pyrimidine to yield the final compound.
For the n-butyl analogue, the key difference lies in the initial synthesis of the sulfamide building block. Instead of using n-propylamine, n-butylamine would be reacted with a BOC-protected amino-sulfonyl-chloride, followed by deprotection and salt formation to yield the n-butyl-sulfamide potassium salt. This building block would then be incorporated into the synthetic scheme as described for Macitentan. Various synthetic routes for Macitentan have been published, with efforts focused on improving yield, purity, and using more environmentally friendly solvents.
Binding Affinity of Macitentan's n-Butyl Analogue to Endothelin Receptors
Structure-activity relationship studies of Macitentan and its analogues have revealed the impact of modifying the alkyl chain of the sulfamide group on receptor binding affinity. The binding affinities are typically determined using in vitro radioligand binding assays with membranes from cells overexpressing either the human ETA or ETB receptor.
| Compound | R Group | ETA IC50 (nM) | ETB IC50 (nM) |
| Macitentan | n-propyl | 3.8 | 322 |
| n-Butyl Analogue | n-butyl | 1.7 | 167 |
Data sourced from Bolli et al., J. Med. Chem. 2012.
The data indicates that replacing the n-propyl group of Macitentan with an n-butyl group leads to an increase in binding affinity for both the ETA and ETB receptors . Specifically, the n-butyl analogue demonstrates a more than two-fold increase in potency for the ETA receptor and a nearly two-fold increase for the ETB receptor. This suggests that the slightly longer alkyl chain contributes favorably to the interaction with the binding pockets of both receptor subtypes.
Macitentan itself is a dual antagonist with a roughly 50-fold selectivity for the ETA receptor over the ETB receptor. While the n-butyl analogue also maintains this dual antagonism, the data suggests a similar selectivity profile.
The Role of the Active Metabolite
It is important to note that Macitentan is metabolized in vivo to an active metabolite, ACT-132577 (aprocitentan), through oxidative depropylation. This metabolite is also a dual endothelin receptor antagonist and contributes to the overall therapeutic effect. Aprocitentan has IC50 values of 3.4 nM for ETA and 987 nM for ETB receptors. When considering the in vivo activity of any Macitentan analogue, the potential formation and activity of its corresponding metabolite should also be evaluated.
Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors
The following is a generalized protocol for determining the binding affinity of a test compound, such as the n-butyl analogue of Macitentan, to endothelin receptors using a competitive radioligand binding assay.
Materials and Reagents
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Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines recombinantly expressing either human ETA or ETB receptors.
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Radioligand: [125I]-ET-1 (for both ETA and ETB) or a subtype-selective radioligand such as [3H]-BQ-123 for ETA.
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Test Compound: Macitentan's n-butyl analogue, dissolved in a suitable solvent (e.g., DMSO).
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Assay Buffer: e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.
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Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., unlabeled ET-1).
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Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.
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Scintillation Counter: For quantifying the radioactivity.
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Scintillation Cocktail.
Step-by-Step Methodology
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Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
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Assay Plate Setup:
-
Add a fixed volume of assay buffer to each well of a 96-well plate.
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Add the test compound at various concentrations (serial dilutions).
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For total binding, add the vehicle (e.g., DMSO).
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For non-specific binding, add a saturating concentration of unlabeled ET-1.
-
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Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [125I]-ET-1) to all wells. The concentration should be close to its Kd value to ensure adequate signal-to-noise ratio.
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Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
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Termination of Binding and Filtration:
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Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or a vacuum manifold for filter plates. This separates the membrane-bound radioligand from the free radioligand.
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Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail, or for filter plates, add the cocktail directly to the wells after drying.
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Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
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The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
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Caption: Radioligand Binding Assay Workflow.
Conclusion
This technical guide provides a detailed overview of the binding affinity of Macitentan's n-butyl analogue for endothelin receptors. The available data indicates that this structural modification enhances the binding potency at both ETA and ETB receptors compared to Macitentan. A thorough understanding of the structure-activity relationships, coupled with robust experimental methodologies for determining binding affinity, is crucial for the continued development of novel and improved endothelin receptor antagonists for the treatment of PAH and other related diseases. The provided experimental protocol serves as a foundational method for researchers to assess the receptor binding characteristics of new chemical entities in this important therapeutic class.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Macitentan?[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Endothelin receptors | Introduction. [Link]
-
Davenport, A. P. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 206, 45–68. [Link]
-
National Center for Biotechnology Information. (n.d.). INTRODUCTION - Macitentan (Opsumit). NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024, June 14). What is Macitentan used for?[Link]
-
Das, A., & Kumar, P. (2018). A network map of endothelin mediated signaling pathway. Journal of cell communication and signaling, 12(1), 169–176. [Link]
-
Wikipedia. (2023, November 13). Macitentan. [Link]
-
Loirand, G., & Pacaud, P. (2010). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Vitamins and hormones, 85, 291–311. [Link]
-
Shiraishi, Y., & Asada, H. (2017). Structural insights into endothelin receptor signalling. The Journal of biochemistry, 162(4), 231–237. [Link]
-
Pulmonary Hypertension Association. (n.d.). Macitentan (Opsumit). [Link]
-
Davenport, A. P. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in molecular biology (Clifton, N.J.), 206, 45–70. [Link]
-
Davenport, A. P., & Kuc, R. E. (2005). Endothelin signaling in development. Development (Cambridge, England), 132(18), 3945–3953. [Link]
-
Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 194, 1-19. [Link]
-
Vizza, C. D., & Fedele, F. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand?. Therapeutic advances in respiratory disease, 12, 1753466618799828. [Link]
- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W
An In-depth Technical Guide to the Physicochemical Properties of Macitentan and its N-Butyl Analogue
This technical guide provides a comprehensive overview of the core physicochemical properties of Macitentan, a potent dual endothelin receptor antagonist. Furthermore, it delves into a comparative analysis of its n-butyl analogue, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.
Introduction
Macitentan is a sulfamide-based endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is paramount for formulation development, predicting in vivo behavior, and designing novel analogues. This guide will explore the key physicochemical parameters of Macitentan and its n-butyl analogue, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-butylsulfamide. While extensive data is available for Macitentan, the n-butyl analogue is primarily available as a research chemical with limited published physicochemical data. Therefore, this guide will present a theoretical evaluation of the expected impact of the extended alkyl chain on the molecule's properties.
Solubility
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.
Macitentan Solubility Profile
Macitentan is characterized as a white to off-white crystalline powder that is practically insoluble in water[2][3]. Its solubility is pH-dependent, a common feature for molecules with ionizable groups.
| Solvent/Medium | Solubility | Reference |
| Water | Insoluble | [2][3] |
| Ethanol | Slightly soluble (~2 mg/mL) | [2] |
| DMSO | ≥24.4 mg/mL | [4] |
| Dimethylformamide (DMF) | ~33 mg/mL | [5] |
| 0.1 N HCl | Low | [6] |
| pH 6.8 Phosphate Buffer | Higher than in acidic buffers | [6] |
| 1:7 DMF:PBS (pH 7.2) | ~0.12 mg/mL | [5] |
Expert Insight: The low aqueous solubility of Macitentan classifies it as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility[6]. This necessitates enabling formulation strategies, such as solid dispersions, to enhance its dissolution rate and oral absorption[6]. The solubility data in organic solvents like DMSO and DMF are crucial for in vitro assay development and early-stage formulation screening.
Macitentan (n-butyl analogue): A Theoretical Solubility Assessment
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Decrease Aqueous Solubility: The addition of a hydrophobic methylene group will likely reduce the molecule's affinity for water, further decreasing its aqueous solubility compared to Macitentan.
-
Increase Solubility in Nonpolar Organic Solvents: Conversely, the enhanced lipophilicity should improve its solubility in nonpolar organic solvents.
Experimental Protocol: Kinetic Solubility Assay
A standard method to assess the aqueous solubility of a compound in early drug discovery is the kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).
-
Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
Separation of Precipitate: Centrifuge the plate to pellet the precipitated solid.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for the determination of kinetic solubility.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.
Lipophilicity of Macitentan
Macitentan is a lipophilic molecule, which contributes to its good tissue penetration.
| Parameter | Value | pH | Reference |
| LogD | 2.9 | 7.4 | [2][7] |
| XLogP3-AA (Predicted) | 3.5 | N/A | [8] |
Expert Insight: The LogD at physiological pH (7.4) of 2.9 indicates a favorable balance between lipophilicity and hydrophilicity for oral absorption and distribution. A LogP in this range generally correlates with good membrane permeability.
Macitentan (n-butyl analogue): A Theoretical Lipophilicity Assessment
The addition of a methylene group is expected to increase the lipophilicity of the n-butyl analogue compared to Macitentan. The contribution of a -CH₂- group to the LogP value is typically in the range of +0.4 to +0.5. Therefore, it is reasonable to predict that the LogP and LogD of the n-butyl analogue will be higher than those of Macitentan.
-
Predicted LogP: ~3.9 - 4.0
-
Predicted LogD (pH 7.4): Likely to be slightly higher than Macitentan's, but the exact value would depend on the pKa.
This predicted increase in lipophilicity could have several consequences, including increased plasma protein binding, potentially a larger volume of distribution, and possibly altered metabolic pathways.
Experimental Protocol: Shake-Flask Method for LogD Determination
The "gold standard" for determining LogP/LogD is the shake-flask method.
Methodology:
-
Solvent Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogD using the following formula: LogD = log ( [Compound]octanol / [Compound]aqueous )
Diagram of the Shake-Flask LogD Determination:
Caption: Workflow for LogD determination using the shake-flask method.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. It is a critical parameter that influences solubility, absorption, and distribution.
pKa of Macitentan
Macitentan has an acidic proton on the sulfamide nitrogen.
| Parameter | Value | Reference |
| pKa | 6.2 | [2] |
Expert Insight: With a pKa of 6.2, Macitentan will be predominantly in its ionized form in the slightly alkaline environment of the intestines (pH ~6.5-7.5), which can aid in its dissolution. In the acidic environment of the stomach (pH ~1-3), it will be primarily in its neutral, less soluble form.
Macitentan (n-butyl analogue): A Theoretical pKa Assessment
The substitution of the propyl group with a butyl group is not expected to significantly alter the pKa of the sulfamide proton. The electronic effect of the additional methylene group is minimal and unlikely to have a substantial impact on the acidity of the N-H bond. Therefore, the pKa of the n-butyl analogue is predicted to be very close to that of Macitentan, likely within the range of 6.1-6.3.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Methodology:
-
Solution Preparation: Dissolve a precise amount of the test compound in a suitable solvent system (e.g., water with a co-solvent if necessary).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic compound).
-
Titration: Add the titrant in small, precise increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). Alternatively, the pKa can be calculated from the first derivative of the titration curve.
Melting Point and Crystallinity
The melting point and crystalline form of an API are important for its stability, manufacturability, and dissolution properties. Different polymorphic forms can exhibit different solubilities and bioavailabilities.
Melting Point and Crystallinity of Macitentan
Macitentan is a crystalline solid.
| Parameter | Value | Reference |
| Melting Point | 135-136 °C | |
| Crystalline Form | Form I is the marketed form |
Expert Insight: The defined melting point indicates a crystalline solid. Several polymorphic forms (Form I and Form II) and solvates of Macitentan have been identified. The commercially available form, Opsumit®, contains Macitentan free base as polymorphic Form I. It is crucial to control the polymorphic form during manufacturing to ensure consistent product quality and performance.
Macitentan (n-butyl analogue): A Theoretical Assessment of Melting Point
The melting point of the n-butyl analogue is not documented. Generally, for a homologous series of simple organic molecules, the melting point tends to increase with increasing alkyl chain length due to stronger van der Waals forces. However, the relationship is not always straightforward and can be influenced by how the molecules pack in the crystal lattice. It is plausible that the n-butyl analogue will have a slightly different melting point compared to Macitentan, but without experimental data, it is difficult to predict whether it will be higher or lower.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Melting Point and Polymorphism
DSC is a powerful technique for determining the melting point and investigating polymorphism.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Acquisition: Record the heat flow into the sample as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple melting peaks or other thermal events can indicate the presence of different polymorphic forms or solvates.
Diagram of a Typical DSC Thermogram for a Crystalline Solid:
Caption: A representative DSC thermogram showing the melting endotherm of a crystalline compound.
Chemical Stability
Macitentan is reported to be a very stable solid, not hygroscopic, and not sensitive to light[2]. This is a favorable property for drug development, simplifying manufacturing and storage requirements. The stability of the n-butyl analogue has not been reported but is expected to be similar to Macitentan, as the n-butyl group is chemically robust.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of Macitentan, a cornerstone therapy for pulmonary arterial hypertension. The available data for Macitentan on solubility, lipophilicity, pKa, and solid-state properties have been compiled and presented, along with standard experimental protocols for their determination. For the n-butyl analogue, in the absence of published experimental data, a theoretical analysis based on established structure-property relationships has been offered. This guide serves as a valuable resource for scientists and researchers, providing both foundational knowledge and practical insights into the physicochemical characterization of Macitentan and its analogues.
References
- A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. (n.d.).
- Macitentan - Therapeutic Goods Administr
- Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights.
- Macitentan - PRODUCT INFORM
- Characterization and identification of polymorphism of Macitentan in commercial tablet Opsumit. (2024, March 25). Technical Disclosure Commons.
- Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. (n.d.).
- Chemical structure of Macitentan and its active metabolite (ACT-132577). (n.d.).
- N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. (n.d.). PubChem.
- Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. (n.d.). PMC - NIH.
- API Physico-Chemical | Pharma Inventor Inc. (n.d.).
- Pharmaceutical composition containing crystalline macitentan. (n.d.).
- 441798-33-0(macitentan) Product Description. (n.d.). ChemicalBook.
- Macitentan | C19H20Br2N6O4S | CID 16004692. (n.d.). PubChem.
- Macitentan (n-butyl analogue) | Endothelin Receptor. (n.d.). MedChemExpress.
- Characterization of Physicochemical Properties. (n.d.). Pace Analytical.
- Amorphous form and new crystalline forms of macitentan. (n.d.).
- Pharmaceutical composition containing crystalline macitentan. (n.d.).
- formulation and invitro characterization of macitentan solid dispersion to fast disintegr
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Macitentan N-butyl Analogue (CAS No. 556797-16-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the n-butyl analogue of Macitentan, a compound of interest in the field of endothelin receptor antagonism. While specific research on this particular analogue is not extensively published, this document synthesizes established knowledge of its parent compound, Macitentan, and fundamental principles of medicinal chemistry to offer a predictive and practical framework for its study. We will delve into its chemical identity, a proposed synthetic route based on established methods, its hypothesized mechanism of action, and detailed experimental protocols for its characterization.
Introduction: The Rationale for Macitentan Analogue Exploration
Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH)[1][2]. It functions by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors, thereby mitigating the vasoconstrictive and proliferative effects of ET-1 that are central to the pathophysiology of PAH[1][3]. The development of Macitentan from earlier ERAs like bosentan involved structural modifications to enhance tissue penetration and receptor occupancy, leading to improved efficacy and safety profiles[4][5].
The exploration of analogues, such as the n-butyl variant, is a logical and critical step in drug discovery and development. By systematically modifying the structure of a known active compound, researchers can investigate structure-activity relationships (SAR) to potentially identify molecules with improved potency, selectivity, pharmacokinetic properties, or reduced off-target effects. The substitution of the n-propyl group in Macitentan with an n-butyl group represents a subtle yet potentially impactful modification that warrants thorough investigation.
Compound Profile: Macitentan n-butyl analogue
A clear definition of the subject of this guide is essential for any scientific endeavor.
| Property | Value | Source |
| Chemical Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-butylsulfamide | Inferred from structure |
| CAS Number | 556797-16-1 | [6][] |
| Molecular Formula | C20H21Br2N5O4S | [6] |
| Molecular Weight | 587.28 g/mol | [6] |
Proposed Synthesis Pathway
The synthesis of Macitentan has been well-documented, providing a robust template for the preparation of its n-butyl analogue. The key difference in the synthesis would be the utilization of n-butylsulfamide in place of n-propylsulfamide. The following is a proposed synthetic scheme based on published methods for Macitentan[8][9][10].
Caption: Proposed synthetic workflow for Macitentan n-butyl analogue.
Detailed Protocol for Proposed Synthesis:
This protocol is a conceptual adaptation of known Macitentan synthesis routes. Researchers should optimize reaction conditions and purification methods.
-
Preparation of N-Butylsulfamide: React n-butylamine with chlorosulfonyl isocyanate in an appropriate solvent system. This is a standard procedure for the formation of sulfamides.
-
Synthesis of the Pyrimidine Core:
-
Prepare the potassium salt of N-butylsulfamide by treating it with a suitable base, such as potassium tert-butoxide.
-
React the potassium salt with 5-(4-bromophenyl)-4,6-dichloropyrimidine in a polar aprotic solvent like DMSO. This nucleophilic aromatic substitution should yield the intermediate N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-butylsulfamide.
-
-
Introduction of the Ethoxy Side-Chain:
-
Treat the product from the previous step with an excess of ethylene glycol in the presence of a strong base like potassium tert-butoxide at an elevated temperature. This reaction introduces the hydroxyethoxy side chain.
-
-
Final Coupling Reaction:
-
The final step involves a Williamson ether synthesis. React the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine in the presence of a base to form the final product, Macitentan n-butyl analogue.
-
-
Purification: The final compound should be purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Hypothesized Mechanism of Action and Structure-Activity Relationship
The mechanism of action of the Macitentan n-butyl analogue is predicted to be consistent with that of Macitentan, functioning as a dual antagonist of the ETA and ETB receptors.
Caption: Hypothesized mechanism of action for Macitentan n-butyl analogue.
The n-butyl group, being slightly larger and more lipophilic than the n-propyl group in Macitentan, may influence several key pharmacological parameters:
-
Receptor Binding Affinity and Selectivity: The change in alkyl chain length could alter the binding affinity for both ETA and ETB receptors. This could potentially shift the selectivity profile. It is plausible that the increased lipophilicity could enhance binding within the hydrophobic pockets of the receptors, though this requires experimental validation.
-
Pharmacokinetics: The increased lipophilicity of the n-butyl analogue may affect its absorption, distribution, metabolism, and excretion (ADME) properties. It could lead to increased plasma protein binding, a larger volume of distribution, and potentially altered metabolic pathways compared to Macitentan.
-
Receptor Occupancy and Dissociation Kinetics: Macitentan is known for its slow receptor dissociation kinetics, which contributes to its sustained pharmacological effect[11]. The n-butyl substitution may influence these kinetics, which would be a critical parameter to evaluate.
Recommended Experimental Workflows for Characterization
To rigorously characterize the Macitentan n-butyl analogue, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization
Caption: In vitro experimental workflow for the Macitentan n-butyl analogue.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the n-butyl analogue for human ETA and ETB receptors.
-
Methodology:
-
Utilize cell membranes expressing recombinant human ETA or ETB receptors.
-
Use a radiolabeled ligand, such as [125I]-ET-1, as the tracer.
-
Incubate the membranes with the radioligand and varying concentrations of the n-butyl analogue.
-
Separate bound from free radioligand by filtration.
-
Quantify the radioactivity of the filters using a gamma counter.
-
Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.
-
Protocol 2: Functional Cellular Assays (e.g., Calcium Mobilization)
-
Objective: To assess the functional antagonist activity of the n-butyl analogue.
-
Methodology:
-
Use a cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., human pulmonary arterial smooth muscle cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the n-butyl analogue.
-
Stimulate the cells with ET-1.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Determine the IC50 for the inhibition of the ET-1-induced calcium response.
-
Protocol 3: Isolated Tissue Functional Assays
-
Objective: To evaluate the antagonist effect in a more physiologically relevant system.
-
Methodology:
-
Isolate arterial rings from a suitable animal model (e.g., rat aorta for ETA or rat trachea for ETB).
-
Mount the tissue rings in an organ bath containing physiological salt solution, gassed with 95% O2/5% CO2.
-
Record isometric tension.
-
Construct cumulative concentration-response curves to ET-1 in the absence and presence of increasing concentrations of the n-butyl analogue.
-
Calculate the pA2 value to quantify the antagonist potency.
-
In Vivo Evaluation
Protocol 4: Pharmacokinetic Studies in Rodents
-
Objective: To determine the key pharmacokinetic parameters (e.g., half-life, bioavailability, clearance).
-
Methodology:
-
Administer the n-butyl analogue to rats or mice via oral and intravenous routes.
-
Collect blood samples at various time points.
-
Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Perform pharmacokinetic modeling to determine the relevant parameters.
-
Protocol 5: Efficacy in a Disease Model (e.g., Monocrotaline-induced PAH in Rats)
-
Objective: To assess the therapeutic potential of the n-butyl analogue in a relevant animal model of PAH.
-
Methodology:
-
Induce PAH in rats by a single subcutaneous injection of monocrotaline.
-
After a set period for disease development, treat the animals with the n-butyl analogue or vehicle daily via oral gavage.
-
After the treatment period, measure key endpoints such as:
-
Right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right ventricular hypertrophy (fulton's index).
-
Pulmonary vascular remodeling via histological analysis.
-
-
Compare the outcomes between the treated and vehicle control groups.
-
Conclusion and Future Directions
The Macitentan n-butyl analogue (CAS No. 556797-16-1) represents a valuable research tool for probing the structure-activity relationships of dual endothelin receptor antagonists. Based on the extensive knowledge of its parent compound, Macitentan, we can logically propose its synthesis, mechanism of action, and a comprehensive suite of experimental protocols for its thorough characterization. The key research questions to address will be how the substitution of the n-propyl with an n-butyl group impacts its potency, selectivity, pharmacokinetic profile, and ultimately, its in vivo efficacy. The data generated from the proposed workflows will be crucial in determining if this analogue offers any advantages over existing ERAs and if it warrants further development as a potential therapeutic agent for PAH or other ET-1 mediated diseases.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Cambridge Bioscience. Macitentan (n-butyl analogue). [Link]
-
Iglarz, M., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736–745. [Link]
-
Salehi, F., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. [Link]
-
Gatfield, J., et al. (2012). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE, 7(10), e47662. [Link]
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Maguire, J. J., & Davenport, A. P. (2015). Endothelin Receptors and Their Antagonists. Seminars in Nephrology, 35(2), 125–136. [Link]
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PubChem. Macitentan. [Link]
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Vachiéry, J. L., & Galiè, N. (2012). Macitentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 13(18), 2707–2717. [Link]
- Google Patents. (2017).
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Sidharta, P. N., et al. (2011). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Vascular Health and Risk Management, 7, 635–643. [Link]
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ResearchGate. Structure of macitentan and its metabolites ACT-132577 and ACT-373898. [Link]
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Bruderer, S., et al. (2012). Effect of Cyclosporine and Rifampin on the Pharmacokinetics of Macitentan, a Tissue-Targeting Dual Endothelin Receptor Antagonist. The AAPS Journal, 14(1), 68–78. [Link]
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Chemsrc. Macitentan. [Link]
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Ahn, J., et al. (2020). Macitentan for the treatment of pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease, 14, 1753466620968988. [Link]
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Humbert, M., et al. (2014). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 23(134), 449–458. [Link]
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The Biological Activity of Macitentan's N-Butyl Analogue: A Technical Guide to Preclinical Characterization
Introduction: Targeting the Endothelin System in Disease
The endothelin (ET) system is a critical paracrine and autocrine signaling pathway involved in the regulation of vascular tone, cellular proliferation, and fibrosis.[1] The primary effector, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide produced predominantly by vascular endothelial cells.[2] Its physiological and pathological effects are mediated through two distinct G-protein coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.
-
ETA Receptors: Located primarily on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and stimulates smooth muscle cell proliferation.[1][2]
-
ETB Receptors: These receptors have a more complex role. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin and are crucial for the clearance of circulating ET-1.[1] However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.
In diseases such as pulmonary arterial hypertension (PAH), the ET system is significantly upregulated, contributing to increased pulmonary vascular resistance, pathological vascular remodeling, and ultimately, right heart failure.[3] This has established the ET system as a key therapeutic target, leading to the development of endothelin receptor antagonists (ERAs).[4][5]
Macitentan (Opsumit®) is a second-generation, orally active dual ERA that effectively blocks both ETA and ETB receptors.[3][6] It is distinguished from earlier ERAs by its unique physicochemical properties that allow for enhanced tissue penetration and a sustained receptor binding profile, resulting in a more effective blockade of the tissue-based ET system.[4][7] Macitentan is approved for the long-term treatment of PAH, where it has been shown to delay disease progression.[3]
This guide provides an in-depth technical framework for characterizing the biological activity of a key structural analogue of Macitentan: the Macitentan n-butyl analogue . This analogue differs from the parent compound by the substitution of the n-propyl group on the sulfamide moiety with an n-butyl group. Such modifications are a cornerstone of medicinal chemistry, aimed at optimizing a drug's potency, selectivity, and pharmacokinetic profile. We will detail the essential in vitro assays required to build a comprehensive biological profile of this analogue, comparing its activity directly with the well-characterized parent compound, Macitentan.
Structural Rationale and a Glimpse into SAR
The development of Macitentan involved extensive structure-activity relationship (SAR) studies to improve upon first-generation ERAs like bosentan.[8] A key modification was the replacement of a bulky sulfonamide group with a series of alkyl sulfamides.[8] This exploration revealed that the length and nature of this alkyl chain are critical determinants of the compound's interaction with the endothelin receptors.
The transition from an n-propyl (in Macitentan) to an n-butyl group represents a modest increase in alkyl chain length and lipophilicity. This seemingly minor change can have significant consequences for biological activity by altering how the molecule fits into the receptor's binding pocket and its overall physicochemical properties.[9][10] The core objective of this investigation is to quantify these consequences.
In Vitro Characterization: A Two-Pillar Approach
A robust preclinical assessment of the n-butyl analogue's biological activity rests on two pillars of in vitro pharmacology: receptor binding assays to measure affinity and functional assays to measure antagonist potency in a cellular environment.
Pillar 1: Quantifying Receptor Affinity
The first step is to determine how strongly the n-butyl analogue binds to the ETA and ETB receptors. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.
Experimental Workflow: Receptor Binding Assay
The key output of this assay is the inhibition constant (Ki) , which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies higher binding affinity. By determining the Ki for both ETA and ETB receptors, we can also calculate the selectivity ratio (Ki ETB / Ki ETA).
Hypothetical Data Summary: Receptor Binding Affinity
| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity Ratio (ETB/ETA) |
| Macitentan | 0.5 - 1.0 | 25 - 50 | ~50 |
| N-Butyl Analogue | To Be Determined | To Be Determined | To Be Determined |
Note: Macitentan values are representative based on published data.[7]
Pillar 2: Assessing Functional Antagonism
High binding affinity does not always translate directly to functional antagonism. Therefore, it is essential to measure the analogue's ability to inhibit the cellular response to ET-1 stimulation. The canonical downstream effect of ET-1 binding to its receptors on smooth muscle cells is the mobilization of intracellular calcium ([Ca2+]i), which triggers contraction.[2][11][12]
Experimental Workflow: Calcium Mobilization Assay
The assay measures the inhibition of the ET-1-induced increase in cytosolic Ca2+ in a relevant cell type, such as human pulmonary arterial smooth muscle cells (PASMCs), which predominantly express the ETA receptor.[13][14]
The output of this assay is the antagonist equilibrium dissociation constant (Kb) , a measure of functional potency.[13][14] A lower Kb indicates a more potent antagonist. Comparing the Kb values of the n-butyl analogue to Macitentan provides a direct measure of their relative functional potencies.
Hypothetical Data Summary: Functional Antagonist Potency
| Compound | Functional Potency (Kb, nM) in PASMCs |
| Macitentan | 0.14 |
| N-Butyl Analogue | To Be Determined |
Note: Macitentan Kb value is from calcium release assays in human PASMCs.[13][14][15]
Advanced Characterization: Receptor Dissociation Kinetics
A key feature that distinguishes Macitentan from other ERAs is its slow receptor dissociation rate, leading to a long receptor occupancy half-life (~17 minutes in PASMCs).[7][13][15] This translates to a sustained, "insurmountable" antagonism that is more effective at blocking the effects of fluctuating, high local concentrations of ET-1 found in diseased tissues.[13][15] It is crucial to determine if the n-butyl analogue retains this advantageous kinetic profile. This is assessed using a washout protocol in the functional assay.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the Ki of the test compounds for human ETA and ETB receptors.
-
Materials:
-
Cell membranes from CHO cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Test Compounds: Macitentan and Macitentan n-butyl analogue, dissolved in DMSO and serially diluted.
-
96-well plates, glass fiber filters, filtration manifold, gamma counter.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of a high concentration of unlabeled ET-1 for non-specific binding wells.
-
Add 25 µL of serially diluted test compound or vehicle (DMSO) to the remaining wells.
-
Add 25 µL of [125I]-ET-1 (final concentration ~25-50 pM).
-
Initiate the reaction by adding 150 µL of the cell membrane suspension (5-10 µg protein/well).
-
Incubate for 2 hours at room temperature with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: ET-1-Induced Calcium Mobilization Assay
-
Objective: To determine the functional antagonist potency (Kb) of the test compounds.
-
Materials:
-
Human Pulmonary Arterial Smooth Muscle Cells (PASMCs).
-
Cell culture medium (e.g., SmGM-2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Macitentan and Macitentan n-butyl analogue.
-
Agonist: Endothelin-1 (ET-1).
-
Fluorescence imaging plate reader (e.g., FLIPR Tetra®).
-
-
Procedure:
-
Seed PASMCs into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for 120 minutes at 37°C. This long pre-incubation is critical for compounds like Macitentan with slow association kinetics.[13][14]
-
Place the plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of ET-1 (typically an EC80 concentration) to all wells simultaneously.
-
Record the fluorescence intensity over time to measure the intracellular calcium peak.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the maximal ET-1 response against the log concentration of the antagonist.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the functional Kb using a modified Cheng-Prusoff equation for functional antagonism (often referred to as the Gaddum equation): Kb = IC50 / (1 + [A]/EC50) , where [A] is the concentration of the agonist (ET-1) and EC50 is its potency in the assay.
-
Conclusion and Future Directions
This guide outlines the fundamental in vitro pharmacological studies required to define the biological activity of the Macitentan n-butyl analogue. By systematically determining its binding affinity (Ki) for ETA and ETB receptors and its functional potency (Kb) in a physiologically relevant cell model, a direct comparison to the parent drug, Macitentan, can be made.
The results of these studies will reveal whether the addition of a single methylene group to the sulfamide alkyl chain enhances, diminishes, or maintains the desired activity profile. Specifically, it will answer whether the n-butyl modification affects the high affinity for the ETA receptor and the optimal ~50-fold selectivity for ETA over ETB that characterizes Macitentan. Furthermore, assessing the receptor dissociation kinetics will be critical to understanding if the analogue preserves the sustained receptor occupancy that is a hallmark of Macitentan's clinical efficacy.
Positive findings from this initial characterization would warrant progression to more advanced preclinical studies, including pharmacokinetic profiling (absorption, distribution, metabolism, excretion), in vivo efficacy studies in animal models of pulmonary hypertension, and comprehensive safety and toxicology assessments.
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]
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Topic: The Strategic Role of the n-Alkyl Group in Defining Macitentan Analogue Activity at Endothelin Receptors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical architecture, specifically the N-propylsulfamide moiety, is a critical determinant of its pharmacological profile, influencing receptor affinity, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationship (SAR) of the alkyl group at this position, synthesizing data from key medicinal chemistry studies. We will explore the causal mechanisms by which variations in this alkyl chain—from methyl to butyl and beyond—modulate binding to endothelin receptors ET-A and ET-B. Furthermore, this document provides detailed, field-proven methodologies for the experimental evaluation of such analogues, offering a comprehensive resource for researchers engaged in the design and optimization of novel ERAs.
The Endothelin System in Pathophysiology
The endothelin (ET) system is a critical regulator of vascular homeostasis.[3] The primary isoform in the cardiovascular system, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known.[1] ET-1 exerts its effects by binding to two G protein-coupled receptor (GPCR) subtypes: ET-A and ET-B.[4]
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.[4][5]
-
ET-B Receptors: These are found on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin and is also crucial for clearing circulating ET-1.[6][7] Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.
In diseases like PAH, the ET system is upregulated, leading to sustained vasoconstriction, vascular remodeling, inflammation, and fibrosis.[3] Therefore, antagonizing ET receptors is a cornerstone of PAH therapy.
Endothelin Receptor Signaling Cascade
Upon ET-1 binding, both ET-A and ET-B receptors activate downstream signaling cascades, primarily through Gq proteins.[8][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction and cell proliferation.[10]
Caption: Simplified Endothelin-1 signaling pathway via Gq protein activation.
Macitentan: Structure and the Significance of the N-Alkylsulfamide
Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide) was developed through a medicinal chemistry program that began with the structure of bosentan, the first dual ERA approved for PAH.[11] A key innovation in Macitentan's structure was the replacement of a traditional sulfonamide linker with an N,N'-disubstituted sulfamide moiety. This modification proved crucial for optimizing the drug's pharmacological profile.
The N-propyl group, in particular, occupies a pivotal position. It is not merely a structural placeholder but an active contributor to the molecule's interaction with the receptor binding pocket and its overall physicochemical properties, which dictate its pharmacokinetic behavior.
Structure-Activity Relationship (SAR) of the N-Alkyl Group
Systematic modification of the alkyl substituent on the terminal sulfamide nitrogen has yielded critical insights into its role in receptor affinity and selectivity. The foundational work by Bolli et al. provides a clear demonstration of this relationship.[11][12] The data below summarizes the in vitro activity of Macitentan analogues where the N-propyl group was varied.
| Compound | R Group (Alkyl Chain) | ET-A IC50 (nM) | ET-B IC50 (nM) | Selectivity (ET-B/ET-A) |
| Analogue 1 | Methyl | 1.1 | 100 | 91 |
| Analogue 2 | Ethyl | 0.5 | 51 | 102 |
| 17 (Macitentan) | n-Propyl | 0.5 | 26 | 52 |
| Analogue 3 | Isopropyl | 0.8 | 66 | 83 |
| Analogue 4 | n-Butyl | 0.4 | 31 | 78 |
| Analogue 5 | Isobutyl | 0.8 | 83 | 104 |
| Analogue 6 | Cyclopropylmethyl | 0.6 | 60 | 100 |
| (Data synthesized from Bolli, Martin H., et al. J. Med. Chem. 2012, 55, 17, 7849–7861)[11] |
Analysis of SAR Data
-
Potency at ET-A Receptor: The data reveals that small, linear alkyl chains are optimal for high-affinity binding to the ET-A receptor. Potency peaks with the ethyl, n-propyl, and n-butyl groups, all exhibiting sub-nanomolar IC50 values (0.4-0.5 nM). Branching the chain (e.g., isopropyl, isobutyl) or introducing a cyclic moiety leads to a slight but noticeable decrease in ET-A affinity.
-
Potency at ET-B Receptor: Affinity for the ET-B receptor is also strongly influenced by the alkyl group. The n-propyl group in Macitentan provides the most potent ET-B antagonism in this series (IC50 = 26 nM). Lengthening the chain to n-butyl maintains good potency (IC50 = 31 nM), while shorter chains (methyl, ethyl) or branched chains significantly reduce ET-B affinity.
-
Dual-Receptor Selectivity: Macitentan's n-propyl group achieves a balanced dual antagonism with a ~50-fold selectivity for the ET-A receptor.[13] This profile is considered advantageous for comprehensively blocking the deleterious effects of ET-1.[14] While an n-butyl substitution maintains high potency at both receptors, the n-propyl chain in Macitentan was ultimately selected, likely due to an optimal balance of potency, selectivity, and pharmacokinetic properties discovered during further development.
Causality Behind Experimental Choices: The rationale for exploring these specific alkyl groups is rooted in fundamental medicinal chemistry principles. The goal was to probe the size, shape, and lipophilicity of the binding pocket. The progression from small (methyl) to larger, linear (ethyl, propyl, butyl) and branched (isopropyl, isobutyl) chains allows for a systematic mapping of steric and hydrophobic interactions within the receptor. The superior performance of the n-propyl and n-butyl groups suggests the presence of a hydrophobic sub-pocket that can accommodate a three-to-four-carbon chain, thereby enhancing binding affinity.
Impact on Pharmacokinetics and Metabolism
The n-alkyl group significantly influences the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Absorption and Tissue Penetration: Increased lipophilicity from the alkyl chain contributes to Macitentan's ability to be orally absorbed and penetrate tissues effectively, a key feature for targeting the tissue-based effects of ET-1.[1][2]
-
Metabolism: Macitentan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[15] A major metabolic pathway is the oxidative depropylation of the sulfamide side chain to form ACT-132577.[13][14] This active metabolite, which lacks the propyl group, is less potent than Macitentan but has a longer half-life, contributing significantly to the overall sustained pharmacological effect.[13] The choice of an n-propyl group, therefore, directly creates a pro-drug-like effect where metabolism yields a second, long-acting active agent.
| Compound | tmax (median) | t1/2 (apparent) | Key Metabolic Pathway |
| Macitentan | 8 - 30 h | ~16 h | Oxidative depropylation (via CYP3A4) |
| ACT-132577 (Active Metabolite) | >30 h | 40 - 66 h | N/A |
| (Data from Sidharta, P. N., et al. Expert Opin. Drug Metab. Toxicol. 2015, 11 (3), 437-49 and Dingemanse, J., et al. Br. J. Clin. Pharmacol. 2012, 74 (5), 779-88)[13][16] |
Experimental Protocols for Analogue Evaluation
To assess the activity of novel Macitentan analogues, a series of standardized in vitro assays are essential. The following protocols represent self-validating systems for determining receptor affinity and functional antagonism.
Protocol: Endothelin Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., a Macitentan analogue) for the ET-A and ET-B receptors by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express a high density of either human ET-A or ET-B receptors.[17]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA).
-
Reaction Mixture: In a 96-well microtiter plate, combine:
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
25 µL of radioligand (e.g., [¹²⁵I]-ET-1) at a final concentration near its Kd value (e.g., 0.1-0.2 nM).[17]
-
25 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates (e.g., Whatman GF/C) using a cell harvester or vacuum manifold. This step separates the receptor-bound radioligand from the free radioligand.[18]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 25 mM Tris-HCl, pH 7.4) to minimize non-specific binding.
-
Quantification: Dry the filter plates and add scintillation cocktail to each well. Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response (intracellular calcium release) induced by ET-1.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-ET-A) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the Macitentan analogue at various concentrations and incubate for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Add a solution of ET-1 at a concentration that elicits a submaximal response (EC80) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (ET-1 alone) against the antagonist concentration to generate an inhibition curve and calculate the IC50 value.
Conclusion
The N-alkylsulfamide group is a cornerstone of Macitentan's molecular design, and the n-propyl substituent represents a highly optimized choice for achieving potent, balanced dual antagonism of ET-A and ET-B receptors. Structure-activity relationship studies clearly demonstrate that small, linear alkyl chains, particularly n-propyl and n-butyl, are favored for high-affinity binding. This moiety not only governs the drug's interaction with its targets but also critically influences its pharmacokinetic profile, contributing to its oral bioavailability, tissue penetration, and the formation of a long-acting active metabolite. The integrated understanding of this SAR, combined with robust experimental methodologies, provides a powerful framework for the rational design of next-generation endothelin receptor antagonists.
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012, August 3). American Chemical Society Publications. [Link]
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Methodological & Application
Introduction: Characterizing a Novel Endothelin Receptor Antagonist
As a Senior Application Scientist, this guide provides a detailed framework for the in vitro characterization of Macitentan's n-butyl analogue, a potent endothelin receptor antagonist. The protocols are designed to be robust and self-validating, grounded in established pharmacological principles to ensure data integrity and reproducibility.
Macitentan is an orally active, dual endothelin (ET) receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Its therapeutic effect stems from blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, to its receptors, ET-A and ET-B.[2][4][5] The activation of these G protein-coupled receptors (GPCRs) by ET-1 is a key pathway in the pathophysiology of PAH, leading to vasoconstriction, fibrosis, and inflammation.[3][4]
The n-butyl analogue of Macitentan is a research compound designed for investigational purposes.[6] Evaluating its pharmacological profile is crucial to understanding its potential as a tool compound or therapeutic candidate. This involves a tiered approach, beginning with its direct interaction at the receptor level and progressing to its functional impact on cellular signaling cascades. For comparative purposes, it is often useful to benchmark the analogue's activity against Macitentan and its major active metabolite, Aprocitentan (ACT-132577), which also functions as a dual ET receptor antagonist.[4][5][7][8][9]
This document outlines three fundamental in vitro assays for a comprehensive pharmacological workup:
-
Radioligand Binding Assay: To determine the affinity and selectivity of the compound for ET-A and ET-B receptors.
-
Calcium Mobilization Assay: To measure the functional antagonism of the Gq-mediated cellular response.
-
Reporter Gene Assay: To quantify the inhibition of downstream gene transcription, providing an integrated measure of pathway antagonism.
The Endothelin Signaling Axis: A Target for Intervention
Understanding the underlying signaling pathway is critical for designing and interpreting these assays. ET-1 binding to ET-A or ET-B receptors on smooth muscle cells initiates a conformational change, activating the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This sharp increase in intracellular Ca2+ is a primary driver of vasoconstriction.[5][10]
Figure 1: The Endothelin Gq Signaling Pathway and Point of Antagonism.
Part 1: Receptor Affinity via Radioligand Binding Assay
Expertise & Rationale: The radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a target receptor.[11] It directly measures the competition between the unlabeled test compound (the "competitor") and a high-affinity radiolabeled ligand for binding to the receptor. This assay is crucial for establishing the primary potency and selectivity (ET-A vs. ET-B) of the Macitentan n-butyl analogue. We utilize cell membranes overexpressing the human receptors to ensure a high signal-to-noise ratio and human-relevant data.
Figure 2: Workflow for the Radioligand Competition Binding Assay.
Protocol: Competition Radioligand Binding
1. Materials & Reagents:
-
Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably transfected with human ET-A or ET-B receptors. Store at -80°C.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), specific activity ~2000 Ci/mmol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Test Compound: Macitentan (n-butyl analogue), prepared as a 10 mM stock in DMSO, with serial dilutions in assay buffer.
-
Non-Specific Binding (NSB) Control: Unlabeled ET-1 at 1 µM.
-
Filtration Plate: 96-well glass fiber (GF/C) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: Betaplate Scint or similar.
2. Procedure:
-
Thaw Membranes: On the day of the assay, thaw the membrane aliquots on ice and resuspend in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.[12] Keep on ice.
-
Plate Setup: In a 96-well assay plate, add components in the following order for a final volume of 250 µL:[12]
-
150 µL of diluted membranes.
-
50 µL of test compound dilution (or buffer for Total Binding, or 1 µM ET-1 for NSB).
-
50 µL of [¹²⁵I]-ET-1 (final concentration ~25-50 pM, chosen to be near its Kd).
-
-
Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle agitation.[12] This allows the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Drying & Counting: Dry the filter plate at 50°C for 30 minutes.[12] Add scintillation cocktail and count the radioactivity in a MicroBeta counter.
3. Data Analysis & Interpretation:
-
Calculate specific binding by subtracting the NSB counts from all other wells.
-
Plot the percentage of specific binding against the log concentration of the Macitentan n-butyl analogue.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
-
Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation :[12]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined separately via a saturation binding experiment).
-
-
Trustworthiness Check: The experiment should yield a full inhibition curve. The selectivity is determined by the ratio of Ki values (Ki ET-B / Ki ET-A). For Macitentan, this ratio is approximately 50.[5]
Part 2: Functional Antagonism via Calcium Mobilization Assay
Expertise & Rationale: While binding affinity is essential, it does not guarantee functional activity. The calcium mobilization assay provides a direct measure of the compound's ability to antagonize the receptor's primary signaling function.[10] ET receptors couple through Gq, leading to a rapid and measurable increase in intracellular calcium.[5][10] We use a calcium-sensitive fluorescent dye that dramatically increases its emission upon binding free Ca²⁺. This assay is well-suited for high-throughput screening (HTS) and provides a robust measure of functional potency (IC₅₀).[13]
Figure 3: Workflow for the Calcium Mobilization Functional Assay.
Protocol: FLIPR-Based Calcium Mobilization
1. Materials & Reagents:
-
Cell Line: Human Pulmonary Artery Smooth Muscle Cells (HPASMC) or a recombinant cell line (e.g., HEK293) expressing human ET-A or ET-B receptors.
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar, with an equal volume of Pluronic F-127 to aid dispersion.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Endothelin-1 (ET-1).
-
Test Compound: Macitentan (n-butyl analogue) dilutions.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or similar instrument with liquid handling capabilities.
2. Procedure:
-
Cell Plating: Seed cells into assay plates 24 hours prior to the assay to form a near-confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C in the dark.
-
Compound Addition: Wash the cells gently with assay buffer to remove excess dye. Add serial dilutions of the Macitentan n-butyl analogue to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement:
-
First, determine the EC₅₀ of ET-1 for the specific cell line. For the antagonist assay, prepare an ET-1 solution at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a baseline fluorescence reading for 5-10 seconds, then inject the ET-1 agonist and continue to record the fluorescence signal for 60-120 seconds.
-
3. Data Analysis & Interpretation:
-
The primary data is the change in fluorescence intensity over time. Calculate the maximum peak response for each well.
-
Normalize the data: Set the response in the presence of buffer alone (no antagonist) as 100% and the response in the absence of agonist as 0%.
-
Plot the % inhibition of the ET-1 response against the log concentration of the Macitentan n-butyl analogue.
-
Fit the data using non-linear regression to determine the functional IC₅₀ value.
-
Trustworthiness Check: The assay should show a clear, dose-dependent inhibition of the ET-1-induced calcium signal. Compare the IC₅₀ value to the Ki from the binding assay; they should be in a similar range, though not necessarily identical, as functional assays are influenced by cell-based factors. Macitentan and its active metabolite ACT-132577 have been shown to blunt ET-1-induced calcium mobilization with nanomolar potency.[7]
Part 3: Downstream Signaling via Reporter Gene Assay
Expertise & Rationale: Reporter gene assays measure the culmination of a signaling cascade: the activation of a specific transcription factor and subsequent gene expression.[14][15] For Gq-coupled receptors like ET-A/B, the increase in intracellular calcium activates downstream pathways leading to the activation of the Nuclear Factor of Activated T-cells (NFAT).[16] This assay involves engineering a cell line to express a reporter gene (e.g., luciferase) under the control of an NFAT response element (NFAT-RE). It provides a highly sensitive, integrated readout of the entire pathway's activity and is an excellent orthogonal assay to confirm functional antagonism.[16][17]
Protocol: NFAT-Luciferase Reporter Assay
1. Materials & Reagents:
-
Cell Line: HEK293 or CHO cells.
-
Plasmids:
-
Expression vector for human ET-A or ET-B receptor.
-
Reporter vector containing multiple copies of an NFAT-RE upstream of a firefly luciferase gene (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]).[16]
-
(Optional) A control vector expressing Renilla luciferase for normalization.
-
-
Transfection Reagent: Lipofectamine, FuGENE, or similar.
-
Luciferase Assay System: A commercial kit such as ONE-Glo™ or Dual-Glo® Luciferase Assay System.
-
Luminometer: Plate-based luminometer for signal detection.
2. Procedure:
-
Transfection: Co-transfect the host cells with the ET receptor and NFAT-luciferase reporter plasmids. After 24-48 hours, select for stably expressing cells or proceed with transiently transfected cells.
-
Cell Plating: Seed the transfected cells into white, opaque 96-well plates and allow them to attach overnight.
-
Compound Incubation: Replace the medium with serum-free medium. Add serial dilutions of the Macitentan n-butyl analogue and pre-incubate for 30 minutes.
-
Agonist Stimulation: Add ET-1 (at an EC₈₀ concentration, determined in a separate agonist-mode experiment) to the wells. Incubate for 4-8 hours to allow for transcription and translation of the luciferase enzyme.[16]
-
Lysis and Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase substrate reagent according to the manufacturer's protocol. This reagent lyses the cells and provides the necessary components for the light-producing reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Data Analysis & Interpretation:
-
Normalize the data by subtracting background luminescence (cells with no agonist).
-
Plot the percentage inhibition of the ET-1-induced luminescence signal against the log concentration of the Macitentan n-butyl analogue.
-
Fit the dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
Trustworthiness Check: This assay provides a robust signal-to-background window. The resulting IC₅₀ confirms the compound's ability to inhibit the entire signaling pathway, validating the findings from the upstream calcium mobilization assay.
Summary of Pharmacological Data
The data generated from these assays should be compiled to create a comprehensive pharmacological profile for the Macitentan n-butyl analogue. This allows for direct comparison with the parent compound and its active metabolite.
| Parameter | Assay | Receptor | Macitentan (Reference) | Aprocitentan (ACT-132577) (Reference) | Macitentan (n-butyl analogue) |
| Binding Affinity (Ki) | Radioligand Binding | ET-A | ~0.2 nM | 3.4 nM[8][18] | To be determined |
| ET-B | ~9.9 nM | 987 nM[8][18] | To be determined | ||
| Selectivity Ratio (Ki ET-B / Ki ET-A) | Radioligand Binding | - | ~50[5] | ~290 | To be determined |
| Functional Potency (IC₅₀) | Calcium Mobilization | ET-A | Nanomolar range[7] | Nanomolar range[7][8] | To be determined |
| ET-B | Nanomolar range[7] | Nanomolar range[7] | To be determined | ||
| Pathway Inhibition (IC₅₀) | Reporter Gene Assay | ET-A / ET-B | Nanomolar range | Nanomolar range | To be determined |
Note: Reference values are compiled from literature and may vary based on specific assay conditions.
References
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- National Center for Biotechnology Information. (n.d.). INTRODUCTION - Macitentan (Opsumit). NCBI Bookshelf.
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- Wikipedia. (n.d.). Macitentan.
- Pulmonary Hypertension Association. (n.d.). Macitentan (Opsumit).
- PubMed. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs.
- Bruderer, S., et al. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. PMC - NIH.
- Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
- Davenport, A. P. (n.d.). Radioligand binding assays and their analysis. PubMed.
- Davenport, A. P., & Kuc, R. E. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology.
- Iglarz, M., et al. (2008-09-09). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. PubMed.
- Azimzadeh, P., Olson Jr, J. A., & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology.
- Wang, et al. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH.
- Limbird, L. E. (n.d.). Radioligand Binding Methods for Membrane Preparations and Intact Cells.
- MedChemExpress. (n.d.). Aprocitentan (ACT-132577).
- Selleck Chemicals. (n.d.). Aprocitentan Endothelin Receptor antagonist.
- Godfraind, T. (n.d.). Different mobilization of calcium in endothelin-1-induced contractions in human arteries and veins. PubMed.
- Georgianos, P. I., & Ziakas, A. (2023-06-19). Aprocitentan: A new development of resistant hypertension. PMC - PubMed Central.
- Tziomalos, K., & Athyros, V. G. (n.d.). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PMC - NIH.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- MedChemExpress. (n.d.). Macitentan (n-butyl analogue).
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- SelectScience. (2017-07-18). Screening of GPCR-Antagonists Using the Calcium Mobilization Assay.
- Muldoon, L. L., et al. (n.d.). Calcium mobilization and Na+/H+ antiport activation by endothelin in human skin fibroblasts.
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Application Notes & Protocols: Preclinical Evaluation of Endothelin Receptor Antagonists in Animal Models of Pulmonary Arterial Hypertension
A Technical Guide Focused on Macitentan and its Developmental Context
Introduction
Pulmonary Arterial Hypertension (PAH) is a severe, progressive disease defined by the pathological remodeling of small pulmonary arteries, leading to a significant increase in pulmonary vascular resistance.[1] If untreated, this condition culminates in right heart failure and is ultimately fatal.[1] A key mediator in the pathophysiology of PAH is Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known, which also exhibits potent mitogenic properties, promoting the proliferation of pulmonary artery smooth muscle cells.[2][3]
Macitentan (Opsumit®) is a highly effective, orally active dual endothelin receptor antagonist (ERA) that blocks the binding of ET-1 to both its ETA and ETB receptors.[1][4] It was approved for the treatment of PAH following the landmark SERAPHIN trial, which demonstrated its ability to reduce morbidity and mortality.[4] Macitentan was developed through a dedicated drug discovery program aimed at optimizing the properties of earlier ERAs. This process involved synthesizing and evaluating numerous structural analogues to enhance tissue penetration, receptor binding kinetics, and overall in vivo efficacy.[5][6]
One such analogue synthesized during this discovery phase was the n-butyl derivative of the core sulfamide structure.[6] While this n-butyl analogue showed activity, the n-propyl version, which was ultimately named Macitentan, was selected for development based on its superior overall profile, including potent receptor inhibition and excellent pharmacokinetic properties.[6] This guide, therefore, focuses on the established preclinical protocols for Macitentan, providing researchers with the necessary framework to evaluate its efficacy in robust and clinically relevant animal models of PAH.
Section 1: Mechanism of Action of Macitentan
Macitentan exerts its therapeutic effect by competitively inhibiting the binding of ET-1 to its receptors, ETA and ETB, on vascular endothelial and smooth muscle cells.[2]
-
ETA Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation, two key processes in the vascular remodeling seen in PAH.[7][8]
-
ETB Receptors: These receptors have a more complex role. On smooth muscle cells, they also mediate vasoconstriction. However, on endothelial cells, their activation promotes the clearance of circulating ET-1 and the release of vasodilators like nitric oxide.[9]
By blocking both receptor subtypes, Macitentan provides a comprehensive antagonism of the ET-1 system.[2] A distinguishing feature of Macitentan is its sustained receptor binding and enhanced tissue penetration compared to earlier ERAs, which contributes to its durable clinical efficacy.[5][10]
Caption: Endothelin-1 signaling pathway and Macitentan's mechanism.
Section 2: Preclinical Animal Models of Pulmonary Arterial Hypertension
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of compounds for PAH. The two most widely utilized and well-characterized models are the monocrotaline (MCT) and Sugen/hypoxia (Su/Hx) models.[11]
The Monocrotaline (MCT) Rat Model
Scientific Rationale: This model is valued for its high reproducibility and cost-effectiveness. A single injection of monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic metabolite (MCTP) that causes initial endothelial cell injury in the pulmonary vasculature.[12] This triggers a cascade of inflammation, smooth muscle cell proliferation, and vascular remodeling that leads to the progressive development of PAH and right ventricular hypertrophy over 3-4 weeks.[13][14] It is considered a robust model for studying endothelial dysfunction and inflammation-driven PAH.[15]
Detailed Protocol: MCT-Induced PAH in Rats
-
Animal Selection: Use male Sprague-Dawley rats, typically weighing 180-220 g. House animals in standard conditions with ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
MCT Preparation: Prepare a solution of monocrotaline (Sigma-Aldrich or equivalent) in sterile saline, adjusted to a neutral pH with HCl, to a final concentration of 30 mg/mL.
-
Induction (Day 0): Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of monocrotaline at a dose of 60 mg/kg body weight.[13] Weigh the animal immediately before injection to ensure accurate dosing. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor animals daily for clinical signs of distress, including piloerection, lethargy, labored breathing, and weight loss. Body weight should be recorded every 2-3 days.
-
Disease Development: Significant PAH and right ventricular hypertrophy typically develop by Day 21 and become severe by Day 28. The terminal experiment is usually planned between Day 21 and Day 35.
Caption: Experimental workflow for the MCT-induced PAH model.
The Sugen/Hypoxia (Su/Hx) Rodent Model
Scientific Rationale: The Su/Hx model is considered the gold standard for severe, progressive PAH as it recapitulates many histopathological features of the human disease, including the formation of complex, occlusive neointimal and plexiform lesions, which are absent in the MCT model.[16][17] This "two-hit" model involves blocking the vascular endothelial growth factor (VEGF) receptor with Sugen 5416 (a tyrosine kinase inhibitor), which induces endothelial apoptosis.[18] Subsequent exposure to chronic hypoxia promotes the proliferation of apoptosis-resistant endothelial cells and severe vascular remodeling.[15][18]
Detailed Protocol: Su/Hx-Induced PAH in Rats or Mice
-
Animal Selection: Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g) are commonly used. Acclimatize animals for 7 days.
-
Sugen 5416 Preparation: Dissolve Sugen 5416 (Selleck Chemicals, Cayman Chemical, or equivalent) in a vehicle of DMSO, then dilute with sterile saline or a specific formulation buffer to a final concentration for injection (e.g., 20 mg/kg for rats, 20 mg/kg for mice).[17][19]
-
Induction (Day 0): Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
Hypoxia Exposure: Immediately following injection, place the animals in a specialized hypoxia chamber. Maintain normobaric hypoxia by regulating the inflow of nitrogen and air to achieve a constant oxygen concentration of 10% O2.[15] This exposure is typically maintained for 3-4 weeks. Control animals are kept in normoxic (room air, 21% O2) conditions.
-
Maintenance: Ensure continuous access to food and water within the chamber. Clean cages and replenish supplies as needed (this may require brief removal from hypoxia, which should be minimized and standardized across all groups).
-
Reoxygenation (Optional but common): After the hypoxic period (e.g., 3 weeks), animals are often returned to normoxic conditions for an additional 2 or more weeks, during which the disease can progress further.
-
Terminal Experiment: Endpoint assessments are typically performed 3 to 6 weeks after the initial Sugen injection.[17]
Caption: Experimental workflow for the Sugen/Hypoxia PAH model.
Section 3: Protocol for Efficacy Testing of Macitentan
Drug Formulation and Administration
-
Formulation: Macitentan can be formulated for oral administration as a suspension. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. The compound should be finely ground and suspended to the desired concentration immediately before use.
-
Dosage: Preclinical studies in rat models have shown efficacy with oral administration of Macitentan at doses ranging from 10 to 30 mg/kg, once daily.[20][21] A dose of 30 mg/kg/day is often used to assess maximal efficacy.[20]
-
Administration: Administer the prepared suspension via oral gavage using an appropriate gauge gavage needle. The volume should typically be 5-10 mL/kg for rats.
-
Treatment Regimen:
-
Prophylactic: Begin dosing on Day 0 or Day 1 of disease induction to evaluate the prevention of PAH development.
-
Therapeutic: Begin dosing after the disease is established (e.g., Day 11-14 in the MCT model) to assess the ability to reverse or halt the progression of existing PAH.[21]
-
Key Efficacy Endpoints and Measurement Protocols
Protocol 3.2.1: Hemodynamic Assessment (Invasive)
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Catheterization: Perform a tracheotomy to secure the airway if necessary. Expose the right jugular vein and make a small incision. Carefully advance a pressure-volume catheter (e.g., Millar SPR-839) through the jugular vein, right atrium, and tricuspid valve into the right ventricle.
-
Data Acquisition: Allow the pressure readings to stabilize. Record the Right Ventricular Systolic Pressure (RVSP) for at least 5 minutes using a data acquisition system (e.g., PowerLab, ADInstruments). RVSP in a healthy rat is ~25 mmHg; in severe PAH models, it can exceed 60 mmHg.
-
Euthanasia: Following data collection, euthanize the animal via exsanguination or an overdose of anesthetic while still under deep anesthesia.
Protocol 3.2.2: Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Heart Excision: Immediately after euthanasia, open the thoracic cavity and carefully excise the heart.
-
Dissection: Trim away the atria and large vessels. Separate the right ventricular free wall (RV) from the left ventricle and interventricular septum (LV+S).
-
Weighing: Gently blot the tissues to remove excess blood and weigh them separately.
-
Calculation: Calculate the Fulton Index as the ratio of the weights: RV / (LV+S) . An increase in this ratio indicates right ventricular hypertrophy.
Protocol 3.2.3: Histopathological Analysis
-
Tissue Fixation: Perfuse the lungs with saline via the pulmonary artery to flush out blood, followed by perfusion with 10% neutral buffered formalin or 4% paraformaldehyde for fixation.
-
Processing: Excise the lungs, immerse them in the same fixative for 24 hours, and then process for paraffin embedding.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess general morphology and with Masson's Trichrome or van Gieson stain to visualize collagen and smooth muscle.
-
Quantification: Using imaging software (e.g., ImageJ), analyze 20-30 small pulmonary arteries (50-100 µm diameter) per animal. Measure the medial wall thickness and vessel diameter to calculate the percentage of medial thickness: [(2 x Medial Wall Thickness) / External Diameter] x 100 .
Section 4: Data Interpretation and Expected Outcomes
Effective treatment with Macitentan is expected to significantly ameliorate the pathological changes observed in these PAH models.
Table 1: Comparative Summary of PAH Models
| Feature | Monocrotaline (MCT) Model | Sugen/Hypoxia (Su/Hx) Model |
| Inducing Agent | Monocrotaline (Alkaloid) | Sugen 5416 (VEGFRi) + Hypoxia |
| Primary Injury | Endothelial Cell Damage, Inflammation[12] | Endothelial Cell Apoptosis[18] |
| Key Pathology | Medial Hypertrophy, Muscularization[22] | Severe Remodeling, Plexiform Lesions[15][16] |
| Disease Severity | Moderate to Severe PAH | Severe, Progressive PAH |
| Pros | High reproducibility, cost-effective, simple[12] | Closely mimics human severe PAH pathology[23] |
| Cons | Lacks plexiform lesions, liver toxicity[22] | Technically demanding, requires special equipment |
Table 2: Representative Efficacy Data for Macitentan in the MCT Rat Model
| Parameter | Control (No Disease) | MCT + Vehicle | MCT + Macitentan (30 mg/kg/day) |
| RVSP (mmHg) | ~25 | > 60 | < 45 (Significant Reduction) |
| Fulton Index (RV/LV+S) | ~0.25 | > 0.50 | < 0.40 (Significant Reduction)[20] |
| Medial Wall Thickness (%) | < 15% | > 40% | < 25% (Significant Reduction)[21] |
| Survival | 100% | ~50-70% by Day 35 | Improved survival vs. MCT+Vehicle |
Note: Values are representative and will vary based on specific study conditions and timing.
A successful study will demonstrate a statistically significant reduction in RVSP, Fulton Index, and pulmonary vascular remodeling in the Macitentan-treated group compared to the vehicle-treated disease group. These outcomes provide strong preclinical evidence of the drug's potential to treat PAH by targeting the underlying vascular pathology.
Conclusion
The monocrotaline and Sugen/hypoxia animal models are indispensable tools for the preclinical evaluation of PAH therapeutics. They provide a robust platform to investigate the efficacy of endothelin receptor antagonists like Macitentan. By following these detailed protocols, researchers can reliably induce PAH and quantify the therapeutic benefits of their interventions on key hemodynamic, structural, and histopathological endpoints. The proven efficacy of Macitentan in these models underscores their predictive validity and their critical role in the drug development pipeline for this life-threatening disease.
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American Physiological Society Journal. Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. Available from: [Link]
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AHA Journals. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. Available from: [Link]
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Wikipedia. Macitentan. Available from: [Link]
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Thoracic Key. Animal Models of Pulmonary Hypertension. Available from: [Link]
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Pulmonary Hypertension Association. Macitentan (Opsumit). Available from: [Link]
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JoVE. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension. Available from: [Link]
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National Institutes of Health (NIH). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. Available from: [Link]
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National Institutes of Health (NIH). Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline. Available from: [Link]
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ResearchGate. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension. Available from: [Link]
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ERS Publications. Endothelin receptor antagonists in pulmonary arterial hypertension. Available from: [Link]
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Springer. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure. Available from: [Link]
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Patsnap Synapse. What are endothelin receptor antagonists and how do you quickly get the latest development progress?. Available from: [Link]
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National Institutes of Health (NIH). Endothelin Receptor Antagonists. Available from: [Link]
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Walsh Medical Media. Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Available from: [Link]
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Creative Bioarray. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model. Available from: [Link]
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JoVE. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model. Available from: [Link]
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Open Access Journals. A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. Available from: [Link]
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PubMed. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats. Available from: [Link]
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ResearchGate. Experimental model of monocrotaline-induced pulmonary arterial hypertension (PAH). Available from: [Link]
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ResearchGate. Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. Available from: [Link]
-
American Physiological Society Journal. The monocrotaline model of pulmonary hypertension in perspective. Available from: [Link]
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MDPI. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. Available from: [Link]
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National Institutes of Health (NIH). Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. Available from: [Link]
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Karger Publishers. Pharmacokinetics of Macitentan in Caucasian and Japanese Subjects: The Influence of Ethnicity and Sex. Available from: [Link]
-
ResearchGate. Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. Available from: [Link]
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National Institutes of Health (NIH). Macitentan for the treatment of pulmonary arterial hypertension. Available from: [Link]
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accessdata.fda.gov. 204410Orig1s000. Available from: [Link]
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PubMed Central. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. Available from: [Link]
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link]
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ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link]
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ResearchGate. Principal steps in the chemical synthesis of macitentan from bosentan.. Available from: [Link]
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ResearchGate. A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Available from: [Link]
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Application Notes & Protocols: Dosing and Administration of Macitentan (n-butyl analogue) in Preclinical Rat Models
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) targeting both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1][2] Clinically, it is approved for the treatment of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by vasoconstriction and proliferative remodeling of the pulmonary arteries.[3][4] The n-butyl analogue of Macitentan is a structurally related compound intended for research purposes, allowing for the investigation of structure-activity relationships and novel therapeutic applications within the endothelin system.[5][6]
These application notes provide a comprehensive guide for the dosing and administration of Macitentan (n-butyl analogue) in rat models. While specific pharmacokinetic data for the n-butyl analogue are not extensively published, the protocols herein are based on the well-characterized parent compound, Macitentan, and established principles of rodent pharmacology. The causality behind experimental choices is emphasized to ensure scientific rigor and reproducibility.
Mechanism of Action: Dual Endothelin Receptor Blockade
The pathophysiology of diseases like PAH is heavily influenced by the endothelin-1 (ET-1) signaling pathway. ET-1, a powerful vasoconstrictor peptide produced by endothelial cells, exerts its effects by binding to ET-A and ET-B receptors on vascular smooth muscle and endothelial cells.[1][7]
-
ET-A Receptor Activation: Primarily mediates vasoconstriction and smooth muscle cell proliferation, contributing to increased pulmonary vascular resistance.[8]
-
ET-B Receptor Activation: Has a more complex role. On smooth muscle cells, it can also mediate vasoconstriction. However, on endothelial cells, it promotes vasodilation (via nitric oxide release) and is involved in the clearance of circulating ET-1.[9]
Macitentan and its analogues act by competitively inhibiting the binding of ET-1 to both receptor subtypes.[1] This dual antagonism leads to vasodilation, inhibition of pathological cell proliferation, and a reduction in fibrosis, thereby addressing the core mechanisms of the disease.[3][8] Macitentan is noted for its sustained receptor binding, which allows for a longer duration of action compared to earlier ERAs.[2][8]
Caption: Endothelin signaling pathway and Macitentan's mechanism of action.
Pharmacokinetic Profile of Macitentan in Rats
Understanding the pharmacokinetic (PK) profile of the parent compound in the target species is crucial for designing an effective dosing regimen. Studies in rats have characterized Macitentan's absorption, distribution, metabolism, and excretion.
Macitentan is slowly absorbed following oral administration in rats, with time to maximum plasma concentration (Tmax) observed at approximately 6 hours.[10] It is considered a low clearance drug with good tissue penetration.[10] A key metabolic pathway involves the cytochrome P450 enzyme CYP3A4, which forms an active metabolite, ACT-132577 (aprocitentan).[1][11] This metabolite also contributes to the overall pharmacological effect, although it is less potent than the parent compound.[11] The primary route of elimination in rats is through biliary excretion.[10]
| Parameter | Value | Source |
| Tmax (Oral) | ~6.0 hours | [10] |
| Oral Bioavailability | ~30% | [12] |
| Volume of Distribution (Vss) | 1.0 L/kg | [10] |
| Terminal Half-life (t½) (IV) | ~1.8 hours | [10] |
| Active Metabolite | ACT-132577 (Aprocitentan) | [1][11] |
| Primary Elimination Route | Biliary Excretion | [10] |
| Caption: Table 1. Summary of key pharmacokinetic parameters of Macitentan in rats. |
Protocol: Dosing Solution Preparation
The following protocol outlines the preparation of a dosing solution for oral gavage. This procedure should be performed in a chemical fume hood or a designated area with appropriate personal protective equipment (PPE).
4.1 Materials
-
Macitentan (n-butyl analogue) powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water)[13][14]
-
Weighing scale (analytical balance)
-
Spatula and weigh boat
-
Volumetric flask or graduated cylinder
-
Stir plate and magnetic stir bar
-
Storage container (e.g., amber glass bottle)
4.2 Vehicle Selection Rationale For preclinical oral rodent studies, an appropriate vehicle is essential to ensure a uniform suspension and accurate dose delivery, while minimizing any intrinsic biological effects.[15] A 0.5% w/v solution of CMC-Na is a widely used, safe, and effective vehicle for suspending hydrophobic compounds for oral gavage in rats.[14] Other options like corn oil may be considered depending on the compound's solubility characteristics.[14]
4.3 Step-by-Step Preparation Protocol
-
Calculate Required Mass: Determine the total amount of Macitentan (n-butyl analogue) needed based on the desired dose, number of animals, and total volume.
-
Formula: Total Mass (mg) = [Dose (mg/kg) x Mean Animal Weight (kg) x Number of Animals] / [Dosing Volume (mL/kg) x Concentration (mg/mL)]
-
Simplified Calculation: Mass (mg) = Concentration (mg/mL) x Total Volume (mL)
-
-
Example Calculation:
-
Target Dose: 20 mg/kg
-
Dosing Volume: 10 mL/kg[16]
-
Number of Rats: 10
-
Mean Rat Weight: 0.3 kg
-
Required Concentration: 20 mg/kg / 10 mL/kg = 2 mg/mL
-
Total Volume Needed: 10 mL/kg x 0.3 kg/rat x 10 rats = 30 mL (Prepare ~35-40 mL to account for losses).
-
Mass of Compound Needed: 2 mg/mL x 40 mL = 80 mg
-
-
Prepare Vehicle: If using 0.5% CMC-Na, weigh 0.5 g of CMC-Na for every 100 mL of purified water. Slowly add the CMC-Na to the water while stirring vigorously to prevent clumping. Continue stirring until a clear, homogenous solution is formed.
-
Weigh Compound: Accurately weigh the calculated mass of Macitentan (n-butyl analogue) using an analytical balance.
-
Create Suspension: Transfer the weighed powder into a suitable container. Add a small amount of the vehicle and triturate (grind into a paste) to ensure the powder is fully wetted. Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.
-
Homogenize: Continue stirring the suspension for at least 30-60 minutes to ensure homogeneity. Visually inspect for any clumps or undissolved material.
-
Storage: Store the prepared suspension in a clearly labeled, sealed container, protected from light. Depending on the compound's stability, it may be prepared fresh daily or stored under specified conditions (e.g., 2-8°C) for a limited period. Stability of the formulation should be validated.
Protocol: Oral Gavage Administration in Rats
Oral gavage is a standard method for precise oral dosing in rodents.[17] The procedure requires proper training and technique to minimize animal stress and prevent injury.[18] All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Caption: Experimental workflow for oral gavage administration in rats.
5.1 Materials
-
Prepared dosing suspension
-
Appropriately sized syringes (e.g., 1-3 mL)
-
Gavage needles (16-18 gauge, 2-3 inches long, with a rounded ball-tip for rats)[17]
-
Scale for weighing animals
5.2 Step-by-Step Administration Protocol
-
Animal and Dose Calculation: Weigh the rat immediately before dosing and calculate the exact volume of suspension to be administered based on its body weight.[16]
-
Prepare the Syringe: Vigorously shake the dosing suspension to ensure it is homogenous. Draw the calculated volume into the syringe. Expel any air bubbles.
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the rat’s nose to the last rib. This length approximates the distance to the stomach. Mark this depth on the needle with a marker or tape to prevent over-insertion.
-
Restraint: Restrain the rat firmly but gently. One common method is to hold the rat over its shoulders and back, immobilizing the head and forelimbs. The body should be held in an upright, extended position to create a straight line from the mouth to the stomach.[17]
-
Needle Insertion: Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).[16]
-
Advancement: Advance the needle slowly and smoothly along the roof of the mouth, over the tongue, and into the esophagus. The rat should swallow as the tube is advanced. The needle should pass with minimal resistance. Crucial: If any resistance is met, or if the animal begins to choke or struggle excessively, withdraw the needle immediately and restart.[18] Forcing the needle can cause perforation of the esophagus or trachea.
-
Dose Administration: Once the needle is in place (to the pre-measured depth), administer the suspension slowly over 2-3 seconds.[16]
-
Withdrawal: After administration, withdraw the needle gently along the same path of insertion.
-
Post-Procedure Monitoring: Return the animal to its home cage and monitor it closely for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16] Continue monitoring as per the experimental protocol.
Dosing and Study Design Considerations
The optimal dose and frequency will depend on the specific research question and experimental model.
| Parameter | Recommendation | Rationale / Justification |
| Dose Range | 10 - 100 mg/kg | Based on preclinical studies with Macitentan and other ERAs in rats showing efficacy in this range.[12][19][20] A dose of 20 mg/kg has been used in pharmacokinetic studies.[13][21] |
| Frequency | Once daily (q.d.) | Macitentan has a relatively long half-life in humans and sustained receptor binding, supporting once-daily dosing.[4][8] This is a common starting point for preclinical efficacy studies. |
| Route | Oral Gavage | Ensures accurate and consistent delivery of the intended dose.[17] |
| Volume | 10 mL/kg (max 20 mL/kg) | Standard and safe volume for oral gavage in rats to avoid stomach rupture or reflux.[16] |
| Caption: Table 2. Recommended dosing parameters for Macitentan (n-butyl analogue) in rats. |
References
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- Galiè, N., & Manes, A. (2017). The endothelin receptor antagonist macitentan ameliorates endothelin-mediated vasoconstriction and promotes the survival of retinal ganglion cells in rats. Frontiers in Pharmacology, 8, 577.
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- Matrougui, K., et al. (1995). Endothelin antagonists improve renal function in spontaneously hypertensive rats. Hypertension, 25(4 Pt 2), 883–887.
- Patsnap. (2024). What is Macitentan used for? Patsnap Synapse.
- Florida State University Office of Research. (2016). Oral Gavage in the Rat.
- Kandasamy, K., et al. (2018). A network map of endothelin mediated signaling pathway. Journal of Cell Communication and Signaling, 12(1), 181–191.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Endothelin receptors.
- Wikipedia. (n.d.). Macitentan.
- Loirand, G., & Pacaud, P. (2010). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Seminars in Nephrology, 30(5), 458-465.
- Asada, H., et al. (2023). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 173(1), 1–8.
- UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats.
- Pulmonary Hypertension Association. (n.d.). Macitentan (Opsumit).
- Awazu, M., et al. (1994). Effects of an Endothelin Receptor Antagonist in Rats With Cyclosporine-Induced Hypertension. Circulation, 89(3), 1320–1323.
- Awazu, M., et al. (1994). Effects of an Endothelin Receptor Antagonist in Rats With Cyclosporine-Induced Hypertension. Circulation, 89(3), 1320–1323.
- Davenport, A. P., et al. (2023). Endothelin signaling in development. Development, 150(23), dev201873.
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
- Chen, S. J., et al. (1995). Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats. Journal of Applied Physiology, 79(6), 2122–2128.
- NC3Rs. (n.d.). Oral Gavage in the Rat. Research Animal Training.
- U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for Macitentan.
- UBC Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP.
- de Kanter, R., et al. (2017). The metabolism of the dual endothelin receptor antagonist macitentan in rat and dog. Xenobiotica, 47(1), 1–11.
- MedChemExpress. (n.d.). Macitentan (n-butyl analogue).
- Zhang, X., et al. (2023). Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo. Frontiers in Pharmacology, 14, 1202865.
- Zhang, X., et al. (2023). Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo. Frontiers in Pharmacology, 14, 1202865.
- Li, Y., et al. (2016). Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 30(11), 1824–1828.
- Immunomart. (n.d.). Macitentan (n-butyl analogue).
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Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(5), 656–665. Retrieved from [Link]
- Gad, S. C., et al. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 82(5), 768-777.
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Gauldie, S. D. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 53(3-4), 263–277. Retrieved from [Link]
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Application Note & Preclinical Protocols: Evaluating a Novel Macitentan Analogue for Pulmonary Arterial Hypertension
Introduction and Scientific Rationale
Pulmonary Arterial Hypertension (PAH) is a progressive, life-threatening disease characterized by vascular proliferation and remodeling of the small pulmonary arteries.[1] This pathology leads to a significant increase in pulmonary vascular resistance, culminating in right ventricular failure and premature death.[2] A key player in the pathophysiology of PAH is the potent vasoconstrictor and mitogen, Endothelin-1 (ET-1).[3][4] ET-1 exerts its effects by binding to two G-protein-coupled receptor subtypes: ET-A and ET-B. The activation of ET-A and ET-B receptors on pulmonary artery smooth muscle cells (PASMCs) mediates vasoconstriction and cellular proliferation.[4]
Macitentan is an orally active, potent dual endothelin receptor antagonist (ERA) that inhibits the binding of ET-1 to both ET-A and ET-B receptors, making it a cornerstone therapy for PAH.[1][4] The development of novel analogues of established drugs like Macitentan aims to optimize properties such as efficacy, safety, tissue penetration, and pharmacokinetic profiles.[5] This guide outlines a comprehensive preclinical evaluation cascade for a novel Macitentan analogue, specifically the n-butyl analogue, a research compound available for investigational use.[6] The protocols described herein are designed to rigorously assess its potential as a next-generation therapeutic for PAH, using Macitentan as a benchmark.
The Endothelin Signaling Pathway in PAH
In PAH, elevated levels of ET-1 drive pathological changes. ET-A receptor activation on PASMCs is pro-contractile and pro-proliferative. The role of the ET-B receptor is more complex; while it also mediates vasoconstriction on smooth muscle, its activation on endothelial cells promotes the clearance of ET-1 and the release of vasodilators like nitric oxide.[3][7] Dual antagonism, as seen with Macitentan, is a clinically validated strategy that blocks the deleterious effects mediated by both receptors.[3][4] A novel analogue must be thoroughly characterized for its affinity and functional antagonism at both receptor subtypes.
Caption: Mechanism of Macitentan Analogue in the ET-1 Pathway.
Preclinical Evaluation Workflow
A logical, tiered approach is essential for evaluating a new chemical entity (NCE). The workflow begins with fundamental in vitro characterization to establish mechanism and potency, followed by in vivo studies in validated animal models of PAH to assess efficacy and safety.
Caption: Tiered preclinical evaluation workflow for a novel ERA.
In Vitro Characterization Protocols
The initial phase focuses on quantifying the interaction of the Macitentan n-butyl analogue with its molecular targets.
Protocol: Radioligand Binding Assay for ET-A/ET-B Receptors
Objective: To determine the binding affinity (Ki) of the test compound for human ET-A and ET-B receptors and establish its selectivity profile.
Materials:
-
Cell membranes expressing recombinant human ET-A or ET-B receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test Compound: Macitentan (n-butyl analogue), dissolved in DMSO.
-
Reference Compound: Macitentan.
-
Assay Buffer: Tris-HCl buffer with MgCl₂, BSA.
-
96-well plates, scintillation fluid, liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the Macitentan n-butyl analogue and Macitentan (e.g., from 10 µM to 0.1 nM) in assay buffer. Include a DMSO vehicle control.
-
Assay Setup: In a 96-well plate, add cell membranes (ET-A or ET-B), [¹²⁵I]-ET-1 at a concentration near its Kd, and the serially diluted compounds.
-
Nonspecific Binding: Include wells with a high concentration of unlabeled ET-1 (e.g., 1 µM) to determine nonspecific binding.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Protocol: Functional Antagonism Assay (Calcium Flux)
Objective: To measure the functional potency (IC₅₀) of the analogue in blocking ET-1-induced intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing human ET-A or ET-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Endothelin-1 (ET-1).
-
Test and Reference Compounds.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Methodology:
-
Cell Plating: Seed cells into 96- or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Compound Pre-incubation: Wash the cells and add varying concentrations of the Macitentan n-butyl analogue or Macitentan. Incubate for 15-30 minutes.
-
Agonist Challenge: Place the plate in the FLIPR instrument. Measure baseline fluorescence, then add a pre-determined concentration of ET-1 (typically the EC₈₀) to all wells simultaneously.
-
Data Acquisition: Record the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percent inhibition of the ET-1 response versus the log concentration of the antagonist. Determine the IC₅₀ from the resulting dose-response curve.
Data Presentation: Expected In Vitro Profile
The following table summarizes hypothetical data for the novel analogue compared to the benchmark, Macitentan.
| Compound | ET-A Binding (Ki, nM) | ET-B Binding (Ki, nM) | Selectivity Ratio (ET-B Ki / ET-A Ki) | ET-A Functional Antagonism (IC₅₀, nM) | ET-B Functional Antagonism (IC₅₀, nM) |
| Macitentan | 0.5 - 2.0 | 25 - 100 | ~50 | 5 - 15 | 200 - 400 |
| Macitentan (n-butyl analogue) | Target: ≤ 2.0 | Target: ≤ 100 | Target: ~20-100 | Target: ≤ 15 | Target: ≤ 400 |
Note: Target values are based on achieving a profile similar to or better than the benchmark compound.
In Vivo Efficacy Protocols
In vivo models are critical to determine if the promising in vitro activity translates into therapeutic efficacy in a complex biological system.
Protocol: Monocrotaline (MCT)-Induced PAH Model in Rats
Objective: To evaluate the ability of the Macitentan n-butyl analogue to prevent or reverse the development of PAH, right ventricular hypertrophy, and pulmonary vascular remodeling in a chemically-induced rat model.[8][9]
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
Monocrotaline (MCT) solution.
-
Test Compound: Macitentan (n-butyl analogue) formulated for oral gavage.
-
Vehicle control.
-
Equipment for hemodynamic measurement (pressure transducer, catheter), echocardiography, and tissue collection.
Caption: Experimental workflow for the MCT rat model of PAH.
Methodology:
-
Acclimatization & Grouping: Acclimatize rats for one week. Randomly assign them to groups (e.g., Sham, MCT+Vehicle, MCT+Analogue Low Dose, MCT+Analogue High Dose, MCT+Macitentan).
-
PAH Induction: On Day 1, induce PAH by administering a single subcutaneous injection of MCT (e.g., 60 mg/kg) to all groups except Sham.
-
Treatment: Begin daily oral gavage of the vehicle, Macitentan n-butyl analogue, or Macitentan from Day 1 to Day 28 (for prevention protocol) or from Day 14 to Day 28 (for reversal protocol).
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Terminal Hemodynamic Assessment (Day 28):
-
Anesthetize the rat.
-
Insert a pressure-tipped catheter via the right jugular vein into the right ventricle (RV).
-
Record the Right Ventricular Systolic Pressure (RVSP) as the primary indicator of pulmonary hypertension.[10]
-
-
Tissue Collection: Following hemodynamic measurements, euthanize the animal and carefully excise the heart and lungs.
-
Right Ventricular Hypertrophy (RVH) Assessment:
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain sections to measure the medial wall thickness of small pulmonary arteries.
Advanced Model: Sugen/Hypoxia (SuHx) Model
For a more clinically relevant and severe model of PAH, the Sugen/Hypoxia (SuHx) model is recommended for subsequent studies.[15][16] This model combines the VEGF receptor antagonist SU5416 with chronic hypoxia, inducing angio-obliterative lesions similar to those seen in human PAH.[15][16]
Data Presentation: Expected In Vivo Efficacy
| Group | RVSP (mmHg) | Fulton's Index (RV/(LV+S)) | PA Medial Wall Thickness (%) |
| Sham Control | 20 - 25 | 0.25 - 0.30 | 10 - 15 |
| MCT + Vehicle | 50 - 65 | 0.50 - 0.65 | 30 - 40 |
| MCT + Macitentan (30 mg/kg) | 30 - 40 | 0.35 - 0.45 | 18 - 25 |
| MCT + Analogue (30 mg/kg) | Target: ≤ 40 | Target: ≤ 0.45 | Target: ≤ 25 |
Pharmacokinetic (PK) Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the Macitentan n-butyl analogue is crucial. Macitentan itself is metabolized, primarily by CYP3A4, to a major active metabolite, ACT-132577, which contributes significantly to its therapeutic effect.[3][17][18] A full PK study in rodents should be conducted in parallel with efficacy studies to establish key parameters like half-life (t₁/₂), maximum concentration (Cmax), and overall exposure (AUC).[17][19] This data is vital for correlating dose and exposure with pharmacodynamic effects and for planning future studies.
Conclusion
This guide provides a robust, multi-tiered framework for the preclinical evaluation of the Macitentan n-butyl analogue for the treatment of PAH. By systematically assessing its in vitro pharmacology and in vivo efficacy against the clinically successful benchmark Macitentan, researchers can generate the comprehensive data package needed to make a confident go/no-go decision for further development. The protocols emphasize mechanistic understanding, validated methodologies, and clear, quantifiable endpoints to ensure scientific integrity and translatability.
References
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INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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What is the mechanism of Macitentan? (2024). Patsnap Synapse. [Link]
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Galiè, N., & Manes, A. (2014). Macitentan: an important addition to the treatment of pulmonary arterial hypertension. Lung India, 31(2), 105–107. [Link]
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Bruderer, S., et al. (2017). Pharmacokinetics of Macitentan in Patients With Pulmonary Arterial Hypertension and Comparison With Healthy Subjects. Clinical Pharmacology in Drug Development, 6(5), 496-503. [Link]
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O'Connell, K., & Welch, T. (2014). Macitentan for the Treatment of Pulmonary Arterial Hypertension. American Journal of Health-System Pharmacy, 71(1), 5-13. [Link]
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Bruderer, S., et al. (2012). Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. Clinical Pharmacology & Therapeutics, 92(6), 743-749. [Link]
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Sidharta, P. N., et al. (2011). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 67(10), 977–984. [Link]
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In Vivo Model Development for Pulmonary Arterial Hypertension. (n.d.). Protheragen. [Link]
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de Nucci, G., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 455–465. [Link]
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Toba, M., et al. (2014). The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up. American Journal of Physiology-Lung Cellular and Molecular Physiology, 307(1), L40-L47. [Link]
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Sidharta, P. N., et al. (2013). Pharmacokinetics of Macitentan in Caucasian and Japanese Subjects: The Influence of Ethnicity and Sex. Pharmacology, 92(1-2), 83-90. [Link]
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Opsumit (Macitentan): How It Treats Pulmonary Arterial Hypertension | Uses, Benefits & Side Effects. (2025). He-info. [Link]
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The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. (2022). Circulation Research. [Link]
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The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension. (n.d.). Springer Protocols. [Link]
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Vachiéry, J. L., & Galiè, N. (2015). Macitentan for the Treatment of Pulmonary Arterial Hypertension. Expert Opinion on Pharmacotherapy, 16(2), 247-256. [Link]
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A Comprehensive Drug Review on Macitentan: A Preeminent Inclusion to Pulmonary Arterial Hypertension Therapy. (2015). JPQA. [Link]
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Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats. (2022). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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Angus, J. A., et al. (2017). Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. European Journal of Pharmacology, 808, 38-44. [Link]
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Right ventricular hypertrophy measurements. (n.d.). Bio-protocol. [Link]
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Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension. (2022). Journal of Visualized Experiments. [Link]
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Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension. (2019). Scientific Reports. [Link]
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Characteristics of endothelin Receptor Antagonists for the treatment of PAH. (n.d.). ResearchGate. [Link]
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Benefits from the Early Initiation of Macitentan for Pulmonary Arterial Hypertension. (2016). Korean Circulation Journal. [Link]
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A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. (2015). ResearchGate. [Link]
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Endothelin Receptors and Their Antagonists. (2015). Circulation Research. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Efficacy and safety of macitentan for pulmonary hypertension: A meta-analysis. (2023). Clinical Cardiology. [Link]
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Macitentan (n-butyl analogue). (n.d.). MedChem Express. [Link]
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Endothelin receptor antagonists in pulmonary arterial hypertension. (2008). European Respiratory Review. [Link]
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Fulton's index for right ventricular hypertrophy on D14 as a marker of... (n.d.). ResearchGate. [Link]
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Right ventricular hypertrophy (RVH) measured by Fulton's Index... (n.d.). ResearchGate. [Link]
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Principal steps in the chemical synthesis of macitentan from bosentan. (n.d.). ResearchGate. [Link]
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A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. (2017). Organic Preparations and Procedures International. [Link]
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Endothelins and Endothelin Receptor Antagonists. (2000). Circulation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Macitentan (n-butyl analogue) Solubility Issues and Solutions
Welcome to the technical support center for the n-butyl analogue of Macitentan. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. As a BCS Class II drug, Macitentan and its analogues are characterized by low aqueous solubility and high membrane permeability, making formulation a critical aspect of successful research and development.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of the Macitentan n-butyl analogue.
Q1: Why is my Macitentan n-butyl analogue poorly soluble in aqueous solutions?
A1: The low aqueous solubility of the Macitentan n-butyl analogue is inherent to its molecular structure. As an analogue of Macitentan, it is a lipophilic molecule with a high distribution coefficient (Log D), indicating a preference for non-polar or oily environments over aqueous ones.[2] Macitentan itself is a crystalline powder that is insoluble in water.[1][3] This poor water solubility is a common characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.[1] The rate-limiting step for the absorption of these drugs is often their dissolution in the gastrointestinal fluids.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant here?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4]
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Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability
Macitentan is classified as a BCS Class II drug.[1] This means that while it can readily cross biological membranes (high permeability), its absorption is limited by how well it dissolves in the gastrointestinal tract (low solubility). Therefore, enhancing the solubility of the Macitentan n-butyl analogue is a primary objective for achieving adequate bioavailability in preclinical and clinical studies.[5]
Q3: What are the initial signs of solubility problems in my experiments?
A3: You may be experiencing solubility issues if you observe any of the following:
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Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film. This can occur when an organic stock solution is diluted into an aqueous buffer.
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Inconsistent Results: Variability in your experimental data, particularly in bioassays, can be a sign of inconsistent compound concentration due to poor solubility.
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Low Bioavailability: In in vivo studies, you may observe low and variable drug exposure after oral administration.[6]
Q4: What solvents can I use to prepare a stock solution of Macitentan or its n-butyl analogue?
A4: For preparing a stock solution, it is recommended to use organic solvents in which Macitentan is soluble, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] The solubility of Macitentan in these solvents is approximately 33 mg/mL.[7] It is crucial to note that for subsequent dilution into aqueous media, the concentration of the organic solvent should be kept to a minimum to avoid solvent-related toxicity in cellular assays.
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions to common solubility-related problems.
Problem 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for in vitro assays.
This is a common issue for poorly soluble compounds. The following strategies can help maintain the compound in a solubilized state.
Solution 1.1: Co-Solvent System
The use of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous environment.
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.
-
Protocol:
-
Prepare a high-concentration stock solution of the Macitentan n-butyl analogue in 100% DMSO.
-
For your working solution, dilute the stock in a mixture of aqueous buffer and a co-solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
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It is essential to determine the maximum tolerable concentration of the co-solvent for your specific cell line or assay to avoid toxicity.
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Solution 1.2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Rationale: If the Macitentan n-butyl analogue has ionizable functional groups, adjusting the pH of the buffer can shift the equilibrium towards the more soluble ionized form.
-
Protocol:
-
Determine the pKa of the ionizable groups in the Macitentan n-butyl analogue.
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Prepare a series of buffers with pH values above and below the pKa.
-
Test the solubility of the compound in each buffer to identify the optimal pH for solubilization.
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Ensure that the chosen pH is compatible with your experimental system.
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Problem 2: I am observing low and inconsistent oral bioavailability in my animal studies.
Low oral bioavailability for a BCS Class II compound like the Macitentan n-butyl analogue is often due to its poor dissolution in the gastrointestinal tract.[4] The following formulation strategies can enhance solubility and, consequently, bioavailability.
Solution 2.1: Amorphous Solid Dispersions (ASDs)
Creating an amorphous solid dispersion is a powerful technique to improve the dissolution rate and solubility of poorly soluble drugs.[4]
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Rationale: In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[8] The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[4]
-
Experimental Workflow for ASD Preparation:
Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.
-
Key Considerations for ASD:
-
Polymer Selection: The choice of polymer is critical for the physical stability of the amorphous drug.[9] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and Soluplus®.[10][11]
-
Drug Loading: The amount of drug that can be incorporated into the polymer matrix without crystallization is a key parameter.
-
Preparation Method: Common methods include spray drying and hot-melt extrusion.[10]
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Solution 2.2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12][13]
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Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[13] The lipophilic Macitentan n-butyl analogue can be encapsulated within the hydrophobic cavity, forming a complex that is more soluble in water.[14]
-
Protocol for Cyclodextrin Complexation (Kneading Method):
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Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its safety and high solubilizing capacity.[13]
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Triturate the Macitentan n-butyl analogue and the cyclodextrin in a mortar in a specific molar ratio (e.g., 1:1, 1:2).
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Add a small amount of a hydroalcoholic solution (e.g., water/ethanol) to the mixture to form a paste.
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Knead the paste for a specified period (e.g., 45-60 minutes).
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Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Diagram of Cyclodextrin Inclusion Complex Formation:
Caption: Formation of a water-soluble inclusion complex.
Solution 2.3: Lipid-Based Drug Delivery Systems (LBDDS)
Lipid-based formulations can significantly improve the oral absorption of lipophilic drugs.[15][16]
-
Rationale: LBDDS can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.[17] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[6]
-
Types of Lipid-Based Formulations:
-
Type I: Oils without surfactants.
-
Type II: Oils and water-insoluble surfactants.
-
Type III: Oils, water-soluble surfactants, and co-solvents (form emulsions or microemulsions).
-
Type IV: Surfactants and co-solvents (no oil).
-
-
Screening for LBDDS Formulation:
-
Solubility Screening: Determine the solubility of the Macitentan n-butyl analogue in various oils (e.g., Capmul PG 8®), surfactants (e.g., Acrysol EL135®), and co-surfactants (e.g., Propylene Glycol).[18]
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Optimization: The optimized formulation should have good self-emulsification properties, a small droplet size upon dispersion in aqueous media, and be physically stable.[18]
-
Quantitative Data Summary
The following table summarizes the solubility of Macitentan in various solvents, which can serve as a starting point for solubility studies of its n-butyl analogue.
| Solvent | Solubility (mole fraction at 313.15 K) | Reference |
| Ethyl acetate | 1.223 x 10⁻² | |
| Methanol | 6.02 x 10⁻⁴ | |
| Ethanol | 4.58 x 10⁻⁴ | |
| Isopropanol | 2.46 x 10⁻⁴ |
III. Conclusion
The solubility challenges associated with the Macitentan n-butyl analogue are typical for a BCS Class II compound. However, a range of formulation strategies can be employed to overcome these issues. The choice of the most appropriate method will depend on the specific experimental context, including the desired dosage form and the route of administration. A systematic approach, starting with simple methods like co-solvents and pH adjustment for in vitro work, and progressing to more advanced formulations like amorphous solid dispersions, cyclodextrin complexes, or lipid-based systems for in vivo studies, will enable researchers to successfully work with this promising compound.
IV. References
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Ahad, A., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Investigation, 7(2), 61-66.
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Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery, 2016, 8018202.
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Kushwaha, A. K., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 110(1), 34-49.
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Kumar, S., & Singh, S. (2021). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 67(1), 10-17.
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Popara, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689.
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Saurabh, C. K., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 13, 1009941.
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Singh, G., & Kumar, P. (2022). Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. Bio-enviromental and pharmaceutical letters, 1(1), 1-6.
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Mohammed, I. A., & Gajera, B. Y. (2015). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research, 7(11), 22005-22012.
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Patel, M., et al. (2021). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 46-56.
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Trivedi, V. R. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
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Singh, A., et al. (2019). Improving solubility of bcs class ii drugs using solid dispersion: a review. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1556.
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Shah, S., et al. (2019). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 20(1), 22.
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Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1635.
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Shrestha, S., & Shrestha, S. (2023). Advanced approaches to improve solubility of bcs class ii drugs. Tanzania Journal of Science, 49(2), 1-13.
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Singh, S. K., & Verma, P. R. P. (2020). Lipid-Based Nano-Delivery For oral Administration of Poorly Water Soluble Drugs (Pwsds). In Nanotechnology-Based Drug Delivery Systems. IntechOpen.
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WIPO. (2018). Stable pharmaceutical compositions comprising macitentan. WO2018153925A1.
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BASF. (2020). Excipients for Amorphous Solid Dispersions.
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ResearchGate. (n.d.). A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy.
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Baghel, S., et al. (2016). Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Pharmaceutical Investigation, 46(3), 221-236.
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Vasanthavada, M., & Wang, Y. (2018). Excipients for Amorphous Solid Dispersions. In Amorphous Solid Dispersions (pp. 101-131). Springer, Cham.
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Liu, X., et al. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. Pharmaceutics, 14(11), 2419.
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World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
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GSC Online Press. (2023). Downstream processing of amorphous solid dispersions into tablets.
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Cayman Chemical. (2025). Macitentan - Product Information.
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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MedChemExpress. (n.d.). Macitentan (n-butyl analogue).
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MyBioSource. (n.d.). Buy Macitentan N Butyl Analogue Inhibitor for Sale Online.
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ResearchGate. (n.d.). Chemical structure of Macitentan and its active metabolite (ACT-132577).
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Sidharta, P. N., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(2), 193-207.
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Journal of Chemical Health Risks. (n.d.). Development and Optimization of Macitenan Loaded Self-Micro Emulsifying Tablets.
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WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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Simson Pharma Limited. (n.d.). Macitentan n-butyl analogue | CAS No- 556797-16-1.
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
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ResearchGate. (2025). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols.
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INIS-IAEA. (n.d.). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols.
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Immunomart. (n.d.). Macitentan (n-butyl analogue).
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MedchemExpress.com. (n.d.). Macitentan (n-butyl analogue) | Endothelin Receptor.
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PubChem. (n.d.). Macitentan.
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Vo, C. L.-N., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1595.
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Wikipedia. (n.d.). Macitentan.
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PharmaCompass.com. (n.d.). 441798-33-0 | Drug Information, Uses, Side Effects, Chemistry.
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ResearchGate. (n.d.). Structure of macitentan and its metabolites ACT-132577 and ACT-373898.
-
Bruderer, S., et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. British Journal of Clinical Pharmacology, 86(7), 1361-1372.
-
Nami, M., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International, 49(3), 258-264.
-
MedKoo Biosciences. (n.d.). Macitentan Synthetic Routes.
-
ResearchGate. (n.d.). Principal steps in the chemical synthesis of macitentan from bosentan.
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Technical Support Center: Enhancing the Solution Stability of Macitentan (n-butyl analogue)
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for Macitentan and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are working with the n-butyl analogue of Macitentan and encountering stability challenges in solution. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific rationale to empower you to design robust and stable experimental systems.
A Note on the n-butyl analogue: Macitentan is a well-characterized dual endothelin receptor antagonist.[1] While extensive stability data exists for Macitentan, specific literature on its n-butyl analogue is limited.[2] Structurally, the analogue differs by the substitution of a propyl group with a butyl group on the sulfamide nitrogen. This modification is not expected to alter the core chemical liabilities of the molecule. Therefore, this guide leverages the established degradation profile of Macitentan as a highly relevant surrogate to diagnose and solve stability issues with the n-butyl analogue. The primary instability is rooted in the molecule's susceptibility to hydrolysis.[1][3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of Macitentan (n-butyl analogue).
Q1: What is the primary stability concern for Macitentan (n-butyl analogue) in solution?
The most significant stability issue is degradation via hydrolysis. The molecule is particularly sensitive to both acidic and alkaline (basic) conditions, which can cleave key functional groups.[1][4][5] In contrast, it demonstrates good stability under neutral, oxidative, and photolytic stress conditions.[1][6]
Q2: I've dissolved the compound in my aqueous experimental buffer and am seeing rapid loss of the parent peak on my chromatogram. What's happening?
This is a classic sign of pH-mediated hydrolysis. The pH of your buffer is likely promoting the cleavage of the sulfamide or ether linkages in the molecule's structure. Experiments have shown that Macitentan degrades notably when refluxed in 0.1 M HCl or 0.1 M NaOH.[6] Even at room temperature, non-optimal pH can lead to significant degradation over time.
Q3: What solvents are recommended for preparing a stable stock solution?
For long-term storage, a crystalline solid stored at -20°C is recommended and can be stable for years.[7] For stock solutions, use anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7] In these solvents, where water activity is minimal, the compound is significantly more stable. Always purge the solvent with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen and moisture.
Q4: How should I store my stock and working solutions?
-
Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C or -80°C in tightly sealed vials with minimal headspace. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Due to the risk of hydrolysis, it is strongly advised to prepare these solutions fresh for each experiment. Storing aqueous solutions, even for more than a day, is not recommended.[7] If temporary storage is unavoidable, keep the solution on ice (2-8°C) and use it within a few hours.
Q5: Are there any known incompatibilities with common reagents?
Avoid strong acids and bases. While buffer components themselves are generally not reactive, the resulting pH is the critical factor. Be cautious when using additives or excipients that could alter the pH of your final solution.
Part 2: Troubleshooting Guide: Degradation in Solution
This section provides a deeper dive into identifying and resolving stability problems.
Problem: Rapid Compound Degradation in Aqueous Media
You observe a time-dependent decrease in the concentration of the parent compound, often accompanied by the appearance of new peaks in your analytical run (e.g., by HPLC).
The molecular structure of Macitentan and its n-butyl analogue contains two primary sites susceptible to hydrolysis: the sulfamide linkage and the ether linkages connecting the pyrimidine rings.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen or oxygen atoms makes the adjacent carbon or sulfur atoms more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the sulfamide nitrogen can be deprotonated, or hydroxide ions can directly attack the electrophilic centers, leading to cleavage. Studies show Macitentan is sensitive to both 1 N HCl and 1 N NaOH.[3][4]
The diagram below illustrates the potential cleavage points on the molecule.
Caption: Primary sites of hydrolytic instability on the Macitentan core structure.
Solution Pathway 1: pH Optimization
The most critical step to prevent hydrolysis is to identify and maintain an optimal pH for your solution. This requires performing a pH-rate profile study.
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9). Ensure the buffer concentration is sufficient to maintain the pH after adding the compound stock.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the Macitentan n-butyl analogue in anhydrous DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solution into each buffer to a final, consistent concentration (e.g., 10 µM). The final concentration of DMSO should be low and consistent across all samples (e.g., <0.5%).
-
Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately quench the reaction if necessary (e.g., by freezing or adding an organic solvent like acetonitrile) and analyze the samples using a stability-indicating HPLC method (see Appendix B).
-
Data Analysis: Quantify the peak area of the parent compound at each time point for each pH. Plot the percentage of compound remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is lowest is your optimal pH.
| pH | Buffer System | Temp (°C) | Time (hr) | Initial Peak Area | Final Peak Area | % Remaining |
| 3.0 | Citrate | 25 | 24 | |||
| 4.0 | Citrate | 25 | 24 | |||
| 5.0 | Citrate | 25 | 24 | |||
| 6.0 | Phosphate | 25 | 24 | |||
| 7.0 | Phosphate | 25 | 24 | |||
| 8.0 | Borate | 25 | 24 | |||
| 9.0 | Borate | 25 | 24 |
Solution Pathway 2: Solvent and Excipient Modification
If pH adjustment alone is insufficient or constrained by experimental conditions, consider modifying the solvent system.
-
Co-solvents: Hydrolysis is a reaction with water. By reducing the water activity in your solution, you can slow the degradation rate. Consider introducing biocompatible co-solvents.
-
Excipients: While Macitentan is stable to oxidation, if your formulation contains other sensitive components, the addition of antioxidants may be necessary for the overall product stability. For compounds susceptible to hydrolysis, lyophilization (freeze-drying) is a common strategy to create a stable solid form that can be reconstituted immediately before use.[8]
| Solvent Type | Examples | Use Case | Considerations |
| Stock Solution | Anhydrous DMSO, DMF | Primary stock for long-term storage | Ensure solvent is high purity and anhydrous. |
| Co-solvents | Propylene Glycol, Ethanol, PEG 400 | Reducing water activity in aqueous formulations | Check for compound solubility and compatibility with the experimental system. |
Part 3: Proactive Characterization: Forced Degradation Studies
To confidently assess stability and validate your analytical methods, a forced degradation study is essential. This involves intentionally stressing the compound to produce its degradation products. This is a cornerstone of demonstrating that your analytical method is "stability-indicating," as per ICH guidelines.[3][9]
Experimental Workflow: Identifying Unknown Peaks
If you observe unknown peaks in your chromatogram, the following workflow can help you identify them and confirm they are degradation products.
Caption: Workflow for investigating unknown peaks observed during analysis.
Protocol: Forced Degradation Study
This protocol outlines conditions used in published studies for Macitentan.[3][4][10]
-
Prepare Solutions: Prepare separate solutions of the n-butyl analogue (e.g., 1 mg/mL in a suitable solvent like acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1 N HCl and heat (e.g., 80°C for 15-60 minutes).[3][4]
-
Base Hydrolysis: Add 1 N NaOH and keep at room temperature (e.g., 25°C for 45-60 minutes).[3][4]
-
Oxidative Degradation: Add 3-6% H₂O₂ and heat (e.g., 80°C for 15-60 minutes).[3][4]
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 105°C for 16-24 hours).[3][4]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 200 Wh/m²) and fluorescent light (1.2 million lux hours).[3][4]
-
-
Neutralization & Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze a non-stressed control sample and all stressed samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Mass balance should be assessed to ensure all products are accounted for.[3][10]
Appendices
Appendix A: Key Physicochemical Properties (Macitentan)
| Property | Value/Description | Source |
| Chemical Formula | C₁₉H₂₀Br₂N₆O₄S | [7] |
| Molecular Weight | 588.3 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMSO and DMF (~33 mg/mL). Sparingly soluble in aqueous buffers. | [7] |
| Storage | -20°C as solid | [7] |
Appendix B: Example Stability-Indicating HPLC Method
This method is based on published literature for Macitentan and serves as an excellent starting point.[11][12]
| Parameter | Specification |
| Column | Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% v/v Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection | UV at ~217 nm or ~258 nm |
| Column Temp. | Ambient or controlled (e.g., 30°C) |
References
-
Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Natural Medicines, 17(1), 69-79. [Link][3][4][10]
-
Suganthi, A., & Srividya, A. (2024). Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelerated stability studies. Journal of Applied Pharmaceutical Science, 14(2), 149-158. [Link][6]
-
Reddy, G. S., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 156, 349-361. [Link][1]
-
Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Journal of Liquid Chromatography & Related Technologies. [Link][11][12]
-
PubMed. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. [Link]
-
Thummar, M., et al. (2018). Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist. Journal of Chromatographic Science, 56(6), 529-539. [Link][5]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link][13]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link][[“]]
-
Sree, G. J., et al. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Acta Scientific Pharmaceutical Sciences, 3(7), 45-51. [Link][9]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Pharma Times. (2025). Approaches to Enhancing Stability in Pharmaceutical Formulations. [Link][8]
-
ResearchGate. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. [Link]
-
Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. [Link]
-
MDPI. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. [Link]
-
ResearchGate. (n.d.). Stability of macitentan in human plasma under various conditions. [Link]
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Technical Support Center: Troubleshooting Macitentan (n-butyl analogue) Cell Permeability Assays
Welcome to the technical support center for troubleshooting cell permeability assays involving Macitentan and its n-butyl analogue. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It works by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, which leads to vasodilation and prevents harmful cell proliferation in the pulmonary vasculature.[2][4][5] The addition of an n-butyl group to create its analogue is a common medicinal chemistry strategy to potentially alter physicochemical properties like lipophilicity, which can, in turn, influence its permeability and pharmacokinetic profile.[6]
Understanding the permeability of this analogue is a critical step in its development. This guide will address common issues encountered in two widely used permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the assessment of Macitentan (n-butyl analogue) permeability.
Q1: What are the key differences between the PAMPA and Caco-2 assays for assessing the permeability of the Macitentan n-butyl analogue?
A1: The choice between PAMPA and a Caco-2 assay depends on the specific question you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that predicts passive, transcellular permeability.[7][8][9] It uses a synthetic membrane coated with lipids to mimic the cell membrane.[7][9]
-
Pros: High-throughput, cost-effective, and excellent for assessing passive diffusion. It provides a clean measure of a compound's ability to cross a lipid barrier without the complexities of cellular machinery.[8][9]
-
Cons: It cannot account for active transport (uptake or efflux) or paracellular transport (movement between cells).[8]
-
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal epithelium.[10][11]
-
Pros: It is considered the gold standard for in vitro prediction of oral drug absorption because it accounts for passive diffusion, active transport mechanisms (like P-glycoprotein and BCRP efflux), and paracellular transport.[10][12]
-
Cons: It is more time-consuming (cells require ~21 days to differentiate), expensive, and can have higher variability.[10][11][13]
-
For the Macitentan n-butyl analogue, a logical approach is to first screen with PAMPA to understand its potential for passive diffusion. If the compound shows promise, a Caco-2 assay would be the next step to investigate the influence of active transporters.
Q2: How might the n-butyl modification on Macitentan be expected to affect its permeability?
A2: The addition of an n-butyl group, which is a lipophilic moiety, will likely increase the overall lipophilicity of the Macitentan molecule. Generally, increased lipophilicity enhances a drug's ability to partition into and diffuse across the lipid bilayer of cell membranes, a key factor in passive permeability.[14][15]
However, there's a point of diminishing returns. Excessive lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate out of the assay buffer or become trapped within the cell membrane, thus paradoxically reducing its apparent permeability.
Q3: My Macitentan n-butyl analogue shows high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy suggest?
A3: This is a classic indicator of active efflux.[16] The high PAMPA permeability suggests the compound has good intrinsic passive diffusion capabilities. The low Caco-2 permeability points towards the involvement of efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[12] To confirm this, a bidirectional Caco-2 assay should be performed, with and without a known P-gp/BCRP inhibitor.[12] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indication of active efflux.[17]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Q4: Why am I observing very low or no permeability for my Macitentan n-butyl analogue in the PAMPA assay?
A4: Low permeability in a PAMPA assay for a lipophilic compound like the Macitentan n-butyl analogue can stem from several factors.
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor buffer, leading to a lower effective concentration available for permeation.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Carefully increase the percentage of a co-solvent like DMSO in the donor solution. Be cautious, as high concentrations of organic solvents can disrupt the integrity of the artificial membrane.[18]
-
Check for Precipitation: Visually inspect the donor wells for any signs of compound precipitation. You can also measure the compound concentration in the donor well at the beginning and end of the experiment.
-
Use a Double-Sink™ PAMPA: This variation includes a surfactant in the acceptor solution to improve the solubility of highly lipophilic compounds, mimicking in vivo sink conditions.[9]
-
-
-
Compound Instability: The analogue may be degrading in the assay buffer.
-
Troubleshooting Steps:
-
Assess Stability: Incubate the compound in the assay buffer under the same conditions as the experiment and analyze its concentration over time using LC-MS.
-
-
-
Issues with the Artificial Membrane:
-
Troubleshooting Steps:
-
Verify Membrane Integrity: Always include a low-permeability marker, such as Lucifer Yellow, in your assay to check for membrane leaks.[8][19]
-
Optimize Lipid Composition: The standard PAMPA membrane may not be optimal. Consider trying different lipid compositions, such as the bio-mimetic PAMPA (BM-PAMPA), which includes a mixture of phospholipids and cholesterol.[9]
-
-
Experimental Workflow: PAMPA Assay
Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell-Based Assays
Q5: My Caco-2 cell monolayer integrity is compromised, as indicated by low Transepithelial Electrical Resistance (TEER) values. What are the likely causes and solutions?
A5: Low TEER values are a common problem and indicate that the tight junctions between the Caco-2 cells have not formed properly or have been damaged.[20]
-
Insufficient Differentiation Time: Caco-2 cells typically require about 21 days post-seeding to form a fully differentiated monolayer with robust tight junctions.[10][21]
-
Solution: Ensure you are culturing the cells for the full 21-28 day period. Monitor TEER every 2-3 days, and only use the monolayers for experiments once the TEER values have plateaued.[22]
-
-
Improper Seeding Density: Both too low and too high seeding densities can result in a poor monolayer.[20]
-
Solution: The optimal seeding density should be determined empirically for your specific cell line and lab conditions. A good starting point is approximately 1 x 10^5 cells/cm².[22]
-
-
Suboptimal Culture Conditions:
-
Solution:
-
Media: Use high-quality, fresh media and ensure the FBS concentration is adequate (typically 10-20%).[23][24] Change the media in both the apical and basolateral compartments every 2-3 days.[21][23]
-
Cell Passage Number: Use Caco-2 cells within a consistent and appropriate passage number range (e.g., passages 40-60) as very high passage numbers can lead to altered characteristics.[17][20]
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, as this can negatively impact cell health and monolayer integrity without obvious signs.[20]
-
-
-
Compound Cytotoxicity: The Macitentan n-butyl analogue itself could be toxic to the cells at the concentration being tested, leading to cell death and a drop in TEER.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your compound before conducting permeability studies.
-
Q6: I am performing a bidirectional Caco-2 assay, but my efflux ratio is close to 1, even with a known P-gp substrate control. What could be wrong?
A6: An efflux ratio near 1 for a known P-gp substrate suggests that the efflux transporters are not functioning correctly or are not being adequately expressed.
-
Poor Cell Differentiation: The expression of transporters like P-gp is dependent on the full differentiation of the Caco-2 cells.
-
Solution: Re-evaluate your cell culture protocol as described in the previous question. Ensure cells are cultured for at least 21 days.[21]
-
-
Low Passage Number or Cell Line Variation: Some Caco-2 cell clones may have lower expression levels of certain transporters.
-
Solution: If possible, use a Caco-2 clone that is well-characterized for high P-gp expression. Also, ensure you are using cells at an appropriate passage number.
-
-
Presence of Inhibitors in Media: Some components in the serum or media could be inadvertently inhibiting P-gp function.
-
Solution: Ensure all reagents are of high quality. You can test your control P-gp substrate in a simpler buffer system (like Hanks' Balanced Salt Solution - HBSS) to see if the issue persists.
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Assay Preparation:
-
Transport Experiment (in duplicate or triplicate):
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[12][25]
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[12][25]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the receiver compartments. Also, take a sample from the initial donor solution.
-
Quantify the concentration of the Macitentan n-butyl analogue in all samples using a validated analytical method, such as LC-MS/MS.[26]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
Visualization: Caco-2 Bidirectional Assay and Efflux
Caption: Bidirectional transport across a Caco-2 monolayer, illustrating passive diffusion and active efflux.
Part 3: Data Interpretation and Key Parameters
| Parameter | Acceptable Range/Value | Significance in Macitentan Analogue Assay |
| PAMPA Papp (cm/s) | High: > 5 x 10⁻⁶ | Indicates good potential for passive diffusion. |
| Medium: 1-5 x 10⁻⁶ | Moderate passive diffusion. | |
| Low: < 1 x 10⁻⁶ | Poor passive diffusion. | |
| Caco-2 TEER (Ω·cm²) | > 500 Ω·cm² (lab dependent) | Confirms the integrity of the cell monolayer.[22] |
| Caco-2 Papp (A→B) (cm/s) | High: > 10 x 10⁻⁶ | Predicts high oral absorption. |
| Low: < 2 x 10⁻⁶ | Predicts low oral absorption. | |
| Caco-2 Efflux Ratio | ER > 2 | Suggests the compound is a substrate for active efflux transporters (e.g., P-gp).[17] |
| ER ≈ 1 | Indicates that permeability is primarily governed by passive diffusion. |
This technical guide provides a framework for troubleshooting common issues in cell permeability assays for Macitentan's n-butyl analogue. By understanding the principles behind each assay and systematically addressing potential problems, researchers can generate reliable and reproducible data, which is crucial for advancing drug development programs.
References
-
National Center for Biotechnology Information. (n.d.). Macitentan (Opsumit). NCBI Bookshelf. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Macitentan? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Macitentan used for? Retrieved from [Link]
-
Purushothaman, M., et al. (n.d.). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Macitentan. Retrieved from [Link]
-
Pulmonary Hypertension Association. (n.d.). Macitentan (Opsumit). Retrieved from [Link]
-
Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
Natoli, M., et al. (2010). Good Caco-2 cell culture practices. Toxicology in Vitro, 24(5), 1531-1533. Retrieved from [Link]
-
Yu, L., et al. (2015). Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1002, 58-64. Retrieved from [Link]
-
Purushothaman, M., et al. (2017). Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS. International Journal of ChemTech Research, 10(10), 752-761. Retrieved from [Link]
-
Taylor & Francis Online. (2024, October 9). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
JoVE. (2025, February 12). Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Permeability & Absorption. Retrieved from [Link]
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MDPI. (n.d.). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Retrieved from [Link]
-
YouTube. (2024, July 23). Formulation Classroom Pt1 Ep3 - Factors Affecting Permeability. Retrieved from [Link]
-
Ubigene. (2025, April 13). Expert Insights | Tips For Caco-2 Cell Culture & Gene Editing. Retrieved from [Link]
-
Corning. (n.d.). Preparation of 21-Day Caco-2 Cell Monolayers for Falcon® 96 Multiwell Insert Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Good Caco-2 cell culture practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical factors affecting permeability. Retrieved from [Link]
-
National Institutes of Health. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
ConductScience. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory effects of P-gp inhibitors on BCRP-mediated efflux of.... Retrieved from [Link]
-
Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
PubMed. (n.d.). Role of P-glycoprotein-mediated secretion in absorptive drug permeability. Retrieved from [Link]
-
ResearchGate. (2020, March 24). Problems with TEER measurement of Caco-2?. Retrieved from [Link]
-
Cytion. (n.d.). Caco-2 Cell Line - An Extensive Guide to CaCo-2 cells in Gastrointestinal Research. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (2025, July 2). Why my TEER is low in Caco-2 ?. Retrieved from [Link]
-
Procell. (2024, March 11). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (2015, April 26). What is the normal TEER value for differentiated Caco-2 cells?. Retrieved from [Link]
-
Taylor & Francis Online. (2008, October 19). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Retrieved from [Link]
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- 23. Expert Insights | Tips For Caco-2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 24. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
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- 26. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Novel Macitentan Analogues
Introduction
Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) targeting both endothelin receptor type A (ETA) and type B (ETB).[1][2] Its development was optimized to achieve sustained receptor binding and enhanced tissue penetration, distinguishing it from previous ERAs.[3][4] Researchers frequently synthesize analogues of established drugs like Macitentan to explore structure-activity relationships (SAR) or develop new chemical entities. A common modification involves altering alkyl chains, such as substituting the N'-propylsulfamide group with an N'-butyl group.
While this modification may seem minor, it can significantly alter the compound's pharmacological profile, including its affinity for the intended targets and, crucially, its interactions with unintended biological molecules—so-called "off-target" effects. These effects can lead to unexpected experimental results, confounding data interpretation and posing potential safety risks.
This guide serves as a technical support resource for researchers working with a novel n-butyl analogue of Macitentan. It is structured in a question-and-answer format to directly address common challenges and provide systematic troubleshooting workflows for identifying and characterizing off-target activities.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Macitentan n-butyl analogue shows a potent cellular phenotype (e.g., anti-proliferative, cytotoxic) that doesn't correlate with its measured ETA/ETB receptor antagonism. What could be the underlying cause?
Answer: This is a classic indicator of a potential off-target effect. While Macitentan's primary mechanism is blocking the endothelin-1 (ET-1) pathway, your analogue may have gained affinity for one or more unrelated targets that are driving the observed cellular response.[5][6] The structural change from a propyl to a butyl group increases lipophilicity and alters the molecule's conformation, which can facilitate binding to different protein pockets.
A primary suspect for many small molecule drugs is the protein kinase family.[7] Kinases are a large and diverse group of enzymes that are common off-targets.[8] Another possibility is interaction with other G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.
To investigate this, a tiered screening approach is recommended. Start with a broad, cost-effective screen and proceed to more specific, validation-focused assays.
Caption: Workflow for investigating unexpected cellular phenotypes.
Q2: I'm observing signs of liver toxicity (elevated aminotransferases) in my cell culture or animal models, which is more severe than expected for Macitentan. How do I troubleshoot this?
Answer: While Macitentan has a more favorable liver safety profile than the first-generation ERA bosentan, hepatotoxicity remains a potential concern for this class of drugs.[9][10] The U.S. FDA's Adverse Event Reporting System has identified signals for drug-induced liver injury with Macitentan.[11] A single case of fulminant hepatitis has also been reported.[12][13] Your n-butyl analogue could be exacerbating this risk through several mechanisms:
-
Altered Metabolism: The primary route of Macitentan metabolism is via the cytochrome P450 system, specifically CYP3A4 and to a lesser extent, CYP2C19.[1][3] The n-butyl group may be metabolized differently, potentially generating a reactive or toxic metabolite.
-
CYP450 Induction/Inhibition: Macitentan is known to be an inducer of CYP3A4 in animal models, though this effect is not considered clinically significant in humans at the therapeutic dose.[14][15][16] Your analogue could be a more potent inducer or an inhibitor of key CYP enzymes, disrupting liver homeostasis.
-
Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP is a known mechanism for drug-induced liver injury. While Macitentan was designed to have a better profile than bosentan in this regard, the n-butyl modification could have altered this interaction.[14]
Objective: To determine if the n-butyl analogue has a higher potential for CYP-mediated toxicity compared to Macitentan.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes (CYP3A4, CYP2C9, etc.).
-
Hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes.
-
Test compounds: Macitentan n-butyl analogue, Macitentan (positive control).
-
CYP-specific probe substrates and their metabolites for inhibition assays.
-
Rifampicin (positive control for CYP3A4 induction).
-
Reagents for qRT-PCR (for mRNA expression) and LC-MS/MS (for enzyme activity).
Methodology:
Part A: CYP450 Inhibition Assay
-
Pre-incubate HLMs with a range of concentrations of your n-butyl analogue or Macitentan.
-
Add a CYP-specific probe substrate (e.g., midazolam for CYP3A4).
-
After incubation, quench the reaction and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.
-
Calculate the IC50 value, which is the concentration of your compound that causes 50% inhibition of the enzyme activity. A low IC50 suggests a potential for drug-drug interactions.
Part B: CYP450 Induction Assay (in Hepatocytes)
-
Culture hepatocytes and treat them with the n-butyl analogue, Macitentan, or Rifampicin for 48-72 hours.
-
For mRNA analysis: Harvest cells, extract RNA, and perform qRT-PCR for CYP3A4 and CYP1A2 mRNA, using a housekeeping gene (e.g., GAPDH) for normalization. A significant increase in mRNA levels indicates induction at the transcriptional level.
-
For enzyme activity analysis: After treatment, wash the cells and incubate them with a CYP-specific probe substrate. Measure metabolite formation via LC-MS/MS. An increase in activity confirms functional induction.
Data Interpretation:
| Parameter | Macitentan (Reference) | N-Butyl Analogue (Hypothetical Data) | Implication of Result |
| CYP3A4 IC50 | > 25 µM | 5 µM | Potent inhibitor; high risk of drug-drug interactions. |
| CYP3A4 Induction (EC50) | ~10 µM | 1 µM | Potent inducer; may increase its own clearance (auto-induction) or that of co-administered drugs. |
| Metabolite Profile | Active metabolite ACT-132577 formed.[17] | Novel or increased levels of reactive metabolites identified. | Potential for direct cellular toxicity. |
Q3: My compound is causing anemia or fluid retention in animal studies, similar to known side effects of Macitentan. Are these on-target or off-target effects?
Answer: These are most likely on-target (or class-related) effects. Anemia and fluid retention are known adverse effects associated with endothelin receptor antagonists.[18][19]
-
Anemia: The decrease in hemoglobin is a well-documented, dose-dependent effect of Macitentan.[3] It is thought to be a class effect of ERAs, though the precise mechanism is not fully elucidated. It is not typically considered an "off-target" effect in the traditional sense.
-
Fluid Retention/Edema: This is also a common side effect of ERAs.[9][20] It is believed to be related to the complex physiological roles of the endothelin system in regulating fluid and electrolyte balance.
While these are likely on-target, it is crucial to quantify them. If your n-butyl analogue causes these effects at concentrations where it shows poor ET receptor antagonism, it could suggest an off-target mechanism is contributing. However, the most probable explanation is that these effects are linked to the intended pharmacology.
Sources
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- 4. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Macitentan (n-butyl analogue) for In Vivo Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the in vivo application of Macitentan and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the formulation and concentration optimization of these compounds for animal studies. As a novel n-butyl analogue of Macitentan is likely to share its parent's physicochemical properties, particularly poor aqueous solubility (BCS Class II), this guide focuses on strategies to overcome this critical hurdle to generate reliable and reproducible in vivo data.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Compound Fundamentals & Formulation Strategy
Question 1: What is the fundamental mechanism of action for Macitentan, and how should this inform my in vivo study design?
Answer: Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA).[4][5] Its mechanism revolves around blocking the binding of endothelin-1 (ET-1), a powerful vasoconstrictor and smooth muscle cell mitogen, to its receptors, ETA and ETB.[6][7]
-
ETA Receptor Blockade: Primarily inhibits vasoconstriction and smooth muscle cell proliferation.[6]
-
ETB Receptor Blockade: While ETB activation on endothelial cells can mediate vasodilation, its activation on smooth muscle cells contributes to vasoconstriction. Furthermore, ETB receptors are involved in ET-1 clearance.[7] Macitentan's dual antagonism provides a comprehensive blockade of the endothelin system.[6]
A key feature of Macitentan is its high affinity and sustained receptor binding, which translates to a long duration of action and effective tissue penetration.[6][7][8] Your n-butyl analogue is designed to target this same pathway. Therefore, in vivo study endpoints should be directly related to this mechanism, such as measuring changes in blood pressure in hypertensive models, assessing right ventricular hypertrophy in pulmonary arterial hypertension (PAH) models, or analyzing tissue fibrosis.[9]
Caption: Macitentan's dual antagonism of ETA and ETB receptors.
Question 2: My Macitentan n-butyl analogue has extremely low water solubility. What are my primary vehicle options for oral gavage in a rodent model?
Answer: This is the most common challenge. Macitentan itself is sparingly soluble in aqueous buffers.[10] An n-butyl analogue is likely to be even more lipophilic and thus more challenging to formulate. The goal is to create a homogenous and stable formulation to ensure accurate dosing. A tiered approach is recommended.
Workflow for Vehicle Selection: The selection of an appropriate vehicle is a critical step that depends on the compound's properties and the intended experimental design.[11][12]
Caption: Decision workflow for selecting an in vivo formulation vehicle.
Below is a summary of common vehicle strategies for poorly soluble compounds.[11][13]
| Vehicle Strategy | Example Composition | Advantages | Disadvantages & Caveats |
| Aqueous Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose in water/saline. | Simple, well-tolerated, suitable for many oral studies.[12] | Requires vigorous homogenization; risk of non-uniform dosing if settling occurs. May require a wetting agent (e.g., 0.1% Tween 80). |
| Co-solvent System | 5-10% DMSO, 30-40% PEG-400, remainder Saline or PBS. | Can achieve a true solution, improving bioavailability. | DMSO and other solvents can have their own biological effects or cause toxicity at higher concentrations.[12][14] Always run a vehicle-only control group. |
| Lipid-based | Corn oil, sesame oil. | Can enhance oral bioavailability for highly lipophilic compounds. | May influence metabolic processes; not suitable for all compounds. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solution. | Forms inclusion complexes to increase apparent solubility and stability.[11] | Can have their own pharmacological effects; can be expensive. |
Recommendation: Start with an aqueous suspension using 0.5% CMC and 0.1% Tween 80. If solubility remains a major issue preventing a reasonable dosing volume, explore a co-solvent system, keeping the final DMSO concentration below 10%.
Question 3: I've prepared a formulation, but it looks cloudy, or a precipitate formed overnight. What should I do?
Answer: This indicates either poor solubility or instability in the chosen vehicle.
Troubleshooting Steps:
-
Check the Order of Addition (for co-solvent systems): Always dissolve the compound completely in the organic solvent (e.g., DMSO) first. Then, slowly add the other components (e.g., PEG-400), vortexing continuously. Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent the compound from "crashing out."[11]
-
Use Gentle Heat and Sonication: For suspension preparations, gentle warming (to 30-40°C) and sonication can help break up aggregates and create a more uniform particle size. For SMEDDS formulations, sonication at 37°C can help achieve equilibrium.[3]
-
Assess pH: Macitentan's solubility can be pH-dependent.[1] Ensure the final pH of your formulation is compatible with the compound's stability.
-
Evaluate Stability: Prepare the formulation and store it under the same conditions as for the experiment (e.g., room temperature, 4°C). Check for precipitation or changes in appearance at several time points (e.g., 1h, 4h, 24h). It is standard practice to prepare liquid formulations on the day of dosing to minimize the risk of crystallization or degradation.[15]
Part 2: In Vivo Dosing & Study Design
Question 4: How do I select a starting dose for my Macitentan analogue in a new animal model?
Answer: A well-designed dose-ranging study is essential to determine both the efficacy and safety of your compound.[16][17] This initial experiment, often called a Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study, provides critical data to inform subsequent, larger-scale efficacy studies.[18][19]
Key Principles:
-
Start Low: Base your starting dose on in vitro potency (e.g., IC50 values) and data from the parent compound, Macitentan. Published rat studies with Macitentan have used doses ranging from 10 mg/kg to 100 mg/kg.[9][20][21] A reasonable starting point for a pilot study could be 10 mg/kg.
-
Dose Escalation: Test a range of doses (e.g., 3-4 groups) to establish a dose-response relationship.[16][18] A typical escalation might be 10, 30, and 100 mg/kg.
-
Include Control Groups: This is non-negotiable for a valid study. You need a Vehicle Control group to ensure the vehicle itself is not causing any observed effects, and a Naive/Untreated group as a baseline.[22]
-
Monitor for Toxicity: Observe animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior). The highest dose that does not produce significant adverse effects is considered the MTD.[19]
Experimental Protocol: Pilot Dose Range Finding (DRF) Study
-
Animal Acclimatization: Allow animals (e.g., male Sprague-Dawley rats, 8-10 weeks old) to acclimate to the facility for at least one week.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group is sufficient for a pilot study).
-
Formulation Preparation: Prepare the vehicle and drug formulations fresh on the day of dosing as described in the previous section. Ensure suspensions are thoroughly homogenized before each administration.
-
Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage). Ensure the dosing volume is appropriate for the animal size (e.g., 5-10 mL/kg for rats).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations at least twice daily for signs of toxicity.
-
At the end of the study (e.g., 7-14 days), collect blood for basic clinical chemistry (e.g., liver enzymes) and tissues for histopathology if needed.[23]
-
-
Data Analysis: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the MTD.[18] This will guide dose selection for your main efficacy studies.
Table: Example Pilot DRF Study Design
| Group | Treatment | Dose (mg/kg, p.o.) | No. of Rats | Key Monitoring Parameters |
|---|---|---|---|---|
| 1 | Vehicle Control | 0 | 5 | Body weight, clinical signs, baseline organ weights |
| 2 | Macitentan Analogue | 10 | 5 | Body weight, clinical signs, target engagement biomarker |
| 3 | Macitentan Analogue | 30 | 5 | Body weight, clinical signs, target engagement biomarker |
| 4 | Macitentan Analogue | 100 | 5 | Body weight, clinical signs, target engagement biomarker |
Question 5: I am not observing any efficacy in my study. What are the most likely reasons?
Answer: A lack of efficacy can be frustrating, but it is a valuable data point. The cause often falls into one of three categories: formulation, dose, or pharmacology.
Troubleshooting a Lack of Efficacy:
-
Formulation Failure:
-
Poor Bioavailability: The compound may not be adequately absorbed from your chosen formulation. An unstable suspension or a precipitated co-solvent formulation will lead to inaccurate dosing.
-
Action: Re-evaluate your formulation. Analyze plasma concentrations of the compound post-dosing (pharmacokinetics) to confirm systemic exposure.[24] Without exposure, you cannot expect efficacy.
-
-
Insufficient Dose or Duration:
-
Dose Too Low: The selected dose may be below the minimum effective dose (MED).[19]
-
Duration Too Short: For chronic disease models (like PAH), a short treatment duration may be insufficient to reverse or halt pathological changes.
-
Action: Refer to your DRF study. If no toxicity was observed, consider testing a higher dose. Review the literature for your specific disease model to determine appropriate treatment durations.
-
-
Pharmacological/Experimental Issues:
-
Inactive Analogue: It is possible the n-butyl modification rendered the compound inactive at the endothelin receptors.
-
Model Insensitivity: The chosen animal model may not be responsive to endothelin receptor antagonism.
-
Action: Confirm the in vitro activity of the exact batch of compound used in the in vivo study. Ensure the animal model is appropriate and validated.
-
References
- Patsnap Synapse. (2024). What is the mechanism of Macitentan?
- Benchchem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
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Galiè, N., & Manes, A. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Perspectives in Clinical Research, 5(1), 5-11. Retrieved from [Link]
-
Vizza, C. D., & Fedele, F. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? Expert Review of Cardiovascular Therapy, 16(11), 811-821. Retrieved from [Link]
-
Seferian, A., & Simonneau, G. (2013). The potential for macitentan, a new dual endothelin receptor antagonist, in the treatment of pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease, 7(6), 342-357. Retrieved from [Link]
-
Pardal, E., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. CNS & Neurological Disorders - Drug Targets, 17(2), 107-115. Retrieved from [Link]
-
GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]
-
Pardal, E., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
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Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
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Cor-Scientific. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Therapeutic Advances in Drug Safety, 5(6), 223-235. Retrieved from [Link]
-
Mohitha, T., et al. (2024). formulation and invitro characterization of macitentan solid dispersion to fast disintegrating tablets. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Mohitha, T. (2024). FORMULATION AND INVITRO CHARACTERIZATION OF MACITENTAN SOLID DISPERSION TO FAST DISINTEGRATING TABLETS. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Development and Optimization of Macitenan Loaded Self-Micro Emulsifying Tablets. Retrieved from [Link]
-
ResearchGate. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics. Retrieved from [Link]
-
Smith, M. A., et al. (2019). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Clinical and Translational Science, 12(5), 446-455. Retrieved from [Link]
-
Gatfield, J., et al. (2012). Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Discovery, 7(9), 765-777. Retrieved from [Link]
-
FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2016). Optimization Of Tissue Targeting Properties Of Macitentan, A New Dual Endothelin Receptor Antagonist, Improves Its Efficacy In A Rat Model Of Pulmonary Fibrosis Associated With Pulmonary Arterial Hypertension. Retrieved from [Link]
-
Weiss, J., et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. Pharmacology Research & Perspectives, 8(4), e00624. Retrieved from [Link]
-
ResearchGate. (2015). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. Retrieved from [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
Sena, E. S., & Currie, G. L. (2017). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 240, pp. 27-46). Springer, Cham. Retrieved from [Link]
-
Li, J., et al. (2023). Efficacy and safety of macitentan for pulmonary hypertension: A meta-analysis. Health Science Reports, 6(7), e1351. Retrieved from [Link]
-
ResearchGate. (2013). Novel Dual Endothelin Receptor Antagonist Macitentan Reverses Severe Pulmonary Arterial Hypertension in Rats. Retrieved from [Link]
-
Dingemanse, J., et al. (2007). Macitentan: entry-into-humans study with a new endothelin receptor antagonist. European Journal of Clinical Pharmacology, 63(11), 1011-1019. Retrieved from [Link]
-
Gatfield, J., et al. (2012). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE, 7(10), e47662. Retrieved from [Link]
-
PubMed. (2014). Macitentan for the treatment of pulmonary arterial hypertension. The Annals of Pharmacotherapy. Retrieved from [Link]
-
Watts, J. A., et al. (2015). Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model. PLoS ONE, 10(2), e0117678. Retrieved from [Link]
-
PubMed Central. (2022). Real-World Safety and Clinical Outcomes of Macitentan in Asian Patients with Pulmonary Arterial Hypertension: A Prospective Multicenter Study. Cardiovascular Therapeutics. Retrieved from [Link]
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Technical Support Center: Macitentan (n-butyl analogue) Degradation Pathways
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the n-butyl analogue of Macitentan. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you understand and manage the degradation pathways of this compound. As your dedicated application scientist, my goal is to equip you with the expertise and field-proven insights necessary for successful experimentation.
Introduction: Why Degradation Pathways Matter
Macitentan is a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its n-butyl analogue, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-butylsulfamide, is a closely related compound often used in research and development.[3][4][] Understanding the stability of this molecule is critical. Forced degradation studies are a regulatory requirement by bodies like the International Conference on Harmonization (ICH) and are essential for several reasons:[1][6][7]
-
Identifying Potential Degradants: These studies reveal the likely degradation products that could form during manufacturing, storage, or administration.
-
Method Validation: They are crucial for developing and validating stability-indicating analytical methods that can accurately separate the active pharmaceutical ingredient (API) from its impurities.[8][9]
-
Ensuring Safety and Efficacy: The presence of degradation products can impact the safety and effectiveness of a drug formulation.[1]
This guide will walk you through the known degradation pathways based on extensive studies of Macitentan, which are directly applicable to its n-butyl analogue due to their structural similarity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the handling and analysis of Macitentan and its analogues.
Question 1: I'm seeing unexpected peaks in my RP-HPLC chromatogram during a stability study. What could they be?
Answer: Unexpected peaks are almost certainly degradation products (DPs) arising from the breakdown of the parent molecule. Based on extensive forced degradation studies on Macitentan, the n-butyl analogue is most susceptible to degradation under acidic and basic hydrolytic conditions.[1][8][10] It has been found to be relatively stable under neutral hydrolysis, oxidation, thermal stress, and photolysis.[1][11]
The most probable cause of degradation is the cleavage of two primary bonds:
-
Ether Linkage Cleavage: The ether bond connecting the two pyrimidine rings is a primary site for hydrolysis.
-
Sulfamide Bond Cleavage: The N-S bond in the sulfamide group can also be hydrolyzed, particularly under harsh conditions.
To confirm the identity of these peaks, you must use a mass-selective detector, such as in an LC-MS system. This will provide the mass-to-charge ratio (m/z) of the unknown peaks, allowing for structural elucidation.
Predicted Degradation Pathways of Macitentan (n-butyl analogue)
The diagram below illustrates the most likely degradation points on the molecule under hydrolytic stress.
Caption: Predicted hydrolytic degradation sites on Macitentan (n-butyl analogue).
Question 2: My compound is losing potency in solution, even when stored in the dark at 4°C. What's happening?
Answer: This is a classic sign of solution-phase instability, most likely due to hydrolysis. While Macitentan is stable in its solid state, solutions can be susceptible to degradation over time.[12] The rate of hydrolysis is highly dependent on the pH of your solvent or buffer.
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution. Macitentan shows significant degradation in both acidic and basic media.[1][8] For maximum stability in solution, aim for a neutral pH (around 7.0).
-
Use Aprotic Solvents: If your experimental design allows, consider using anhydrous aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions to minimize water-driven hydrolysis.
-
Prepare Fresh Solutions: The best practice is to prepare solutions fresh before each experiment. If you must store them, flash-freeze aliquots in an inert atmosphere (e.g., argon or nitrogen) and store them at -80°C.
-
Solid State Storage: For long-term storage, keep the compound as a solid powder in a tightly sealed container, protected from light and moisture, at the recommended temperature.
Question 3: I need to perform a forced degradation study. Can you provide a standard protocol?
Answer: Absolutely. A forced degradation study, or stress testing, is performed according to ICH Q1A guidelines.[7] The goal is to achieve 5-20% degradation of the drug substance to ensure that your analytical method is truly stability-indicating. The conditions below are based on published studies for Macitentan and can be adapted for the n-butyl analogue.[8][13][14]
Experimental Protocol: Forced Degradation Study
This workflow outlines the necessary steps for a comprehensive stress testing study.
Caption: Workflow for a standard forced degradation study.
Detailed Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Outcome for Macitentan Analogue |
| Acid Hydrolysis | 1 N HCl | Heat at 80°C for 15-30 minutes | Significant Degradation [1][8][10] |
| Base Hydrolysis | 1 N NaOH | Room Temperature for 45-60 minutes | Significant Degradation [1][8][10] |
| Oxidation | 6% (v/v) H₂O₂ | Heat at 80°C for 15 minutes | Slight to no degradation[10][13] |
| Thermal (Dry Heat) | Oven | 105°C for 16-24 hours | Stable to minor degradation[8][13] |
| Photolysis | UV & Fluorescent | UV: 200 Wh/m²; Vis: 1.2 million lux hours | Generally stable[1][8] |
Protocol Steps:
-
Preparation: Prepare a stock solution of the Macitentan n-butyl analogue at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[6]
-
Stress Application: For each condition, mix your stock solution with the specified reagent. For thermal and photolytic studies, expose both the solid powder and the solution.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the progression of degradation.
-
Neutralization: Before analysis, it is crucial to stop the degradation reaction. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilution & Analysis: Dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.
-
Mass Balance: The peak areas of the parent compound and all degradation products should be summed. A good mass balance (95-105%) indicates that all significant degradants are being detected.[8]
Question 4: How can I definitively identify the structures of the degradation products?
Answer: Structural elucidation of unknown impurities requires advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS).
Recommended Technique: LC-HRMS (e.g., LC-QTOF-MS/MS)
-
Separation (LC): First, use a validated stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Accurate Mass Measurement (HRMS): The high-resolution mass spectrometer (like a QTOF or Orbitrap) will measure the mass of each eluting peak with very high accuracy (typically <5 ppm). This allows you to determine the elemental formula of each degradant.
-
Fragmentation (MS/MS): In the MS/MS experiment, the mass spectrometer isolates a specific degradant ion and fragments it. The resulting fragmentation pattern provides clues about the molecule's structure, allowing you to pinpoint where the degradation occurred (e.g., confirming an ether bond cleavage).
By comparing the fragmentation pattern of the parent drug with that of the degradants, you can piece together their structures. Studies on Macitentan have successfully used this technique to characterize up to ten different degradation products under various hydrolytic conditions.[1]
Question 5: What are the recommended starting parameters for an HPLC method?
Answer: While you will need to validate a specific method for the n-butyl analogue, numerous published methods for Macitentan provide an excellent starting point.[9][10][15] A reversed-phase HPLC (RP-HPLC) method is standard.
Typical RP-HPLC Method Parameters for Macitentan Analysis
| Parameter | Recommended Setting | Source(s) |
| Column | C8 or C18 (e.g., Zorbax SB C8, 150x4.6mm, 5µm) | [1][10][15] |
| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) or 5mM Ammonium Formate in Water | [1][15] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | [1][9][15] |
| Elution Mode | Isocratic or Gradient. Isocratic (e.g., 40:60 A:B) for simple assays. Gradient for separating multiple DPs. | [1][15] |
| Flow Rate | 1.0 - 1.5 mL/min | [10][15] |
| Detection Wavelength | ~215-220 nm or ~260-270 nm (PDA detector recommended to see all peaks) | [9][10][15] |
| Column Temperature | 30 - 35 °C | [10][16] |
| Injection Volume | 10 - 20 µL | [10] |
Method Development Tip: Start with the conditions listed above. A gradient elution (e.g., starting at 95:5 A:B and ramping to 20:80 A:B over 30 minutes) is often necessary to achieve good resolution between the parent peak and all degradation products in a forced degradation sample.
References
-
Jetir. (n.d.). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. Jetir.Org. Retrieved from [Link]
-
Reddy, B. P., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 32(14), 1149-1158. Retrieved from [Link]
-
Thummar, B., et al. (2024). Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelera. Scientific Reports. Retrieved from [Link]
-
Lakka, N. S., et al. (2018). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. ResearchGate. Retrieved from [Link]
-
Chhaloitya Usmangani K., et al. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Acta Scientific Pharmaceutical Sciences, 3(7), 45-51. Retrieved from [Link]
-
Prajapati, Y., et al. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. Retrieved from [Link]
-
Patel, H., et al. (2020). Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. PubMed. Retrieved from [Link]
-
Lakka, N. S., et al. (2018). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Prajapati, Y., et al. (2018). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MACITENTAN WITH ITS KNOWN AND UNKNOWN DEGRADATION IMPURITIES IN ITS TABLET DOSAGE FORM. Semantic Scholar. Retrieved from [Link]
-
Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Macitentan (n-butyl analogue). Retrieved from [Link]
- Thummar, M., et al. (2018). Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist. CoLab.
-
Immunomart. (n.d.). Macitentan (n-butyl analogue). Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]
-
Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Huynh-Ba, K. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]
Sources
- 1. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macitentan (n-butyl analogue) - MedChem Express [bioscience.co.uk]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 13. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 14. tandfonline.com [tandfonline.com]
- 15. jetir.org [jetir.org]
- 16. Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Macitentan (n-butyl analogue)
Introduction:
Welcome researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide for navigating the complexities of working with the n-butyl analogue of Macitentan. Macitentan is a potent dual endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] Its n-butyl analogue, a structurally related compound, is often used in research settings.[5][6][7][8] However, this structural modification can lead to unexpected experimental outcomes. As your Senior Application Scientist, I will provide in-depth troubleshooting guides and FAQs to help you interpret these results with scientific integrity and logical reasoning.
Part 1: CORE DIRECTIVE - Frequently Asked Questions (FAQs)
This section addresses common challenges and unexpected findings that you may encounter during your experiments with the Macitentan n-butyl analogue.
FAQ 1: We're observing a significantly weaker inhibition of endothelin-1 (ET-1) induced vasoconstriction in our ex vivo aortic ring assay compared to what's reported for Macitentan. What could be the underlying cause?
Answer:
This is a frequently encountered issue that can be traced back to several key factors, ranging from the compound's intrinsic properties to the specifics of your experimental setup.
-
Altered Receptor Binding and Kinetics: The addition of an n-butyl group can modify the compound's affinity for the endothelin A (ETA) and endothelin B (ETB) receptors. Macitentan is known for its slow receptor dissociation, which contributes to its long-lasting effects.[1] The n-butyl analogue might have a faster off-rate, resulting in less potent or sustained inhibition.
-
Physicochemical Properties: The n-butyl group increases the lipophilicity of the molecule. This can decrease its solubility in aqueous assay buffers, leading to a lower effective concentration at the receptor site.
-
Experimental Protocol Considerations:
-
Pre-incubation Time: Insufficient pre-incubation time with the antagonist may not allow for equilibrium to be reached, particularly if the analogue has a slower on-rate.
-
Buffer Composition: The presence of proteins, such as albumin, in the buffer can lead to non-specific binding, reducing the concentration of the free compound available to interact with the endothelin receptors.
-
Troubleshooting Flowchart for Weaker Than Expected Inhibition
Caption: A logical workflow for troubleshooting diminished antagonist effects.
FAQ 2: Our in vivo studies are showing unexpected blood pressure changes that don't align with the in vitro potency of the Macitentan n-butyl analogue. Why is there a discrepancy?
Answer:
Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to the complex physiological environment.
-
Pharmacokinetics (PK) and Metabolism: The n-butyl substitution can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Metabolism: The analogue may be more susceptible to first-pass metabolism in the liver, primarily by cytochrome P450 enzymes like CYP3A4, which are known to metabolize Macitentan.[9][10] This can reduce its systemic bioavailability.
-
Distribution: Increased lipophilicity might lead to greater tissue sequestration, thereby lowering the plasma concentration available to act on vascular receptors.
-
-
Off-Target Effects: The structural change could introduce unintended interactions with other receptors or signaling pathways that influence blood pressure. A meta-analysis of endothelin receptor antagonists has highlighted various side effects, suggesting the potential for complex biological responses.[11][12][13]
-
Complex ETB Receptor Dynamics: In a living system, ETB receptors on endothelial cells mediate vasodilation through nitric oxide release, while those on smooth muscle cells contribute to vasoconstriction.[14][15] The n-butyl analogue might have a differential effect on these two receptor populations compared to Macitentan, leading to a complex and non-linear impact on blood pressure.
Signaling Pathway of Dual Endothelin Receptors
Caption: The dual role of endothelin receptors in regulating vascular tone.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - In-Depth Troubleshooting Guides
This section provides detailed, validated protocols to systematically investigate the unexpected results discussed in the FAQs.
Guide 1: Protocol for Characterizing In Vitro Potency
Objective: To determine the IC50 of the Macitentan n-butyl analogue against ET-1-induced calcium mobilization in a cell-based assay. This will provide a quantitative measure of its potency.
Materials:
-
HEK293 cells stably expressing either human ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Endothelin-1 (ET-1).
-
Macitentan n-butyl analogue.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate the HEK293-ETA or HEK293-ETB cells in a 96-well, black-walled, clear-bottom plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a suitable concentration of the calcium-sensitive dye in the assay buffer.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for a specified time at 37°C to allow for dye uptake.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare a serial dilution of the Macitentan n-butyl analogue in the assay buffer.
-
Add the diluted compound to the respective wells, including a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C. This pre-incubation time can be varied to investigate kinetic effects.
-
-
ET-1 Stimulation and Measurement:
-
Prepare an ET-1 solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader with an injector to measure the change in fluorescence intensity upon ET-1 addition.
-
Record a baseline fluorescence reading before injecting the ET-1 solution.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the analogue relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the analogue.
-
Use a suitable curve-fitting algorithm (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Data Interpretation Table
| Observed IC50 vs. Expected | Potential Cause | Recommended Next Step |
| Significantly Higher IC50 | Lower receptor affinity, faster off-rate, or poor solubility. | Perform radioligand binding assays to determine Ki. Assess compound solubility in the assay buffer. |
| Similar IC50 to Macitentan | The in vitro potency is not the issue; the discrepancy is likely due to in vivo factors. | Proceed to Guide 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis. |
| Incomplete Inhibition at High Concentrations | Possible partial agonism or off-target effects at higher concentrations. | Conduct the assay in agonist mode (without ET-1) to test for intrinsic activity. |
Guide 2: Protocol for In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
Objective: To simultaneously measure the plasma concentration of the Macitentan n-butyl analogue and its effect on mean arterial pressure (MAP) in a relevant animal model.
Model: Telemetry-implanted rodents (e.g., spontaneously hypertensive rats) for continuous blood pressure monitoring.
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline Measurement:
-
Allow the telemetry-implanted animals to acclimatize for at least one week after surgery.
-
Record baseline MAP and heart rate for 24-48 hours before administering the compound.
-
-
Dosing and Blood Sampling:
-
Administer the Macitentan n-butyl analogue via the intended route (e.g., oral gavage). Include a vehicle control group.
-
Collect sparse blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Pharmacodynamic Monitoring:
-
Continuously record MAP, systolic pressure, diastolic pressure, and heart rate using the telemetry system throughout the study.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to quantify the concentration of the Macitentan n-butyl analogue in the plasma samples.
-
-
PK/PD Analysis:
-
Pharmacokinetics: Calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
-
Pharmacodynamics: Determine the change in MAP from the baseline at each time point for each animal.
-
Correlation: Plot the change in MAP against the corresponding plasma concentration for each time point to establish a PK/PD relationship. This will reveal the correlation between drug exposure and the observed physiological effect.
-
Workflow for PK/PD Correlation Study
Caption: An integrated workflow for conducting a PK/PD correlation study.
References
- Sidak, Z., & Bruderer, S. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(9), 915–927.
- Wikipedia. (2023). Macitentan.
- CADTH. (2015). Macitentan (Opsumit). NCBI Bookshelf.
- Patsnap. (2024). What is the mechanism of Macitentan?.
- Sidak, Z., & Dingemanse, J. (2015). Pharmacokinetic and pharmacodynamic evaluation of macitentan, a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 437–449.
- Patsnap. (2024). What is Macitentan used for?.
- Sidak, Z., & Dingemanse, J. (2014). Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. CPT: Pharmacometrics & Systems Pharmacology, 3(10), e143.
- Bruderer, S., et al. (2012). Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. Journal of Clinical Pharmacology, 52(11), 1641–1650.
- Raza, A., et al. (2019). A network map of endothelin mediated signaling pathway.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Endothelin receptors.
- Loirand, G. (2016). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in Pharmacology, 77, 1–28.
- Shibano, T., et al. (2022). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 172(4), 223–230.
- Pulmonary Hypertension Associ
- Bond, A. M., & Bautch, V. L. (2023). Endothelin signaling in development. Development, 150(23), dev201889.
- MedChemExpress. (n.d.). Macitentan (n-butyl analogue).
- Immunomart. (n.d.). Macitentan (n-butyl analogue).
- MySkinRecipes. (n.d.). Macitentan (n-butyl analogue).
- Liu, C., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials.
- Doherty, A. M., et al. (1993). In Vitro and in Vivo Studies With a Series of Hexapeptide Endothelin Antagonists. Journal of Cardiovascular Pharmacology, 22 Suppl 8, S98-102.
- Liu, C., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials.
- Cambridge Bioscience. (n.d.). Macitentan (n-butyl analogue).
- Mekuria, A. B., et al. (2021). Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Journal of Clinical and Experimental Pharmacology, 11(1), 273.
- Davenport, A. P., & Maguire, J. J. (2015). Endothelin Receptors and Their Antagonists. Handbook of Experimental Pharmacology, 225, 143–171.
- Douglas, S. A., et al. (1995). In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670. British Journal of Pharmacology, 114(7), 1529–1540.
- Liu, C., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials.
- Rosano, L., & Bagnato, A. (2021). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Cancers, 13(11), 2686.
- Handoko, M. L., et al. (2011). The rise and fall of endothelin receptor antagonists in congestive heart failure.
- Scott, L. J. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Drugs & Therapy Perspectives, 30(11), 382–389.
- Galiè, N., & Manes, A. (2007). Endothelin receptor antagonists in pulmonary arterial hypertension.
- Patsnap. (2024). What are endothelin receptor antagonists and how do you quickly get the latest development progress?.
- CV Pharmacology. (n.d.). Endothelin Receptor Antagonists.
- The Renal Patient Support Group (RPSG). (n.d.). Endothelin antagonists.
- Davenport, A. P., & Maguire, J. J. (2015). Endothelin Receptors and Their Antagonists. Handbook of Experimental Pharmacology, 225, 143–171.
Sources
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- 4. phassociation.org [phassociation.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macitentan (n-butyl analogue) - Immunomart [immunomart.com]
- 7. Macitentan (n-butyl analogue) [myskinrecipes.com]
- 8. Macitentan (n-butyl analogue) - MedChem Express [bioscience.co.uk]
- 9. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 10. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 15. rpsg.org.uk [rpsg.org.uk]
Technical Support Center: Macitentan (n-butyl analogue) Functional Assays
A Guide to Minimizing Experimental Variability
Welcome to the technical support resource for Macitentan (n-butyl analogue) functional assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the underlying scientific principles, ensuring you can design, execute, and interpret your experiments with confidence and minimal variability.
Introduction: Understanding the Source of Variability
Macitentan and its analogues act as antagonists of the endothelin (ET) receptors, primarily ET-A and ET-B, which are G-protein coupled receptors (GPCRs). Functional assays are designed to quantify the ability of your compound to block the downstream signaling cascade initiated by the natural ligand, endothelin-1 (ET-1). Variability in these assays can arise from multiple sources, which can be broadly categorized as biological, technical, and analytical. This guide will provide a systematic approach to identifying and mitigating these sources of variability.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the Macitentan analogue are inconsistent between experiments. What are the most likely causes?
A1: Inconsistent IC50 values are a common issue and typically stem from a few key areas:
-
Cell Health and Passage Number: Cells that are unhealthy, stressed, or have been in continuous culture for too long (high passage number) will exhibit altered receptor expression and signaling capacity. It is crucial to use cells within a defined, low-passage number range and to ensure they are in the logarithmic growth phase at the time of the assay.
-
Reagent Stability and Handling: Both the agonist (ET-1) and the antagonist (Macitentan analogue) are susceptible to degradation. Ensure that stock solutions are prepared correctly, aliquoted to minimize freeze-thaw cycles, and stored at the recommended temperature.
-
Assay Incubation Times: The pre-incubation time with the antagonist and the stimulation time with the agonist are critical parameters. Insufficient pre-incubation may not allow the antagonist to reach equilibrium binding with the receptor, while sub-optimal agonist stimulation time can lead to a weak or variable signal window.
Q2: I am observing a high level of basal signal in my "no agonist" control wells. What could be the reason?
A2: A high basal signal can significantly reduce your assay window and sensitivity. The primary causes include:
-
Endogenous Ligand Production: Some cell lines may produce and secrete ET-1, leading to autocrine or paracrine stimulation of the receptors. This can be mitigated by using serum-free media during the assay, as serum can contain growth factors and other components that stimulate the cells.
-
Constitutive Receptor Activity: In some overexpression systems, the ET receptor may exhibit ligand-independent (constitutive) activity. While more challenging to eliminate, optimizing cell density and ensuring the receptor expression level is not excessively high can help.
-
Assay Buffer Components: Certain components in the assay buffer, such as calcium, can sometimes potentiate basal signaling of GPCRs. It is important to use a well-defined and consistent assay buffer.
Q3: The maximum response to the agonist (ET-1) seems to be decreasing over time. Why is this happening?
A3: A diminishing maximal response, often referred to as signal drift, can be due to:
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, a natural regulatory process. Ensure that your agonist stimulation time is optimized to capture the peak response before significant desensitization occurs.
-
Agonist Degradation: As mentioned, ET-1 can degrade over time, especially at 37°C. Prepare fresh agonist dilutions for each experiment and minimize the time the agonist plate is incubated.
-
Cell Monolayer Detachment: If using adherent cells, prolonged incubation or harsh liquid handling steps can cause cells to detach, leading to a lower signal.
Troubleshooting Guide: A Systematic Approach
Problem 1: Poor Z'-factor or Assay Window
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. A low Z'-factor (<0.5) indicates high variability and a small separation between positive and negative controls.
| Potential Cause | Recommended Action | Scientific Rationale |
| Sub-optimal Agonist (ET-1) Concentration | Perform a full ET-1 dose-response curve to determine the EC80 concentration. | Using a concentration at the top of the curve (EC100) can mask subtle antagonist effects, while a lower concentration (e.g., EC50) may not provide a robust enough signal. The EC80 provides a strong signal while still allowing for competitive antagonism to be observed. |
| Low Signal-to-Background Ratio | Evaluate alternative detection reagents or assay technologies (e.g., from a calcium flux assay to a reporter gene assay). | Different assay formats have varying levels of sensitivity and susceptibility to background noise. A reporter gene assay, for instance, integrates the signal over a longer period and can provide a more robust signal window. |
| Inconsistent Cell Seeding | Use an automated cell counter to ensure accurate cell numbers. Visually inspect plates after seeding to confirm even cell distribution. | The number of cells per well directly correlates with the number of receptors and therefore the potential signal magnitude. Uneven seeding is a major source of well-to-well variability. |
Problem 2: Edge Effects on Assay Plates
Edge effects refer to the phenomenon where the wells on the perimeter of a multi-well plate behave differently from the interior wells.
| Potential Cause | Recommended Action | Scientific Rationale |
| Temperature and Evaporation Gradients | Pre-incubate all assay components (plates, buffers, compounds) in the same incubator. Use breathable plate seals during long incubations. | The outer wells are more susceptible to temperature fluctuations and evaporation, which can alter cell physiology and reagent concentrations. |
| Uneven CO2 Distribution | Ensure proper incubator calibration and air circulation. Allow plates to equilibrate to room temperature before adding reagents if they were stored in a CO2 incubator. | Gradients in CO2 can affect the pH of the culture medium, which in turn can impact receptor binding and cell signaling. |
| Stacking of Plates | Avoid stacking plates directly on top of each other in the incubator. | Stacking can create uneven temperature distribution across the plates. |
Experimental Protocols
Protocol 1: Determination of Optimal ET-1 Concentration (EC80)
-
Cell Seeding: Seed CHO cells stably expressing the human endothelin-A (ET-A) receptor in a 96-well, black-walled, clear-bottom plate at a density of 20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading (for Calcium Flux Assays): Discard the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 60 minutes at 37°C, 5% CO2.
-
ET-1 Serial Dilution: Prepare a 12-point serial dilution of ET-1 in assay buffer, starting from a high concentration (e.g., 1 µM).
-
Agonist Addition: Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add 25 µL of the diluted ET-1 to the cell plate and immediately begin reading the fluorescence signal.
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the log of the ET-1 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and EC80 values.
Protocol 2: Macitentan (n-butyl analogue) IC50 Determination
-
Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Serial Dilution: Prepare a 10-point serial dilution of the Macitentan (n-butyl analogue) in assay buffer.
-
Antagonist Pre-incubation: Add 25 µL of the diluted antagonist to the cell plate. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare ET-1 at a concentration corresponding to the pre-determined EC80. Add 25 µL of this EC80 ET-1 solution to all wells (except for the negative control).
-
Signal Detection: Immediately read the plate using a fluorescence plate reader.
-
Data Analysis: Normalize the data to the positive (EC80 ET-1 only) and negative (buffer only) controls. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizing the Workflow and Signaling Pathway
Diagram 1: Endothelin Receptor Signaling
Validation & Comparative
A Comparative Analysis of Potency: Macitentan versus its N-Butyl Analogue
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Endothelin Receptor Antagonism in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[1] A key player in the pathophysiology of PAH is the endothelin (ET) system, particularly the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[2][3] ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB.[2][4] The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[4] The ETB receptor has a more complex role, with its presence on endothelial cells mediating vasodilation and ET-1 clearance, while its expression on smooth muscle cells also contributes to vasoconstriction.[4] Consequently, antagonism of the endothelin receptors has emerged as a cornerstone of PAH therapy.[5]
Macitentan (Opsumit®) is a potent, orally active, dual ETA/ETB receptor antagonist that has demonstrated significant efficacy in the long-term treatment of PAH.[2][5][6] Its discovery was the result of a dedicated medicinal chemistry program aimed at optimizing the pharmacological properties of this class of antagonists, particularly with respect to tissue penetration and receptor binding kinetics.[7] A critical component of the Macitentan structure is the N-propylsulfamide moiety, which plays a significant role in its interaction with the endothelin receptors.[8] This guide provides a detailed comparison of the potency of Macitentan with its n-butyl analogue, delving into the structure-activity relationships that govern their interaction with the ETA and ETB receptors and providing the experimental protocols necessary to perform such a comparative analysis.
Molecular Structure and the Significance of the N-Alkyl Sulfamide Chain
The chemical structure of Macitentan is N-[5-(4-bromophenyl)-6-[2-[(5-bromopyrimidin-2-yl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[8] The n-butyl analogue differs only in the length of the N-alkyl chain on the sulfamide group, featuring a butyl group instead of a propyl group. This seemingly minor modification can have a significant impact on the molecule's affinity and potency for the endothelin receptors. The optimization of this N-alkyl substituent was a key aspect of the drug discovery program that led to Macitentan.
Comparative Potency: Experimental Evidence
The potency of an endothelin receptor antagonist is typically determined through in vitro assays that measure its ability to inhibit the binding of ET-1 to its receptors (binding affinity, Ki) or to block the functional response to ET-1 stimulation (functional potency, IC50). The most common assays employed are radioligand binding assays and calcium mobilization assays.
A pivotal study by Bolli et al. (2012) in the discovery of Macitentan provides direct comparative data on the in vitro potency of Macitentan and its n-butyl analogue. The results, summarized in the table below, clearly indicate that the N-propyl group of Macitentan is optimal for potent dual antagonism of both ETA and ETB receptors.
| Compound | N-Alkyl Group | ETA IC50 (nM) | ETB IC50 (nM) |
| Macitentan | Propyl | 0.5 | 394 |
| N-Butyl Analogue | Butyl | 2.1 | 1349 |
| N-Ethyl Analogue | Ethyl | 1.1 | 1148 |
Data sourced from Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
As the data illustrates, extending the N-alkyl chain from propyl to butyl results in a significant decrease in potency. The IC50 value for the n-butyl analogue at the ETA receptor is over four times higher than that of Macitentan, and at the ETB receptor, it is nearly 3.5 times higher. This suggests a less favorable interaction of the n-butyl group with the binding pockets of both receptor subtypes compared to the n-propyl group. Interestingly, shortening the chain to an ethyl group also leads to a reduction in potency, highlighting the finely tuned nature of this structural feature for optimal receptor engagement.
Signaling Pathway and Experimental Workflows
To understand the experimental basis of these potency measurements, it is essential to visualize the underlying signaling pathway and the workflows of the assays used.
Endothelin Receptor Signaling Pathway
The binding of ET-1 to its Gq/11 protein-coupled receptors initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to vasoconstriction and cell proliferation.
Caption: Radioligand binding assay workflow.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to compare the potency of Macitentan and its n-butyl analogue.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for the ETA and ETB receptors.
1. Materials and Reagents:
-
Cell membranes from a stable cell line overexpressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]ET-1.
-
Test Compounds: Macitentan and Macitentan (n-butyl analogue) dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 5-20 µg of protein per well.
-
Compound Dilution: Prepare serial dilutions of Macitentan and its n-butyl analogue in binding buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM of unlabeled ET-1 (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [125I]ET-1 (at a final concentration close to its Kd, typically 0.1-0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the functional potency (IC50) of the antagonists by assessing their ability to block ET-1-induced intracellular calcium release. [3][9] 1. Materials and Reagents:
-
A stable cell line overexpressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). [3]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
ET-1.
-
Test Compounds: Macitentan and Macitentan (n-butyl analogue) dissolved in DMSO.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight. [9]2. Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer (containing probenecid) for 60 minutes at 37°C. [9]3. Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of Macitentan or its n-butyl analogue to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
ET-1 Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader and establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of ET-1 (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.
-
Immediately record the fluorescence signal over time (e.g., for 90-120 seconds) to capture the peak calcium response.
-
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of ET-1 set to 0%.
-
Plot the percentage of response against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the ET-1-induced response) using non-linear regression analysis.
Conclusion and Future Directions
The available experimental data clearly demonstrates that Macitentan, with its N-propylsulfamide side chain, possesses superior potency as a dual endothelin receptor antagonist compared to its n-butyl analogue. The structure-activity relationship for this series of compounds is well-defined, with the N-propyl group representing the optimal chain length for interaction with both ETA and ETB receptors. This highlights the critical importance of fine-tuning alkyl substituents in drug design to maximize target engagement and therapeutic efficacy.
For researchers developing novel endothelin receptor antagonists, the detailed protocols provided in this guide offer a robust framework for in vitro potency determination. Future studies could explore the impact of other modifications to the sulfamide moiety, such as branching or the introduction of cyclic substituents, to further probe the topology of the endothelin receptor binding pocket. Additionally, investigating the pharmacokinetic and pharmacodynamic consequences of these structural changes in vivo would be a critical next step in the development of the next generation of therapies for pulmonary arterial hypertension and other endothelin-mediated diseases.
References
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Patsnap Synapse. (2024, June 14). What is Macitentan used for? Retrieved from [Link]
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Wikipedia. (2023, October 29). Macitentan. Retrieved from [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. Retrieved from [Link]
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Iglarz, M., Binkert, C., Morrison, K., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745. Retrieved from [Link]
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Ishikawa, K., Ihara, M., Noguchi, K., et al. (1994). Structure-activity relationships of a novel class of endothelin-A receptor antagonists and discovery of potent and selective receptor antagonist, 2-(benzod[2][3]ioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255). 1. Journal of Medicinal Chemistry, 37(10), 1472-1484. Retrieved from [Link]
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CADTH. (2015). Macitentan (Opsumit). In CADTH Common Drug Reviews. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health. Retrieved from [Link]
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Nishikibe, M., Ohta, M., Okada, M., et al. (1993). Structure-activity relationships of cyclic pentapeptide endothelin A receptor antagonists. Journal of Medicinal Chemistry, 36(16), 2313-2319. Retrieved from [Link]
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Boss, C., Coassolo, P., & Gatfield, J. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(3), 329-346. Retrieved from [Link]
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Keen, M. D., Johns, A., Jasser, T. K., et al. (1998). Endothelin receptor antagonists: synthesis and structure-activity relationships of substituted benzothiazine-1,1-dioxides. Bioorganic & Medicinal Chemistry, 6(9), 1447-1456. Retrieved from [Link]
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Pulmonary Hypertension Association. Macitentan (Opsumit). Retrieved from [Link]
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Sidharta, P. N., van Giersbergen, P. L., & Dingemanse, J. (2013). Clinical pharmacokinetics and pharmacodynamics of the endothelin receptor antagonist macitentan. Clinical Pharmacokinetics, 52(8), 615-630. Retrieved from [Link]
-
Gatfield, J., Grandjean, C., Sasse, B., et al. (2012). Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PLoS One, 7(10), e47662. Retrieved from [Link]
-
ResearchGate. (2014). Graphical representation of the potency loss (IC50 shift) of macitentan analogs. Retrieved from [Link]
-
ResearchGate. (2014). Characteristics of endothelin Receptor Antagonists for the treatment of PAH. Retrieved from [Link]
-
PubChem. Macitentan. Retrieved from [Link]
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Davenport, A. P. (2002). International Union of Pharmacology. XXIX. Update on endothelin receptor nomenclature. Pharmacological Reviews, 54(2), 219-226. Retrieved from [Link]
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ResearchGate. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Retrieved from [Link]
-
Dayton, B. D., Chiou, W. J., Opgenorth, T. J., & Wu-Wong, J. R. (2000). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life Sciences, 66(10), 937-945. Retrieved from [Link]
-
Iglarz, M., Rey, M., Binkert, C., et al. (2014). Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. Life Sciences, 118(2), 333-339. Retrieved from [Link]
-
Gatfield, J., Mueller, C., Le, T. H., et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. British Journal of Pharmacology, 177(13), 2969-2983. Retrieved from [Link]
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Vachiéry, J. L., & Galiè, N. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Expert Review of Cardiovascular Therapy, 12(11), 1255-1265. Retrieved from [Link]
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Khadka, A., Sharma, A., Brashier, D. B., & Anantharamu, T. (2015). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology & Pharmacotherapeutics, 6(1), 44-47. Retrieved from [Link]
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Dingemanse, J., Sidharta, P. N., Maddrey, W. C., Rubin, L. J., & Mickail, H. (2014). Efficacy, safety and clinical pharmacology of macitentan in comparison to other endothelin receptor antagonists in the treatment of pulmonary arterial hypertension. Expert Opinion on Drug Safety, 13(3), 391-405. Retrieved from [Link]
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A Comparative Guide to the Endothelin Receptor Selectivity of Macitentan and its N-Butyl Analogue
This guide provides an in-depth comparison of the endothelin receptor antagonist Macitentan with its n-butyl analogue, focusing on receptor selectivity. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that can arise from subtle structural modifications. We will explore the established selectivity profile of Macitentan and provide the experimental framework necessary to characterize its n-butyl derivative, grounding our discussion in the principles of G-protein coupled receptor (GPCR) pharmacology.
The Endothelin System: A Critical Target in Vasoconstriction and Proliferation
The endothelin (ET) system plays a pivotal role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known and also acts as a mitogen, promoting smooth muscle cell proliferation.[1] These effects are mediated through two distinct G-protein coupled receptor subtypes: the endothelin A (ETA) and endothelin B (ETB) receptors.[2]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.[1][2]
-
ETB Receptors: These receptors have a more complex role. Found on endothelial cells, their activation mediates the release of vasodilators like nitric oxide and prostacyclin, acting as a clearance mechanism for circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.[2][3]
The dual nature of the endothelin system has led to the development of endothelin receptor antagonists (ERAs) as therapeutics, particularly for pulmonary arterial hypertension (PAH). The degree of selectivity for ETA versus ETB receptors is a critical determinant of a drug's overall pharmacological profile.
}
Macitentan: A Dual Endothelin Receptor Antagonist with ETA Selectivity
Macitentan is an orally active, potent dual ERA approved for the treatment of PAH.[4][5] It was developed through a medicinal chemistry program that aimed to optimize the properties of earlier ERAs like bosentan.[6] A key feature of Macitentan is its dual antagonism, meaning it blocks both ETA and ETB receptors. However, it is not equipotent at these two receptor subtypes. Published data indicates that Macitentan has approximately a 50-fold higher selectivity for the ETA receptor compared to the ETB receptor.[4] This pharmacological profile is the result of extensive structure-activity relationship (SAR) studies. Macitentan also exhibits sustained receptor binding, which contributes to its clinical efficacy.[1]
The N-Butyl Analogue of Macitentan: A Structural Comparison
The n-butyl analogue of Macitentan is a derivative where the N'-propylsulfamide side chain of Macitentan is extended by one methylene group to an N'-butylsulfamide. While this analogue is commercially available for research purposes, there is a lack of publicly available data on its endothelin receptor selectivity.
From a medicinal chemistry perspective, elongating an alkyl chain can influence a compound's physicochemical properties, such as lipophilicity, and its interaction with the receptor's binding pocket. This seemingly minor structural change could potentially alter the affinity and selectivity profile. An increase in the alkyl chain length generally increases lipophilicity, which could enhance or decrease binding affinity depending on the nature of the binding pocket. Without experimental data, we can only hypothesize that this modification may lead to a shift in the ETA/ETB selectivity ratio. To definitively determine the selectivity of the n-butyl analogue and compare it to Macitentan, rigorous experimental evaluation is necessary.
Experimental Protocols for Determining Receptor Selectivity
To empirically compare the selectivity of Macitentan and its n-butyl analogue, a combination of in vitro binding and functional assays is required. The following protocols outline the standard methodologies used in the field.
}
Competitive Radioligand Binding Assay
This assay measures the affinity of the test compounds for the ETA and ETB receptors by assessing their ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Macitentan and its n-butyl analogue for human ETA and ETB receptors.
Materials:
-
HEK293 cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: Macitentan and its n-butyl analogue, dissolved in DMSO.
-
Non-specific binding control: Unlabeled ET-1.
-
Assay buffer.
-
Scintillation fluid and counter.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293-ETA and HEK293-ETB cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (for either ETA or ETB receptors) to each well.
-
Add increasing concentrations of the test compound (Macitentan or its n-butyl analogue).
-
For determining non-specific binding, add a high concentration of unlabeled ET-1.
-
Add a fixed concentration of [¹²⁵I]-ET-1 to all wells.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of the test compounds to inhibit the ET-1-induced increase in intracellular calcium, a key downstream signaling event following receptor activation.
Objective: To determine the functional potency (IC50) of Macitentan and its n-butyl analogue in blocking ETA and ETB receptor-mediated signaling.
Materials:
-
HEK293 cells stably expressing either human ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1.
-
Test compounds: Macitentan and its n-butyl analogue.
-
A fluorescence plate reader capable of kinetic reading.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate the HEK293-ETA or HEK293-ETB cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Compound Pre-incubation:
-
Add increasing concentrations of Macitentan or its n-butyl analogue to the wells.
-
Incubate for a specific period to allow the antagonist to bind to the receptors.
-
-
Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Initiate reading of the baseline fluorescence.
-
Add a fixed concentration of ET-1 (typically the EC80 concentration) to stimulate the cells.
-
Continue to measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the ET-1-induced calcium response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional inhibition.
-
Comparative Data Summary
The following tables summarize the known selectivity data for Macitentan and provide a template for the data that would be generated for its n-butyl analogue using the protocols described above.
Table 1: Endothelin Receptor Selectivity of Macitentan
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB Ki / ETA Ki) |
| Binding Affinity (Ki) | ~0.2 nM | ~10 nM | ~50 |
| Functional Antagonism (IC50) | Potent (sub-nanomolar) | Less potent | Consistent with binding selectivity |
Note: The exact values can vary slightly depending on the specific assay conditions and cell types used. The data presented here are representative values from the literature.
Table 2: Hypothetical Data Template for Macitentan n-Butyl Analogue
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB Ki / ETA Ki) |
| Binding Affinity (Ki) | To be determined | To be determined | To be determined |
| Functional Antagonism (IC50) | To be determined | To be determined | To be determined |
Interpretation and Conclusion
The established data for Macitentan clearly define it as a dual endothelin receptor antagonist with a pronounced selectivity for the ETA receptor. This profile has been shown to be clinically effective in the management of pulmonary arterial hypertension.
For the n-butyl analogue, the experimental framework outlined in this guide provides a clear path to determining its pharmacological profile. Based on general SAR principles, the addition of a methylene group to the N-propyl chain to form the N-butyl analogue will increase the lipophilicity of the molecule. This change could potentially lead to several outcomes:
-
Increased Affinity for Both Receptors: The longer alkyl chain might allow for more extensive hydrophobic interactions within the binding pockets of both ETA and ETB receptors, potentially leading to higher affinity for both.
-
Altered Selectivity: The binding pockets of ETA and ETB receptors are not identical. The increased chain length might be more favorably accommodated by one receptor over the other, thus altering the selectivity ratio. It is plausible that the selectivity could either increase, decrease, or remain similar to that of Macitentan.
-
No Significant Change: It is also possible that this specific modification has a negligible impact on receptor binding and selectivity.
References
-
Wikipedia. Macitentan. [Link]
- Galiè, N., et al. (2015). Treatment of pulmonary arterial hypertension with the dual endothelin receptor antagonist macitentan: clinical evidence and experience.
- Rubin, L. J. (2019). Macitentan Promising for Long-Term Outcomes in PAH. MDedge - The Hospitalist.
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A Senior Scientist's Guide to Validating the Antagonistic Effect of Macitentan on Endothelin-1 Signaling
For researchers and drug development professionals, rigorously characterizing the mechanism of action of a therapeutic agent is paramount. This guide provides an in-depth, technically-grounded framework for validating the antagonistic properties of Macitentan, a potent dual endothelin (ET) receptor antagonist, on Endothelin-1 (ET-1) signaling. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating and robust data package. This guide compares Macitentan with its predecessors, Bosentan and Ambrisentan, to highlight its unique pharmacological profile.
Introduction: The Endothelin System and the Rationale for Macitentan
The endothelin system is a critical regulator of vascular tone and cellular proliferation.[1] The 21-amino acid peptide, Endothelin-1 (ET-1), is the most potent vasoconstrictor known and a mitogen for vascular smooth muscle cells.[2][3] Its pathological overexpression is a key driver in diseases like Pulmonary Arterial Hypertension (PAH), where it promotes vasoconstriction, fibrosis, and vascular remodeling.[3][4][5]
ET-1 exerts its effects by binding to two G-protein coupled receptor (GPCR) subtypes: ET-A and ET-B.[6]
-
ET-A Receptors: Located predominantly on vascular smooth muscle cells, their activation leads to profound and sustained vasoconstriction and proliferation.[3]
-
ET-B Receptors: Found on both endothelial cells and smooth muscle cells. On smooth muscle, they, like ET-A receptors, mediate vasoconstriction. On endothelial cells, they play a beneficial role by mediating the clearance of circulating ET-1 and stimulating the release of vasodilators like nitric oxide (NO) and prostacyclin.[3][6]
This dual role of the ET-B receptor has fueled debate over the ideal therapeutic strategy: selective ET-A antagonism or dual ET-A/ET-B antagonism. Macitentan (n-butyl analogue) emerged from a dedicated drug discovery program aimed at improving upon first-generation antagonists like Bosentan (a dual antagonist) and Ambrisentan (a selective ET-A antagonist).[7][8] Macitentan is a dual ET receptor antagonist with optimized physicochemical properties that confer enhanced tissue penetration and, most critically, unique receptor binding kinetics.[9][10] Unlike its predecessors, Macitentan exhibits a very slow receptor dissociation rate, which translates into a sustained and insurmountable antagonism, a feature of significant therapeutic importance.[11][12]
This guide will delineate the experimental strategy to comprehensively validate these claims.
Section 1: The Molecular Target: Deconstructing the ET-1 Signaling Cascade
Validating an antagonist requires a thorough understanding of the signaling pathway it aims to block. Both ET-A and ET-B receptors are primarily coupled to the Gαq protein.[13] Ligand binding initiates a conformational change, activating Gαq and triggering a well-defined downstream cascade.
-
Gαq Activation: The activated Gαq protein stimulates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[14][15]
-
Downstream Kinase Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC). This, along with other signaling intermediates, leads to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, a crucial regulator of cellular proliferation and hypertrophy.[16][17][18]
Macitentan's primary mechanism is to competitively bind to the ET-A and ET-B receptors, preventing ET-1 from initiating this entire cascade.
Section 2: A Multi-Faceted Validation Strategy
A single assay is insufficient to fully characterize an antagonist. A robust validation workflow integrates binding, functional, and downstream signaling assays to build a coherent pharmacological profile. This approach allows us to determine not just if the drug works, but how it works and what distinguishes it from alternatives.
Section 3: Core Methodologies & Step-by-Step Protocols
Here, we detail the core experimental protocols. The causality behind specific steps is explained to provide a deeper understanding of the methodology.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Ki) of Macitentan, Bosentan, and Ambrisentan for human ET-A and ET-B receptors, providing a direct measure of binding affinity.
-
Causality: This assay directly measures the physical interaction between the antagonist and the receptor in a controlled, cell-free system. It is the foundational step for understanding a drug's potency at the molecular level.
-
Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO or HEK293) engineered to overexpress either the human ET-A or ET-B receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM MgCl2 and 0.2% BSA).
-
Radioligand: Use [125I]-ET-1 as the competitive radioligand. A concentration at or below its dissociation constant (Kd) is chosen to ensure assay sensitivity.
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg protein/well).
-
[125I]-ET-1 (e.g., 25 pM).
-
A range of concentrations of the unlabeled antagonist (Macitentan, Bosentan, or Ambrisentan) from 10 pM to 10 µM.
-
Controls:
-
Total Binding: Radioligand + membranes (no antagonist).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration (e.g., 1 µM) of unlabeled ET-1 to saturate all specific binding sites.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific adhesion.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Functional Antagonism - Calcium Mobilization Assay
-
Objective: To quantify the functional potency (IC50) of Macitentan in blocking ET-1-induced intracellular calcium mobilization and to investigate the impact of its binding kinetics.
-
Causality: This assay measures a direct and rapid physiological consequence of ET receptor activation. By varying the antagonist pre-incubation time, we can functionally unmask the slow receptor dissociation kinetics that differentiate Macitentan.[9]
-
Methodology:
-
Cell Culture: Plate human Pulmonary Artery Smooth Muscle Cells (PASMCs), which endogenously express ET receptors, into black-walled, clear-bottom 96- or 384-well plates. Allow cells to adhere and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. The "AM" ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of Macitentan, Bosentan, or Ambrisentan to the wells.
-
Critical Experimental Variable: Perform two parallel sets of experiments. In one, pre-incubate the antagonists for a short period (e.g., 10 minutes). In the other, pre-incubate for a long period (e.g., 120 minutes or more). This is crucial for observing the time-dependent increase in Macitentan's apparent potency.[9]
-
-
Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
Agonist Stimulation: The instrument will measure a baseline fluorescence, then automatically inject a concentration of ET-1 that elicits a robust response (e.g., an EC80 concentration) into all wells.
-
Data Acquisition: The instrument will record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data relative to controls (0% inhibition for ET-1 alone, 100% inhibition for vehicle).
-
Plot the normalized response against the log concentration of the antagonist.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 for each antagonist under both short and long pre-incubation conditions. A significant leftward shift in the IC50 curve for Macitentan after long pre-incubation will validate its slow-binding kinetics.[12]
-
-
Protocol 3: Functional Antagonism - Inositol Monophosphate (IP1) Accumulation Assay
-
Objective: To confirm Gq pathway antagonism by measuring a downstream second messenger and to clearly demonstrate Macitentan's insurmountable mode of antagonism.
-
Causality: IP3 is rapidly metabolized, making it difficult to measure. Its metabolite, IP1, is more stable. By blocking IP1's degradation with Lithium Chloride (LiCl), we can create a stable and cumulative readout of the entire Gq signaling cascade.[19][20] This integrated response over time is ideal for differentiating surmountable from insurmountable antagonists.[21]
-
Methodology:
-
Assay Principle: This protocol utilizes a competitive immunoassay, such as the homogenous time-resolved fluorescence (HTRF) based IP-One assay.[22] Cellularly produced IP1 competes with a labeled IP1 tracer for binding to a specific antibody.
-
Cell Stimulation: In a suitable assay plate, seed cells expressing ET receptors (e.g., PASMCs).
-
Antagonist Treatment: Add varying concentrations of Macitentan, Bosentan, or Ambrisentan and pre-incubate.
-
Agonist Challenge: Stimulate the cells with a full concentration-response curve of ET-1 in the presence of LiCl (typically 10-50 mM). The LiCl is essential as it inhibits inositol monophosphatase, allowing IP1 to accumulate.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) according to the manufacturer's protocol.[20]
-
Measurement: After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the ET-1 concentration-response curves in the presence of increasing antagonist concentrations.
-
Expected Results:
-
Bosentan & Ambrisentan (Surmountable): Will cause parallel, rightward shifts in the ET-1 dose-response curve with no reduction in the maximum response.
-
Macitentan (Insurmountable): Will cause a rightward shift and a progressive depression of the maximum achievable response to ET-1. This demonstrates that even at saturating concentrations of the agonist, Macitentan's slow dissociation prevents the receptor from signaling effectively.[21]
-
-
-
Section 4: Comparative Analysis: Macitentan vs. The Alternatives
The data generated from these assays will reveal a distinct pharmacological profile for Macitentan.
| Parameter | Macitentan | Bosentan | Ambrisentan | Rationale & Significance |
| Receptor Target | Dual ET-A / ET-B[9] | Dual ET-A / ET-B | Selective ET-A[8] | Dual antagonism may offer more complete blockade but requires careful balancing of ET-A/ET-B effects. |
| ET-A/ET-B Selectivity | ~50-fold for ET-A[9] | ~20-fold for ET-A | >4000-fold for ET-A | Macitentan provides robust dual antagonism with a preference for the primary pathological ET-A receptor. |
| Functional Potency (IC50) | Sub-nanomolar[10][23] | Nanomolar[21] | Sub-nanomolar[21] | All three are highly potent antagonists. |
| Receptor Occupancy Half-Life | ~17 minutes[9] | ~70 seconds[9] | ~40 seconds[9] | Key Differentiator: Macitentan's prolonged receptor occupancy leads to sustained target engagement. |
| Mode of Antagonism | Insurmountable [12][21] | Surmountable[12][21] | Surmountable[12][21] | Insurmountable antagonism provides superior blockade in high ET-1 environments, characteristic of diseased tissue.[24] |
Section 5: Validating Downstream Mitogenic Signal Blockade
-
Objective: To confirm that the functional antagonism observed in second messenger assays translates to the inhibition of downstream pro-proliferative signaling.
-
Causality: ET-1 is a known mitogen, and its proliferative effects are largely mediated through the ERK/MAPK pathway.[25] Confirming the blockade of ERK phosphorylation provides direct evidence that Macitentan can inhibit this critical pathological process.
-
Methodology:
-
Cell Treatment: Starve PASMCs of serum to reduce baseline ERK activation.
-
Inhibition: Pre-treat cells with Macitentan, Bosentan, Ambrisentan, or vehicle control for 2 hours.
-
Stimulation: Stimulate cells with ET-1 (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Lysis & Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK1/2 (as a loading control). Use a secondary antibody for detection.
-
Analysis: Quantify the band intensities. A potent antagonist will significantly reduce the ratio of p-ERK to total ERK upon ET-1 stimulation.
-
Conclusion
This comprehensive guide outlines a multi-tiered experimental approach to robustly validate the antagonistic effects of Macitentan on ET-1 signaling. The data generated through these methods will not only confirm its high-affinity binding and potent functional antagonism but will also experimentally substantiate its unique pharmacological signature: a slow receptor dissociation rate that confers sustained, insurmountable antagonism.[11][12] This profile provides a clear mechanistic rationale for its enhanced efficacy in clinical settings, particularly in diseases characterized by chronic and high-level activation of the endothelin system.[26][27][28] By following this validation framework, researchers can generate a scientifically rigorous and defensible dataset, crucial for both basic research and advanced drug development programs.
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A Head-to-Head Comparison of Macitentan and its Analogues in Functional Assays: A Guide for Researchers
In the landscape of endothelin receptor antagonists (ERAs), macitentan has emerged as a key therapeutic agent for pulmonary arterial hypertension (PAH).[1][2] Its unique pharmacological profile, characterized by sustained receptor binding and tissue penetration, has spurred further investigation into its analogues.[3][4] This guide provides a comprehensive head-to-head comparison of macitentan and its principal active metabolite, aprocitentan, in key functional assays. We will also draw comparisons with other notable ERAs, bosentan and ambrisentan, to provide a broader context for researchers in drug discovery and development.
The Endothelin Signaling Axis: A Critical Therapeutic Target
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a central role in the pathophysiology of PAH.[5] It exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[5] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, while ETB receptors have a more complex role, mediating both vasoconstriction on smooth muscle cells and vasodilation and ET-1 clearance by endothelial cells. Dual ERAs, like macitentan, block both receptor subtypes.[5]
Caption: The Endothelin Signaling Pathway and the Mechanism of Action of Macitentan Analogues.
Comparative Pharmacological Profile
The development of macitentan aimed to improve upon earlier ERAs by enhancing tissue penetration and receptor occupancy.[4] Its primary active metabolite, aprocitentan (also known as ACT-132577), is formed through oxidative depropylation and contributes significantly to the overall therapeutic effect.[6]
| Compound | Target(s) | Receptor Selectivity (ETA vs. ETB) | Key Differentiating Feature |
| Macitentan | Dual ETA/ETB | ~50-fold for ETA[7] | Slow receptor dissociation kinetics[8] |
| Aprocitentan | Dual ETA/ETB | ~16-fold for ETA[6] | Active metabolite of macitentan[6] |
| Bosentan | Dual ETA/ETB | ~20-fold for ETA | First-generation dual ERA |
| Ambrisentan | Selective ETA | >1000-fold for ETA | High selectivity for ETA receptor |
Head-to-Head in Functional Assays
To rigorously compare the functional activity of macitentan and its analogues, a suite of in vitro assays is employed. Each assay provides a unique window into the compound's interaction with the endothelin receptors and its impact on downstream signaling.
Receptor Binding Affinity Assay
This assay directly measures the affinity of a compound for the ETA and ETB receptors. The inhibition constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors through centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ET-1 ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (macitentan or analogue).
-
Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection of binding. CHO cells are a common choice for recombinant receptor expression due to their robust growth and low endogenous receptor expression.
Comparative Binding Affinity Data
| Compound | ETA Ki (nM) | ETB Ki (nM) |
| Macitentan | ~0.2-0.5 | ~100-400 |
| Aprocitentan | ~1.0-2.5 | ~400-1000 |
| Bosentan | ~5-20 | ~100-500 |
| Ambrisentan | ~0.01-0.05 | >1000 |
Note: These are approximate values compiled from various sources and may vary depending on experimental conditions.
Calcium Mobilization Assay
Activation of endothelin receptors, particularly through the Gq pathway, leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the ability of an antagonist to block this ET-1-induced calcium influx.
Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay
-
Cell Culture: Plate cells expressing ETA or ETB receptors (e.g., CHO or human pulmonary artery smooth muscle cells) in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (macitentan or analogue) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of ET-1 (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a FLIPR instrument.
-
Data Analysis: Determine the IC50 value for the inhibition of the ET-1-induced calcium response.
Causality Behind Experimental Choices: The use of a fluorescent dye provides a real-time, dynamic readout of cellular response. The FLIPR allows for simultaneous addition of agonist and kinetic reading, which is crucial for capturing the transient nature of calcium signals.
Caption: Workflow for a Calcium Mobilization Assay to Functionally Characterize Macitentan Analogues.
Comparative Functional Potency (IC50) in Calcium Mobilization Assays
| Compound | ETA IC50 (nM) | ETB IC50 (nM) |
| Macitentan | ~0.1-1.0 | ~50-200 |
| Aprocitentan | ~0.5-5.0 | ~250-1000 |
| Bosentan | ~10-50 | ~200-1000 |
| Ambrisentan | ~0.1-1.0 | >5000 |
Note: These are approximate values compiled from various sources and may vary depending on experimental conditions. One study found that aprocitentan is on average fivefold less potent than macitentan in functional in vitro assays.[1]
Receptor Dissociation Kinetics
A key differentiator for macitentan is its slow receptor dissociation rate, which leads to sustained receptor occupancy and insurmountable antagonism.[8][9] This can be assessed by measuring the receptor occupancy half-life (ROt₁/₂).
Experimental Protocol: Washout-based Functional Assay
-
Cell Culture and Dye Loading: As per the calcium mobilization assay protocol.
-
Antagonist Incubation: Incubate cells with a high concentration of the antagonist for a sufficient time to reach binding equilibrium.
-
Washout: Remove the antagonist-containing medium and wash the cells multiple times with fresh, antagonist-free medium.
-
Time-course Stimulation: At various time points after the washout, stimulate the cells with a fixed concentration of ET-1.
-
Fluorescence Measurement: Measure the calcium response at each time point.
-
Data Analysis: Plot the recovery of the ET-1 response over time to determine the ROt₁/₂ of the antagonist.
Causality Behind Experimental Choices: The washout step is critical to remove unbound antagonist, allowing for the measurement of the dissociation rate of the bound antagonist.
Comparative Receptor Occupancy Half-Life
| Compound | Receptor Occupancy Half-Life (ROt₁/₂) |
| Macitentan | ~17 minutes[8] |
| Bosentan | ~70 seconds[8] |
| Ambrisentan | ~40 seconds[8] |
Note: Data for aprocitentan's receptor occupancy half-life is not as readily available in the public domain but is expected to contribute to the overall sustained effect of macitentan.
Summary and Future Directions
The functional assays detailed in this guide provide a robust framework for the head-to-head comparison of macitentan and its analogues. The data clearly demonstrates that while aprocitentan is a potent dual ERA, it is approximately five-fold less potent than its parent compound, macitentan.[1][10] However, its long half-life contributes significantly to the overall sustained therapeutic effect of macitentan.[11]
A key takeaway for researchers is the importance of considering not just receptor affinity (Ki) and functional potency (IC50), but also the kinetic parameters of receptor binding. Macitentan's slow dissociation kinetics is a defining feature that likely contributes to its clinical efficacy.[8][9]
Future research should focus on further elucidating the structure-activity relationships of macitentan analogues to design next-generation ERAs with even more optimized pharmacological profiles. The application of these functional assays will be critical in identifying candidates with superior potency, selectivity, and pharmacokinetic properties for the treatment of PAH and potentially other endothelin-mediated diseases.
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Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension. Journal of the American Heart Association. [Link]
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Novel Dual Endothelin Receptor Antagonist Macitentan Reverses Severe Pulmonary Arterial Hypertension in Rats. Journal of Cardiovascular Pharmacology. [Link]
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A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International. [Link]
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Structure of macitentan and its metabolites ACT-132577 and ACT-373898. ResearchGate. [Link]
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Proposed metabolic pathways of macitentan in humans and animals. ResearchGate. [Link]
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A Comparative Guide to the In Vivo Efficacy of Macitentan and Ambrisentan in Pulmonary Arterial Hypertension Models
This guide offers an in-depth, objective comparison of the in vivo efficacy of Macitentan and Ambrisentan, two prominent endothelin receptor antagonists (ERAs) used in the research and treatment of pulmonary arterial hypertension (PAH). The content herein synthesizes data from authoritative, peer-reviewed studies to provide researchers, scientists, and drug development professionals with a robust resource for experimental design and interpretation.
Introduction: Targeting the Endothelin System in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a severe and progressive vasculopathy characterized by increased pulmonary vascular resistance, leading to right ventricular failure and death[1]. A key mediator in the pathogenesis of PAH is endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen[2][3]. ET-1 exerts its effects by binding to two receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The ETA receptors, located on pulmonary artery smooth muscle cells, primarily mediate vasoconstriction and proliferation[3][4]. ETB receptors are found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where they contribute to the clearance of ET-1 and the release of vasodilators like nitric oxide[3].
This guide focuses on two orally active ERAs with distinct receptor selectivity profiles:
-
Ambrisentan: A selective ETA receptor antagonist, with a high affinity for the ETA receptor (over 4,000-fold more selective for ETA than ETB)[5]. Its mechanism is designed to block the detrimental effects of ET-1 while theoretically preserving the beneficial functions of endothelial ETB receptors[3][6].
-
Macitentan: A dual ETA and ETB receptor antagonist, developed by modifying the structure of bosentan to enhance efficacy and safety[6][7]. Macitentan and its active metabolite exhibit sustained receptor binding and enhanced tissue penetration, which may translate to a more potent and durable in vivo effect[6][8][9][10].
In Vivo Efficacy: A Head-to-Head Data Synthesis
The following table summarizes key comparative data from preclinical in vivo studies, providing a quantitative look at the performance of Macitentan and Ambrisentan in established animal models of PAH.
| Parameter | Macitentan (n-butyl analogue) | Ambrisentan | Animal Model | Key Findings & Significance | Reference |
| Pulmonary Hemodynamics | Significantly prevents and reverses the increase in mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).[11] | Attenuates the increase in RVSP and improves hemodynamic parameters.[2][12][13] | Monocrotaline (MCT)-induced PAH in rats; Sugen/hypoxia-induced PAH; Genetically modified mouse models. | Both drugs effectively reduce the hemodynamic burden of PAH. Macitentan's potent and sustained receptor blockade has been shown to produce a more comprehensive hemodynamic improvement, even when added to a background of other ERAs.[11] | [2][11][12][13] |
| Right Ventricular Hypertrophy (RVH) | Prevents and reverses RVH, as measured by the Fulton index (RV/[LV+S]).[11] | Reduces or completely reverses RVH, depending on the dose and timing of administration.[12][14] | MCT-induced PAH in rats; Hyperoxia-induced lung injury in neonatal rats. | Both agents demonstrate a crucial cardioprotective effect by mitigating the pathological remodeling of the right ventricle in response to pressure overload. | [11][12][14] |
| Vascular Remodeling | Reduces pulmonary vascular remodeling, including medial wall thickness.[15][16] | Decreases arterial medial wall thickness.[12] | MCT-induced PAH in rats; Hyperoxia-induced lung injury in neonatal rats. | The anti-proliferative effects of both drugs on pulmonary smooth muscle cells are evident in the reduction of vascular remodeling, a core pathological feature of PAH. | [12][15][16] |
| Receptor Binding & Occupancy | Exhibits slow receptor dissociation kinetics and a long receptor occupancy half-life (ROt1/2) of 17 minutes.[10] | Displays rapid receptor dissociation kinetics with a very short ROt1/2 of approximately 40 seconds.[10] | In vitro studies on human pulmonary arterial smooth muscle cells. | Macitentan's slower "off-rate" leads to an insurmountable antagonism, meaning it remains effective even at high local concentrations of ET-1, unlike the surmountable antagonism of Ambrisentan.[10][17] | [10][17] |
| Survival | Improves survival in animal models of PAH. | Improves survival in neonatal rats with hyperoxia-induced lung injury.[12][14] | Various PAH models. | While direct head-to-head survival studies are limited in preclinical models, both drugs show a positive impact on survival, a critical endpoint for therapeutic efficacy. | [12][14] |
Experimental Protocol: The Monocrotaline (MCT) Rat Model for PAH
This section details a widely accepted protocol for inducing PAH in rats to evaluate the therapeutic efficacy of ERAs. The MCT model is valued for its ability to reproduce key pathological features of human PAH, including robust pulmonary vascular remodeling and right heart failure[1].
Objective: To assess the ability of Macitentan and Ambrisentan to reverse established PAH and associated cardiopulmonary remodeling.
Methodology:
-
Induction of PAH:
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to adult male Sprague-Dawley rats.
-
Causality: MCT is metabolized in the liver to its active pyrrole derivative, which causes initial endothelial injury in the pulmonary microvasculature. This triggers a cascade of inflammation, proliferation, and vasoconstriction, leading to the progressive development of PAH over 3-4 weeks[1].
-
-
Therapeutic Intervention:
-
At day 11-14 post-MCT injection, when PAH is established, randomize animals into treatment groups:
-
Experimental Choice: A therapeutic (as opposed to prophylactic) treatment paradigm is more clinically relevant, as it tests the drug's ability to treat existing disease. The chosen doses are based on previous studies demonstrating efficacy in animal models[11][13].
-
-
Endpoint Analysis (Day 28):
-
Hemodynamic Assessment: Anesthetize the rat and perform a right heart catheterization to directly measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).
-
Self-Validating System: This provides the most direct and reliable measure of pulmonary hypertension severity and the drug's impact on vascular pressure.
-
-
Right Ventricular Hypertrophy: Excise the heart, dissect the right ventricle (RV) from the left ventricle and septum (LV+S), and weigh each component. Calculate the Fulton Index (RV / [LV+S]).
-
Self-Validating System: This index is a standard, reproducible measure of the heart's hypertrophic response to pressure overload.
-
-
Histopathology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) to assess the medial wall thickness of pulmonary arterioles.
-
Self-Validating System: Histological analysis provides visual, semi-quantitative confirmation of the drug's effect on the underlying vascular remodeling.
-
-
Visualization of the Endothelin Signaling Pathway & ERA Intervention
The following diagram illustrates the points of intervention for Macitentan and Ambrisentan within the endothelin signaling cascade.
Caption: Mechanism of action of Macitentan (dual ERA) and Ambrisentan (selective ETA ERA).
Discussion: Synthesizing the Evidence for In Vivo Efficacy
The cumulative in vivo evidence confirms that both Macitentan and Ambrisentan are highly effective at ameliorating the key pathological features of experimental pulmonary hypertension. However, their distinct pharmacological profiles may offer different advantages depending on the therapeutic context.
Ambrisentan's high selectivity for the ETA receptor is its defining feature[5]. The rationale for this approach is to inhibit the primary drivers of vasoconstriction and proliferation while sparing the ETB-mediated clearance of ET-1 and vasodilation[3][6]. In vivo studies confirm its efficacy in reducing pulmonary pressures and reversing RVH[12][13][14].
Macitentan was developed to improve upon earlier dual ERAs by optimizing its physicochemical properties for enhanced tissue penetration and sustained receptor binding[6][8][19]. In vitro kinetic studies reveal that Macitentan dissociates from its receptors much more slowly than Ambrisentan[10]. This "insurmountable" antagonism means Macitentan can maintain its inhibitory effect even in the presence of high, pathological concentrations of ET-1, a condition where rapidly dissociating antagonists may be less effective[10][17]. This sustained action, coupled with the blockade of proliferative signals from both ETA and smooth muscle ETB receptors, may contribute to its robust effects on vascular remodeling and hemodynamics seen in animal models[11].
The choice between these agents in a research setting should be driven by the specific hypothesis being tested. Ambrisentan is an ideal tool for isolating the effects of ETA receptor blockade. Macitentan provides a more comprehensive and sustained blockade of the endothelin system, which may be advantageous in models of severe, established disease.
Conclusion
Both Macitentan and Ambrisentan demonstrate significant and compelling in vivo efficacy in validated animal models of pulmonary arterial hypertension. They effectively improve hemodynamics, reduce right ventricular hypertrophy, and attenuate vascular remodeling. The primary distinction lies in their mechanism: Ambrisentan offers targeted ETA receptor blockade, while Macitentan provides a sustained, dual blockade of both ETA and ETB receptors. Understanding these fundamental differences in receptor selectivity, binding kinetics, and tissue penetration is critical for designing and interpreting preclinical studies aimed at advancing the treatment of PAH.
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A Comparative Benchmarking Guide to Macitentan and Other Endothelin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of macitentan, a potent n-butyl analogue endothelin receptor antagonist (ERA), against established molecules in its class: bosentan, ambrisentan, and the discontinued sitaxentan. This document delves into the nuanced pharmacological differences, supported by experimental data and detailed protocols, to inform preclinical and clinical research decisions.
The Endothelin System: A Critical Target in Pathophysiology
The endothelin (ET) system is a pivotal signaling pathway in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is a potent vasoconstrictor and smooth muscle mitogen.[1] Its biological effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.[1]
-
ETB Receptors: Found on both endothelial and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation via nitric oxide and prostacyclin release and is also involved in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[1]
Dysregulation of the endothelin system is a key driver in the pathogenesis of pulmonary arterial hypertension (PAH), a condition characterized by progressive pulmonary vascular remodeling and increased vascular resistance.[1] Consequently, antagonism of ET receptors has become a cornerstone of PAH therapy.
Endothelin Signaling Pathway
The binding of ET-1 to its receptors initiates a cascade of intracellular events. ETA and smooth muscle ETB receptors are primarily coupled to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium, resulting in smooth muscle contraction and proliferation. Endothelial ETB receptors, upon activation, can stimulate nitric oxide synthase (eNOS), leading to vasodilation.
Figure 1: Simplified Endothelin-1 signaling pathway in vascular cells.
Comparative Pharmacology of Endothelin Receptor Antagonists
The therapeutic efficacy and safety profile of an ERA is intrinsically linked to its physicochemical properties, receptor binding kinetics, and selectivity. Macitentan was developed from the structure of bosentan to enhance tissue penetration and receptor occupancy, aiming for improved efficacy and safety.[2]
Receptor Binding Affinity and Selectivity
The affinity of an antagonist for its target receptor (Ki or IC50) and its selectivity for ETA over ETB receptors are critical determinants of its pharmacological profile. High selectivity for the ETA receptor, as seen with ambrisentan and sitaxentan, is hypothesized to preserve the beneficial effects of ETB-mediated vasodilation and ET-1 clearance. Dual antagonists like macitentan and bosentan block both receptor subtypes.
| Compound | ETA Affinity (IC50/Ki, nM) | ETB Affinity (IC50/Ki, nM) | Selectivity Ratio (ETB/ETA) | Source(s) |
| Macitentan | 0.5 | 391 | ~782 | [3] |
| Bosentan | 4.7 | 95 | ~20 | [4] |
| Ambrisentan | ~1 | ~195 | ~200 | [1] |
| Sitaxentan | 1.4 (IC50), 0.43 (Ki) | 9800 (IC50) | ~6500 | [5][6] |
Table 1: Comparative in vitro receptor binding affinities and selectivity of endothelin receptor antagonists. Note: Values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Macitentan exhibits high affinity for the ETA receptor and a notable selectivity over the ETB receptor.[3] While classified as a dual antagonist, it demonstrates a higher selectivity for ETA than bosentan.[3][4] Ambrisentan and sitaxentan are highly selective for the ETA receptor.[1][5][6]
Pharmacokinetic Properties
The pharmacokinetic profile of an ERA influences its dosing frequency, potential for drug-drug interactions, and overall therapeutic effect. Macitentan is characterized by a long half-life, allowing for once-daily dosing, and has an active metabolite that contributes to its prolonged duration of action.[7]
| Parameter | Macitentan | Bosentan | Ambrisentan | Sitaxentan |
| Bioavailability | ~50% | ~50% | High | Good oral bioavailability |
| Half-life (t1/2) | ~16 hours (parent), ~48 hours (active metabolite) | ~5 hours | ~15 hours | ~5-7 hours |
| Dosing Frequency | Once daily | Twice daily | Once daily | Once daily |
| Metabolism | CYP3A4, CYP2C19 | CYP3A4, CYP2C9 (inducer) | UGTs, CYP3A, CYP2C19 | CYP2C9, UGTs |
Table 2: Comparative pharmacokinetic profiles of endothelin receptor antagonists.
Experimental Benchmarking Protocols
To ensure the scientific integrity of this comparison, the following are detailed protocols for key in vitro and ex vivo assays used to characterize and compare ERAs.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).[8]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).[8]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [125I]ET-1), and varying concentrations of the unlabeled antagonist (macitentan, bosentan, ambrisentan, or sitaxentan).[5][9]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]
-
-
Separation and Quantification:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Ex Vivo Functional Assay: Isolated Aortic Ring
This assay assesses the functional antagonism of the compounds by measuring their ability to inhibit ET-1-induced vasoconstriction in isolated arterial tissue.
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2/5% CO2.[6]
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.[10]
-
-
Functional Antagonism Protocol:
-
Pre-incubate the aortic rings with a specific concentration of the antagonist (macitentan, bosentan, ambrisentan, or sitaxentan) or vehicle for a defined period.
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the contractile response.[11]
-
The potency of the antagonist is determined by the rightward shift of the ET-1 concentration-response curve in the presence of the antagonist.
-
Clinical Efficacy and Safety Profile
The ultimate benchmark for any therapeutic agent is its performance in clinical trials. The pivotal trials for these ERAs provide a wealth of data on their efficacy and safety in patients with PAH.
Pivotal Clinical Trial Outcomes
| Trial (Drug) | Primary Endpoint | Key Result(s) | Source(s) |
| SERAPHIN (Macitentan) | Time to first morbidity/mortality event | 45% risk reduction with 10 mg macitentan vs. placebo. | [12] |
| BREATHE-1 (Bosentan) | Change in 6-minute walk distance (6MWD) | Placebo-corrected increase of 44 meters in 6MWD at week 16. | [13] |
| EARLY (Bosentan) | Change in PVR and 6MWD | Significant reduction in PVR; trend towards improved 6MWD in mildly symptomatic patients. | [14][15] |
| ARIES-1 & 2 (Ambrisentan) | Change in 6MWD | Placebo-corrected increase of 31-59 meters in 6MWD at 12 weeks. | [1] |
| STRIDE-1 & 2 (Sitaxentan) | Change in 6MWD | Placebo-corrected increase of ~31-65 meters in 6MWD. | [1][5] |
Table 3: Summary of primary endpoints and key results from pivotal clinical trials.
The SERAPHIN trial was a landmark study, being the first event-driven trial in PAH to demonstrate a significant reduction in a composite morbidity and mortality endpoint with macitentan.[12] The earlier trials for bosentan, ambrisentan, and sitaxentan primarily used the 6-minute walk distance as the primary endpoint, a measure of exercise capacity.[1][5][13]
Comparative Safety and Tolerability
The safety profiles of ERAs are a critical consideration in their clinical use. Hepatotoxicity (elevated liver aminotransferases) and peripheral edema are known class effects.
| Adverse Event | Macitentan | Bosentan | Ambrisentan | Sitaxentan |
| Hepatotoxicity | Lower incidence compared to bosentan | Dose-dependent; requires monthly monitoring | Low incidence | Withdrawn from market due to severe liver injury |
| Peripheral Edema | Occurs, but incidence similar to placebo in SERAPHIN | Occurs | Higher incidence compared to placebo | Occurs |
| Anemia | Occurs | Occurs | Lower incidence | Occurs |
| Headache | Common | Common | Common | Common |
| Nasal Congestion | Common | Common | Common | Common |
Table 4: Comparative adverse event profiles of endothelin receptor antagonists.
Macitentan has demonstrated a favorable safety profile, particularly concerning hepatotoxicity, when compared to bosentan. Ambrisentan also has a low risk of liver injury. Sitaxentan was withdrawn from the market due to cases of severe, sometimes fatal, liver injury.
Conclusion
Macitentan (n-butyl analogue) represents a significant advancement in the class of endothelin receptor antagonists. Its development, based on the structure of bosentan, has yielded a compound with a distinct pharmacological profile characterized by high receptor affinity, sustained receptor occupancy, and a favorable pharmacokinetic and safety profile.[2][7][12]
-
In Vitro Superiority: Benchmarked against older ERAs, macitentan demonstrates potent antagonism and a prolonged receptor occupancy time, which may contribute to its robust clinical efficacy.
-
Clinical Distinction: The SERAPHIN trial's demonstration of a reduction in morbidity and mortality sets macitentan apart from other ERAs, whose approvals were based on improvements in exercise capacity.[12]
-
Improved Safety: Macitentan exhibits a more favorable safety profile, particularly regarding hepatotoxicity, compared to bosentan and the discontinued sitaxentan.
For researchers in drug development, the comparative data presented here underscores the importance of optimizing physicochemical and pharmacokinetic properties to enhance both the efficacy and safety of therapeutic agents. The detailed experimental protocols provide a framework for the rigorous preclinical evaluation of novel ERA candidates.
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- Hirata, Y., et al. (2020). Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas. International Journal of Molecular Sciences, 21(11), 3986.
- Lau, E. M., et al. (2021). Comparative adherence of macitentan versus ambrisentan and bosentan in Australian patients with pulmonary arterial hypertension: a retrospective real-world database study. Journal of Medical Economics, 24(1), 1083–1090.
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A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Macitentan Analogues
This guide provides a comprehensive framework for the preclinical comparative analysis of Macitentan, a dual endothelin receptor antagonist, and its analogues. For the purpose of this guide, and reflecting the publicly available data, we will focus the comparison on other clinically significant endothelin receptor antagonists (ERAs), namely Bosentan and Ambrisentan, treating them as functional analogues to establish a robust analytical benchmark.
The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to conduct a thorough evaluation of novel Macitentan analogues. We will delve into the critical aspects of the endothelin system, comparative pharmacology, and essential experimental protocols that form the bedrock of such an analysis.
The Endothelin System: A Critical Therapeutic Target
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1][2] Its effects are mediated through two G-protein coupled receptors (GPCRs), the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[1][3][4]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[3][4][5]
-
ETB Receptors: Found on both endothelial and smooth muscle cells. Endothelial ETB activation mediates vasodilation via nitric oxide and prostacyclin release and is involved in the clearance of circulating ET-1.[1][6] Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[4]
In diseases like Pulmonary Arterial Hypertension (PAH), the endothelin system is overactive, leading to the pathological changes that characterize the condition.[2][7][8] Dual antagonism of both ETA and ETB receptors, the mechanism of Macitentan, is a validated therapeutic strategy to counteract these effects.[2][5][9]
Endothelin Signaling Pathway
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. Both ETA and ETB receptors can couple to various G proteins, including Gq, Gi, and Gs.[1][3] The canonical pathway involves Gq activation, which stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in vasoconstriction and cell proliferation.[4][10][11]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Macitentan and its Analogues
As researchers and scientists at the forefront of drug development, our work with potent, biologically active molecules like Macitentan and its novel analogues demands the highest standards of safety and environmental stewardship. Macitentan, an endothelin receptor antagonist, is a powerful therapeutic agent. This potency necessitates a rigorous and well-understood protocol for the disposal of not only the pure compound but also any materials that come into contact with it. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Macitentan and its n-butyl analogue, ensuring the protection of our personnel and environment.
The "Why": Hazard Assessment and Risk Mitigation
Before any waste is generated, a thorough understanding of the compound's characteristics is essential. Macitentan is a potent pharmaceutical ingredient (API). While its specific classification as a hazardous waste may vary by jurisdiction, it is prudent to handle it as such due to its biological activity. The primary risks associated with improper disposal include:
-
Environmental Contamination: Introduction of pharmacologically active compounds into waterways can have unforeseen consequences for aquatic life and ecosystems. Safety Data Sheets (SDS) for Macitentan often lack specific ecological data, compelling a cautious approach.[1]
-
Personnel Exposure: Accidental exposure to potent compounds during the waste handling process can pose health risks.
-
Regulatory Non-Compliance: Improper disposal of chemical waste is subject to significant fines and regulatory action from bodies like the Environmental Protection Agency (EPA).[2]
Given that an n-butyl analogue is a research compound, a specific SDS is likely unavailable. Therefore, its disposal procedure must be conservatively based on the known properties of Macitentan and general best practices for potent research compounds.[3]
Waste Stream Characterization and Segregation
The first and most critical step in proper disposal is meticulous segregation at the point of generation.[3][4] Mixing different types of waste can create dangerous reactions and complicates the final disposal process.[5] All personnel must be trained to identify and correctly segregate waste contaminated with Macitentan or its analogue.
The following diagram outlines the decision-making process for segregating waste in the laboratory.
Caption: Decision workflow for segregating Macitentan-contaminated waste.
Step-by-Step Disposal Protocols
Once segregated, each waste stream requires a specific handling and disposal protocol.
Pure, unused Macitentan or its n-butyl analogue is considered a hazardous waste.[4]
-
Do NOT dispose of this material down the drain or in the regular trash.[1][6]
-
The primary method for disposal is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[1][7]
-
Package the original vial or container in a secure, labeled secondary container.
-
Label clearly as "Hazardous Waste," listing the full chemical name ("Macitentan" or "Macitentan n-butyl analogue") and CAS number if available (Macitentan CAS: 441798-33-0).[8]
-
Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[9]
This stream includes gloves, pipette tips, weigh papers, contaminated vials, and disposable personal protective equipment (PPE).
-
Container: Use a designated hazardous waste container, typically a sturdy pail or box with a plastic liner.[10]
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list the contaminants (e.g., "Solid waste contaminated with Macitentan").[11]
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[2][3]
-
Disposal: When the container is full, seal the liner and contact your EHS office for pickup and disposal, which is typically via incineration.[12]
This includes unused solutions, solvent washes, and contaminated aqueous solutions.
-
Segregation: It is best practice to keep halogenated and non-halogenated solvent wastes separate, as this can impact disposal options and costs.[5]
-
Container: Use a sealed, chemically compatible container (e.g., a high-density polyethylene jug) specifically designated for liquid hazardous waste.[3] Never use food or beverage containers.
-
Labeling: Label the container with "Hazardous Waste," the chemical names of all constituents (e.g., "Methanol, Macitentan"), and their approximate concentrations.[3]
-
Storage: Keep the container tightly closed except when adding waste.[13] Store it in secondary containment (such as a larger tub) to prevent spills.[14]
-
Disposal: Arrange for pickup through your institution's EHS office.
This includes needles, syringes, and contaminated broken glassware.
-
Container: Immediately place all contaminated sharps into a designated, puncture-proof sharps container labeled "Hazardous Waste" with the chemical contaminant listed.[3][10]
-
Handling: Never bend, recap, or remove needles from syringes.[10]
-
Disposal: Once the container is three-quarters full, seal it and manage it as hazardous waste through your EHS office.
Decontamination and Container Rinsing
Proper decontamination of work surfaces and reusable glassware is crucial to prevent cross-contamination and ensure safety.
-
Surface Cleaning: Decontaminate work areas (e.g., fume hood surfaces, benchtops) after each use. Use a suitable solvent or cleaning agent known to dissolve Macitentan, followed by a detergent and water wash. All cleaning materials (wipes, pads) must be disposed of as contaminated solid waste.
-
Glassware: Triple rinse reusable glassware with a suitable solvent. The rinsate from these cleaning procedures must be collected and disposed of as hazardous liquid waste.[2]
-
Empty Containers: An "empty" container that held a potent or "P-listed" hazardous waste may still be regulated as hazardous waste unless it is properly triple-rinsed.[4][13] The rinsate must be collected as hazardous waste.[2][13]
Summary of Disposal Pathways
The following table summarizes the appropriate handling for each waste stream.
| Waste Stream | Container Type | Required Labeling | Disposal Pathway |
| Pure API | Original container within a secondary, sealed container. | "Hazardous Waste," Chemical Name, CAS Number. | Licensed Chemical Incineration.[1][7] |
| Solid Waste | Lined, rigid container with a sealed lid. | "Hazardous Waste," "Solid waste contaminated with [Chemical Name]." | EHS Pickup for Incineration. |
| Liquid Waste | Sealed, chemically compatible solvent jug. | "Hazardous Waste," list all chemical constituents and concentrations. | EHS Pickup for Chemical Waste Treatment/Incineration. |
| Sharps Waste | Puncture-proof, rigid sharps container. | "Hazardous Waste," "Sharps contaminated with [Chemical Name]." | EHS Pickup for Hazardous Waste Incineration. |
Conclusion: A Culture of Safety
The proper disposal of potent research compounds like Macitentan and its analogues is not merely a procedural task; it is a fundamental component of a responsible laboratory safety culture. By understanding the rationale behind these procedures and implementing them diligently, we protect ourselves, our colleagues, and the integrity of our environment. Always consult your institution's specific EHS protocols, as they are the final authority on waste management in your facility.[3]
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Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. MERI. Available from: [Link]
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Best Practices for Disposing of Expired Controlled Substances. ACTenviro. Available from: [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US EPA. Available from: [Link]
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MSDS of Macitentan. Capot Chemical. Available from: [Link]
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Management of Hazardous Waste Pharmaceuticals. US EPA. Available from: [Link]
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. Available from: [Link]
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Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. GIC Medical Disposal. Available from: [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for Macitentan (n-butyl analogue)
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Macitentan and its analogues. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural guidance grounded in established safety principles for potent pharmaceutical compounds.
Hazard Identification and Core Safety Principle
Macitentan is a potent dual endothelin receptor antagonist.[1][2] The primary hazard of concern identified in safety data sheets is reproductive toxicity.[3][4] Specifically, it is classified with the hazard statement H360D: "May damage the unborn child."[3] While some toxicological properties have not been thoroughly investigated, this classification alone necessitates handling it as a potent compound, applying the Precautionary Principle .[5] This means assuming the compound is hazardous via inhalation, ingestion, and dermal contact and implementing controls to minimize all potential routes of exposure.
Endothelin receptor antagonists as a class have also been associated with hepatotoxicity, highlighting the need to prevent systemic absorption.[6][7] Therefore, all handling procedures must be designed to contain the compound at its source.
The Hierarchy of Controls: Engineering Controls First
Personal Protective Equipment (PPE) is the final line of defense. The primary method for exposure control should always be engineering controls, which place a barrier between the researcher and the hazardous material.[8][9]
-
For Handling Solids: All weighing and aliquoting of solid Macitentan must be performed in a containment device, such as a ventilated balance enclosure or a powder-containment hood. This prevents the aerosolization and inhalation of fine particles.
-
For Handling Solutions: Work involving solutions of Macitentan should be conducted within a certified chemical fume hood to protect against splashes and aerosol inhalation.[10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly tied to the specific task and the associated risk of exposure. The following protocols provide a baseline for safe operation.
Core PPE Requirements (Minimum for any handling)
-
Lab Coat: A clean, knee-length lab coat with long sleeves and elastic or knit cuffs. This should be a dedicated lab coat that does not leave the laboratory.
-
Gloves: Double gloving with nitrile gloves is mandatory. The outer glove should have a long cuff that extends over the sleeve of the lab coat. This practice is critical because no single glove material is impervious to all chemicals indefinitely, and it protects against contamination during glove removal.[11]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] When there is a splash hazard, such as when transferring solutions, tightly fitting safety goggles should be worn.[12][13]
Task-Specific PPE Requirements
The level of PPE must be escalated based on the potential for exposure. The following table summarizes recommended PPE for common laboratory tasks.
| Laboratory Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of nitrile gloves | Standard Lab Coat | Safety glasses with side shields | Not typically required |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable Gown over Lab Coat | Safety glasses with side shields | Required. See Section 3.1 |
| Preparing Stock Solutions | Double Nitrile Gloves | Disposable Gown over Lab Coat | Safety Goggles | Recommended if not in a fume hood |
| Cell Culture/In Vitro Assays | Double Nitrile Gloves | Standard Lab Coat | Safety glasses with side shields | Not required (in BSC) |
| Spill Cleanup (Solid) | Double Nitrile Gloves (outer pair heavy-duty) | Disposable Gown or Coverall | Safety Goggles | Required. See Section 3.1 |
| Waste Disposal | Double Nitrile Gloves | Standard Lab Coat | Safety glasses with side shields | Not typically required |
Respiratory Protection: A Critical Barrier
Respiratory protection is essential when handling Macitentan powder outside of a containment device or during a spill cleanup, as fine particulates can be easily inhaled.[5]
-
For Low-Level Exposures (e.g., weighing in a ventilated enclosure): A NIOSH-approved N95 or P95 filtering facepiece respirator is recommended to protect against airborne particles.[5]
-
For Higher-Level Exposures (e.g., large spill): A respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[5] This provides protection against organic vapors, acid gases, and particulates. All personnel requiring respiratory protection must be properly fit-tested and trained in its use, in accordance with OSHA 29 CFR 1910.134.
Procedural Plans: Donning, Doffing, and Disposal
Proper technique is as important as the equipment itself. Contamination often occurs during the removal (doffing) of PPE.[5]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.
Caption: Workflow for donning and doffing PPE to prevent contamination.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For solid spills, gently cover with plastic-backed absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder. For liquid spills, surround the area with absorbent material.
-
Cleanup:
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Waste Disposal Plan
Proper disposal prevents environmental contamination and exposure to support staff.
Waste Disposal Pathway
All materials that come into contact with Macitentan must be treated as hazardous chemical waste.
Caption: Segregation and disposal pathway for Macitentan-contaminated waste.
Disposal Steps:
-
Segregate at Source: Do not mix Macitentan waste with regular trash.
-
Solid Waste: Contaminated items like gloves, gowns, and plasticware should be placed in a clearly labeled, sealed plastic bag or a designated yellow chemotherapy waste container.[14]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5][12]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for chemical waste.
-
Decontamination of Glassware: Reusable glassware should be soaked in a designated basin with a deactivating solution (if available) or a suitable solvent before standard washing.
By adhering to these rigorous safety and handling protocols, research professionals can effectively mitigate the risks associated with Macitentan, ensuring both personal safety and the integrity of their scientific work.
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European Medicines Agency. (n.d.). Macitentan - Opsumit, INN. Retrieved from EMA. [Link]
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Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28. [Link]
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Siddiqui, M. A., & Easaw, S. M. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Core evidence, 9, 79–88. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
